Product packaging for Procymidone(Cat. No.:CAS No. 32809-16-8)

Procymidone

カタログ番号: B1679156
CAS番号: 32809-16-8
分子量: 284.13 g/mol
InChIキー: QXJKBPAVAHBARF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Procymidone ( 32809-16-8) is a dicarboximide fungicide with the molecular formula C13H11Cl2NO2 and a molecular mass of 284.14 g/mol . It is widely used in agricultural and biological sciences research for its protective and curative fungicidal properties against fungal diseases such as gray mold ( Botrytis cinerea ), neck rot, and brown rot on a variety of crops including fruits, vegetables, and ornamentals . Its primary mode of action is through interfering with osmotic signal transduction in fungal cells . Beyond its fungicidal activity, this compound is a significant compound in endocrine disruption and toxicology research. It functions as a potent androgen receptor (AR) antagonist, competitively inhibiting the binding of androgens to their receptor and thereby preventing androgen function . In vivo studies on mammalian models have shown that exposure during sexual development can lead to undervirilization and feminization of male offspring, evidenced by reduced anogenital distance, nipple retention, hypospadias, and reduced accessory sex gland size . This makes it a valuable tool for studying the mechanisms of hormonal action and the impact of environmental endocrine disruptors on reproductive health. Research into its environmental fate is also critical. Studies indicate that this compound degrades in soil with half-lives ranging from approximately 14 to 24 days, depending on soil type, organic matter content, and microbial activity . Its mobility in soil is classified as intermediate, with adsorption and leaching behavior varying across different soil types . The compound is characterized by low solubility in water (2.46 mg/L at 20°C) and low volatility . This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11Cl2NO2 B1679156 Procymidone CAS No. 32809-16-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c1-12-6-13(12,2)11(18)16(10(12)17)9-4-7(14)3-8(15)5-9/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJKBPAVAHBARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9033923
Record name Procymidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9033923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32809-16-8
Record name Procymidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32809-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procymidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9033923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Procymidone on Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Procymidone, a dicarboximide fungicide, serves as a critical agent in the management of various fungal diseases affecting a wide range of crops. Its primary mechanism of action involves the disruption of the osmotic signal transduction pathway in fungal cells. Specifically, this compound targets a two-component histidine kinase, a key sensor in the High Osmolarity Glycerol (HOG) Mitogen-Activated Protein (MAP) kinase cascade. This interference inhibits the germination of fungal spores and the growth of mycelium. However, the emergence of resistance, primarily through mutations in the target histidine kinase gene or the overexpression of efflux pumps, presents a significant challenge. This document provides a detailed technical overview of this compound's mode of action, quantitative efficacy data, mechanisms of fungal resistance, and the experimental protocols used to investigate these phenomena.

Introduction to this compound

This compound, with the chemical name N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide, is a systemic fungicide with both protective and curative properties.[1] It belongs to the dicarboximide class of fungicides (FRAC Group 2) and is effective against a broad spectrum of fungal pathogens, including species of Botrytis, Sclerotinia, and Monilinia.[1][2][3] The fungicide is absorbed by the plant's foliage and translocated to other parts like leaves and flowers, allowing it to combat existing infections and prevent new ones from establishing.[2] Its utility spans various crops, from fruits and vegetables to ornamental plants.[1]

Core Mechanism of Action

The fungicidal activity of this compound is primarily attributed to its ability to interfere with essential signal transduction pathways within the fungal cell.

Primary Target: The HOG-MAPK Osmotic Signal Transduction Pathway

The principal target of this compound is the High Osmolarity Glycerol (HOG) pathway, a conserved MAP kinase cascade that allows fungi to respond and adapt to osmotic stress.[4] This pathway is critical for regulating intracellular glycerol levels, which acts as a crucial osmolyte. By disrupting this pathway, this compound compromises the fungus's ability to manage osmotic changes, leading to cell dysfunction.[4][5]

Molecular Interaction with Two-Component Histidine Kinase

This compound specifically affects a Group III two-component histidine kinase (HK), often designated as OS-1, BcBos1, or HK1, which functions as an osmosensor at the start of the HOG pathway.[3][5][6][7][8] This histidine kinase is responsible for initiating the phosphorelay signal that activates downstream components of the MAPK cascade.[4][8] this compound's interaction with this protein disrupts the signaling process, effectively disabling the fungus's primary defense against osmotic stress.[3] This disruption inhibits crucial cellular processes, leading to the cessation of fungal growth and spore germination.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OS1 Two-Component Histidine Kinase (OS-1) MAPKKK MAPKKK OS1->MAPKKK Phosphorelay MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK HOG1-type MAPK MAPKK->MAPK Phosphorylation Glycerol Glycerol Synthesis MAPK->Glycerol Transcription Gene Expression (Stress Response) MAPK->Transcription This compound This compound This compound->OS1 INHIBITS OsmoticStress Hyperosmotic Stress OsmoticStress->OS1 G cluster_cell Fungal Cell cluster_membrane Cell Membrane OS1_mutated Mutated Histidine Kinase ABC_pump ABC Transporter (Efflux Pump) Procymidone_out This compound ABC_pump->Procymidone_out Expulsion Cytoplasm Cytoplasm Procymidone_in This compound Procymidone_in->OS1_mutated Binding Reduced G A 1. Isolate Fungal Strains from Field Samples B 2. In Vitro Sensitivity Assay (EC₅₀ Determination) A->B C Categorize Strains: Sensitive vs. Resistant B->C D 3a. Molecular Analysis of Target Gene (Histidine Kinase) C->D Resistant Strain E 3b. Expression Analysis of Efflux Pump Genes (qPCR) C->E Resistant Strain F DNA Extraction & PCR D->F I RNA Extraction & cDNA Synthesis E->I G Gene Sequencing F->G H Sequence Alignment & Mutation Identification G->H J Quantitative PCR (qPCR) I->J K Relative Gene Expression Analysis J->K

References

Procymidone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procymidone, a dicarboximide fungicide, is a synthetic chemical compound widely utilized in agriculture to control a range of fungal diseases. Beyond its fungicidal properties, this compound is also recognized as an endocrine disruptor, specifically an antagonist of the androgen receptor. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanisms of action of this compound. It includes detailed summaries of experimental protocols for determining its key properties, based on internationally recognized guidelines. Furthermore, this document elucidates the signaling pathways affected by this compound through detailed diagrams, offering a valuable resource for researchers in toxicology, drug development, and environmental science.

Chemical Structure and Identification

This compound, with the IUPAC name 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, is a chlorinated aromatic compound. Its chemical structure is characterized by a dichlorophenyl group attached to a dicarboximide ring system.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione[1]
CAS Number 32809-16-8[1][2]
Molecular Formula C₁₃H₁₁Cl₂NO₂[1][2][3]
Canonical SMILES CC12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C[2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and toxicological profile. A summary of these properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 284.14 g/mol [1][3]
Appearance Colorless crystalline powder[4]
Melting Point 163 to 164.5 °C[4]
Boiling Point Decomposes at temperatures above 360°C[4]
Water Solubility 2.4 mg/L at 20°C[4]
Vapor Pressure 2.3 x 10⁻⁵ Pa at 25°C[4]
Octanol-Water Partition Coefficient (logP) 3.3 (at pH 6.0)[4]

Experimental Protocols for Physicochemical Properties

The determination of the physicochemical properties of chemical substances like this compound follows standardized and internationally recognized methods, such as those published by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[5][6][7][8] A common method is the capillary tube method, where a small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner in a liquid bath or a metal block.[5][8] The temperatures at which the substance starts and is completely melted are recorded as the melting range.[7][8]

Boiling Point (OECD Guideline 103)

For substances that do not decompose at their boiling point, this guideline provides methods like ebulliometry or the dynamic method.[9][10] The principle involves heating the liquid and measuring the temperature at which its vapor pressure equals the atmospheric pressure.[9][10] For substances like this compound that decompose before boiling, the decomposition temperature is reported instead.[4]

Vapour Pressure (OECD Guideline 104)

This guideline outlines several methods to determine the vapor pressure of a substance, including the gas saturation method.[11][12][13][14][15] In this method, a stream of inert gas is passed through or over the substance at a known flow rate and temperature, becoming saturated with the substance's vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the vapor pressure.[15]

Water Solubility (OECD Guideline 105)

The flask method, suitable for substances with solubility above 10⁻² g/L, involves agitating an excess of the substance in water at a constant temperature until equilibrium is reached.[16][17][18][19] The concentration of the substance in the aqueous phase is then determined by a suitable analytical method after separating the undissolved solid.[19] For poorly soluble substances like this compound, the column elution method is often used.[19]

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The shake flask method is a common technique for determining the octanol-water partition coefficient (logP).[20][21][22][23] Equal volumes of n-octanol and water are pre-saturated with each other, and then a known amount of the test substance is added. The mixture is shaken until equilibrium is reached, after which the concentration of the substance in both phases is measured to calculate the partition coefficient.[21][22]

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a potent fungicide and an endocrine-disrupting chemical.

Fungicidal Activity: Disruption of the High Osmolarity Glycerol (HOG) Pathway

This compound's fungicidal activity stems from its ability to interfere with the osmotic signal transduction pathway in fungi, specifically the High Osmolarity Glycerol (HOG) pathway, which is a type of Mitogen-Activated Protein (MAP) kinase cascade.[4] This pathway is crucial for fungi to adapt to changes in osmotic pressure in their environment.[24][25] this compound is thought to inhibit a histidine kinase, a key sensor protein in the HOG pathway. This inhibition disrupts the downstream signaling cascade, leading to an inability of the fungus to regulate its internal glycerol concentration in response to osmotic stress. This ultimately results in cell lysis and death.[4]

HOG_Pathway This compound This compound HistidineKinase Histidine Kinase (Sensor) This compound->HistidineKinase Inhibits MAPKKK MAP Kinase Kinase Kinase (MAPKKK) HistidineKinase->MAPKKK Activates Cell_Lysis Cell Lysis HistidineKinase->Cell_Lysis MAPKK MAP Kinase Kinase (MAPKK) MAPKKK->MAPKK Phosphorylates MAPKKK->Cell_Lysis MAPK MAP Kinase (Hog1) MAPKK->MAPK Phosphorylates MAPKK->Cell_Lysis Glycerol_Production Glycerol Production MAPK->Glycerol_Production Regulates MAPK->Cell_Lysis Glycerol_Production->Cell_Lysis Failure leads to

Caption: this compound's fungicidal action via HOG pathway inhibition.

Endocrine Disruption: Androgen Receptor Antagonism

This compound is a well-documented endocrine disruptor that acts as a competitive antagonist of the androgen receptor (AR).[2][4] Androgens, such as testosterone and dihydrotestosterone (DHT), play a critical role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. They exert their effects by binding to the AR, which then translocates to the nucleus and acts as a transcription factor, regulating the expression of androgen-responsive genes.[26][27][28] this compound competes with endogenous androgens for binding to the ligand-binding domain of the AR.[4] This binding does not activate the receptor but instead prevents androgens from binding and initiating the downstream signaling cascade. Consequently, the expression of androgen-dependent genes is inhibited, which can lead to adverse effects on male reproductive health.[2][4]

Androgen_Receptor_Pathway cluster_0 Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds This compound This compound This compound->AR Competitively Binds (Antagonist) No_Gene_Expression Inhibition of Gene Expression This compound->No_Gene_Expression AR_Complex Androgen-AR Complex Nucleus Nucleus AR_Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) Gene_Expression Androgen-Responsive Gene Expression ARE->Gene_Expression Activates

Caption: this compound's antagonism of the androgen receptor signaling pathway.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of an intermediate, a three-membered cyclic ester, from methyl α-chloropropionate and methyl methacrylate.[29][30] In the second step, this intermediate is reacted with 3,5-dichloroaniline to yield this compound.[29][30][]

A general workflow for the synthesis is outlined below:

Procymidone_Synthesis Reactant1 Methyl α-chloropropionate Intermediate Three-membered cyclic ester Reactant1->Intermediate Reactant2 Methyl methacrylate Reactant2->Intermediate This compound This compound Intermediate->this compound Reactant3 3,5-dichloroaniline Reactant3->this compound

Caption: A simplified workflow for the two-step synthesis of this compound.

A more detailed experimental protocol would involve the following general steps:

  • Synthesis of the Intermediate: Methyl α-chloropropionate and methyl methacrylate are reacted in the presence of a base, such as sodium hydride, in an appropriate solvent like toluene. The reaction mixture is typically heated to facilitate the formation of the three-membered cyclic ester intermediate.

  • Synthesis of this compound: The isolated cyclic ester intermediate is then reacted with 3,5-dichloroaniline in the presence of an acid catalyst, such as sulfuric acid. The reaction is heated, and the resulting this compound is isolated and purified, often through crystallization.[]

Conclusion

This compound is a multifaceted chemical compound with significant implications in both agriculture and environmental health. Its efficacy as a fungicide is attributed to its targeted disruption of the HOG signaling pathway in fungi. Conversely, its activity as an androgen receptor antagonist raises concerns regarding its potential as an endocrine disruptor. A thorough understanding of its chemical properties, mechanisms of action, and synthesis is essential for informed risk assessment, the development of safer alternatives, and for advancing research in the fields of toxicology and drug discovery. The standardized protocols and detailed pathway analyses provided in this guide serve as a foundational resource for scientists and researchers working with this compound.

References

Procymidone: A Technical Guide to its Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procymidone, a dicarboximide fungicide, is a synthetic agrochemical widely utilized for its efficacy against a range of fungal pathogens. This technical guide provides an in-depth exploration of the chemical synthesis of this compound, presenting a detailed, step-by-step experimental protocol derived from established industrial processes. Quantitative data, including reaction yields and conditions, are systematically tabulated for clarity and comparative analysis. Visual representations of the synthetic pathway and experimental workflow are provided using Graphviz (DOT language) to facilitate a comprehensive understanding of the manufacturing process. It is important to note that, as a synthetic compound, there is no known natural biosynthetic pathway for this compound.

Chemical Synthesis of this compound

The industrial synthesis of this compound is predominantly achieved through a two-step chemical process. This method involves the initial formation of a cyclopropane derivative followed by a condensation reaction with 3,5-dichloroaniline.

Synthesis Pathway

The overall synthetic route can be summarized as follows:

  • Step 1: Synthesis of 1,2-dimethylcyclopropane-1,2-dicarboxylate. This initial step involves a cyclization reaction between methyl α-chloropropionate and methyl methacrylate. The reaction is typically catalyzed by a strong base, such as sodium hydride, in an organic solvent like toluene.

  • Step 2: Synthesis of this compound. The diester intermediate from the first step is then reacted with 3,5-dichloroaniline in the presence of sulfuric acid to form the final product, N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide (this compound).

A schematic representation of this synthetic pathway is provided below.

G cluster_0 Step 1: Cyclopropane Ring Formation cluster_1 Step 2: Imide Formation Methyl_a_chloropropionate Methyl α-chloropropionate Intermediate Dimethyl 1,2-dimethylcyclopropane-1,2-dicarboxylate Methyl_a_chloropropionate->Intermediate + Methyl_methacrylate Methyl Methacrylate Methyl_methacrylate->Intermediate This compound This compound Intermediate->this compound Catalyst1 Sodium Hydride (Catalyst) Toluene (Solvent) Catalyst1->Intermediate 3_5_dichloroaniline 3,5-Dichloroaniline 3_5_dichloroaniline->this compound + Catalyst2 70% Sulfuric Acid Catalyst2->this compound

Caption: Chemical synthesis pathway of this compound.

Experimental Protocols

The following protocols are based on a scaled synthesis process described in the patent literature.[1][2]

Step 1: Synthesis of Dimethyl 1,2-dimethylcyclopropane-1,2-dicarboxylate

  • Reactant Preparation: Methyl α-chloropropionate, methyl methacrylate, and toluene (solvent) are individually dried using anhydrous sodium sulfate.

  • Reaction Setup: A reaction kettle is cleaned with industrial acetone and subsequently dried with nitrogen gas.

  • Initiation: 0.2 to 0.3 tons of sodium hydride (catalyst) and toluene are added to the reaction kettle and stirred.

  • Reactant Addition: A mixture of 0.6 to 0.7 tons of methyl α-chloropropionate and 0.45 to 0.55 tons of methyl methacrylate is gradually added to the reactor. This initiates an exothermic reaction with the evolution of hydrogen gas.

  • Reaction Progression: After the addition is complete, the reaction mixture is heated to boiling and maintained at this temperature for 9 hours. The reaction is considered complete when hydrogen evolution ceases.

  • Work-up: The reactant mixture is cooled to 40°C and washed twice with an acidic aqueous solution until the pH of the aqueous layer is 7. The organic phase is separated, dried, and filtered.

  • Purification: The filtrate is subjected to distillation to yield the intermediate, dimethyl 1,2-dimethylcyclopropane-1,2-dicarboxylate.

Step 2: Synthesis of this compound

  • Reaction Setup: Equimolar amounts of the intermediate diester and 3,5-dichloroaniline, along with 70% sulfuric acid, are added to a reactor.

  • Reaction: The mixture is stirred and heated to over 103°C. Methanol is removed using a water trap, and the reaction is continued for 12 hours.

  • Work-up: The reaction mixture is cooled to 70°C and then allowed to cool to room temperature. The solid product is collected by filtration and washed with water until neutral.

  • Drying: The product is dried in an oven at 50-55°C to yield the final this compound product.

Data Presentation

The following tables summarize the quantitative data associated with the chemical synthesis of this compound.

Table 1: Reactants and Catalysts for this compound Synthesis

StepReactant/CatalystChemical FormulaMolar Mass ( g/mol )Role
1Methyl α-chloropropionateC₄H₇ClO₂122.55Starting Material
1Methyl methacrylateC₅H₈O₂100.12Starting Material
1Sodium HydrideNaH24.00Catalyst
1TolueneC₇H₈92.14Solvent
2Dimethyl 1,2-dimethylcyclopropane-1,2-dicarboxylateC₉H₁₄O₄186.20Intermediate
23,5-DichloroanilineC₆H₅Cl₂N162.02Starting Material
2Sulfuric Acid (70%)H₂SO₄98.08Catalyst

Table 2: Reaction Conditions and Yields for this compound Synthesis

StepParameterValue
1TemperatureBoiling point of the reaction mixture
1Reaction Time9 hours
1Average Yield~84%
2Temperature>103°C
2Reaction Time12 hours
2Average Yield~80.5%
OverallPurity of Final Product≥98.5%
Experimental Workflow

The logical flow of the experimental procedure for the synthesis of this compound is illustrated in the diagram below.

G cluster_prep Preparation cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Imide Formation Dry_Reactants Dry Reactants: - Methyl α-chloropropionate - Methyl methacrylate - Toluene Add_Reactants1 Gradually Add Premixed Reactants Dry_Reactants->Add_Reactants1 Prepare_Reactor1 Prepare Reactor 1: - Clean with Acetone - Dry with Nitrogen Charge_Reactor1 Charge Reactor 1: - Sodium Hydride - Toluene Prepare_Reactor1->Charge_Reactor1 Charge_Reactor1->Add_Reactants1 Heat_React1 Heat to Boiling (9 hours) Add_Reactants1->Heat_React1 Workup1 Cool, Wash, and Separate Heat_React1->Workup1 Purify1 Distill to obtain Intermediate Workup1->Purify1 Charge_Reactor2 Charge Reactor 2: - Intermediate - 3,5-Dichloroaniline - 70% H₂SO₄ Purify1->Charge_Reactor2 Prepare_Reactor2 Prepare Reactor 2 Prepare_Reactor2->Charge_Reactor2 Heat_React2 Heat >103°C (12 hours) Charge_Reactor2->Heat_React2 Workup2 Cool, Filter, and Wash Heat_React2->Workup2 Dry_Product Oven Dry (50-55°C) Workup2->Dry_Product Final_Product This compound Dry_Product->Final_Product

Caption: Experimental workflow for this compound synthesis.

Biosynthesis of this compound

This compound is a synthetic fungicide belonging to the dicarboximide class.[1][3] Extensive literature searches have not revealed any known natural occurrence or biosynthetic pathway for this compound. Its mode of action involves the inhibition of triglyceride synthesis in fungi, but this is a result of its application as a xenobiotic, not an indication of a natural biological origin.[3] Therefore, it is concluded that this compound is a product of chemical synthesis and is not known to be produced through any biological or enzymatic processes in nature.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of the fungicide this compound. The chemical synthesis is a well-established two-step process, for which detailed experimental protocols, reaction conditions, and yields have been presented. The absence of a known biosynthetic pathway underscores its identity as a purely synthetic agrochemical. The provided diagrams and tabulated data offer a clear and concise resource for researchers and professionals in the fields of chemistry and drug development.

References

Procymidone degradation pathways in soil and water

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Environmental Degradation Pathways of Procymidone

Introduction

This compound, a dicarboximide fungicide, is extensively used in agriculture to control fungal diseases such as gray mold and stem rot on a variety of crops.[1][2] Its application, however, leads to residues in soil and water ecosystems. Understanding the degradation pathways and the factors influencing the persistence of this compound is critical for environmental risk assessment and the development of effective remediation strategies. This technical guide provides a comprehensive overview of the biotic and abiotic degradation of this compound in soil and water, detailing the transformation products, degradation kinetics, and the experimental methodologies used for their study.

This compound Degradation in Soil

The persistence of this compound in soil is influenced by a combination of biotic and abiotic factors, including microbial activity, soil composition, moisture content, and sunlight exposure.[3][4] The degradation process generally follows first-order kinetics.[3]

Factors Influencing Soil Degradation
  • Microorganisms: Microbial activity is a primary driver of this compound degradation in soil.[3][5] Sterilization of soil significantly increases the half-life of this compound, demonstrating the crucial role of indigenous soil microbes in its breakdown.[3][6]

  • Soil Properties: The rate of degradation varies with soil type.[3] Higher organic matter content and pH are generally associated with faster degradation.[3] For instance, black soil with high organic carbon content has been shown to exhibit a faster degradation rate compared to laterite soil.[3]

  • Moisture Content: Soil moisture positively correlates with the degradation rate.[3][6] Increased moisture content enhances microbial activity, thus accelerating the breakdown of the fungicide.[3] Half-lives are noticeably shortened as moisture levels increase, with waterlogged conditions showing the fastest degradation.[6]

  • Photolysis: Exposure to light significantly promotes the degradation of this compound on the soil surface.[3][4] The half-life of this compound on the soil surface is substantially shorter under light conditions compared to dark conditions.[3]

Degradation Pathway and Metabolites in Soil

In soil, this compound degrades into several key metabolites through processes like dechlorination, oxidation, and hydrolysis. Three major degradation products have been identified using liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS).[3]

The identified metabolites are:

  • M1 (C₁₃H₁₂ClNO₂): 3-(3-chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, a product of single dechlorination.[3]

  • M2 (C₁₃H₁₃Cl₂NO₃): 2-((3-chlorophenyl)carbamoyl)-1,2-dimethylcyclopropane-1-carboxylic acid, an oxidation product.[3]

  • M3 (C₆H₅Cl₂N): 3,5-dichloroaniline (DCA), a hydrolysis product.[3]

G This compound This compound M1 M1: 3-(3-chlorophenyl)-1,5-dimethyl-3- azabicyclo[3.1.0]hexane-2,4-dione This compound->M1 Dechlorination M2 M2: 2-((3-chlorophenyl)carbamoyl)-1,2- dimethylcyclopropane-1-carboxylic acid This compound->M2 Oxidation M3 M3: 3,5-dichloroaniline (DCA) This compound->M3 Hydrolysis

Figure 1. Proposed degradation pathway of this compound in soil.

Quantitative Data on Soil Degradation

The degradation rate of this compound is often expressed as its half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate.[7]

Table 1: Half-life of this compound in Different Chinese Soil Types [3]

Soil Type Organic Carbon (g/kg) pH Half-life (days)
Black soil 36.1 6.8 14.3
Chestnut soil 20.3 8.5 18.9
Yellow brown soil 15.8 6.2 20.2

| Laterite soil | 13.9 | 4.8 | 24.1 |

Table 2: Effect of Moisture Content on this compound Half-life in Yellow Brown Soil [6]

Moisture Content Half-life (days)
10% 45.9
20% 20.4
30% 16.8
40% 15.1

| Waterlogged | 11.3 |

Table 3: Effect of Organic Matter and Sterilization on this compound Half-life in Chestnut Soil [3]

Treatment Half-life (days)
Control (Untreated) 18.9
Removed Organic Matter 30.4
Sterilized Soil 40.1

| Removed Organic Matter + Sterilized | 64.0 |

Table 4: Effect of Light on this compound Half-life on Yellow Brown Soil Surface [3]

Condition Half-life (days)
Light 6.8

| Dark (Control) | >65 (10.7% degradation in 7 days) |

This compound Degradation in Water

In aquatic environments, the degradation of this compound is primarily governed by hydrolysis and photolysis.

Factors Influencing Water Degradation
  • Hydrolysis: this compound is susceptible to hydrolysis, with the rate being highly dependent on pH and temperature.[8] It is relatively stable in acidic conditions but hydrolyzes rapidly in neutral to alkaline solutions.[8][9] The degradation is largely due to hydrolytic reactions involving the cleavage of the cyclic imide ring.[8]

  • Photolysis: Photodegradation is a significant pathway for this compound in water.[9][10] Under UV irradiation, this compound breaks down, forming various photoproducts.[10][11] The presence of natural organic matter can negatively affect the rate of photodegradation.[12]

Degradation Pathway and Metabolites in Water

The primary degradation product of this compound in water via both hydrolysis and photolysis is 3,5-dichloroaniline (DCA) .[10][12] The initial step in hydrolysis involves the cleavage of the imide ring to form 2-(3,5-dichlorophenyl-carbamoyl)-1,2-dimethylcyclopropanecarboxylic acid (this compound-NH-COOH), which can then further degrade to DCA.[8] Photolysis can also lead directly to the formation of DCA and numerous other photoproducts.[10] DCA is noted to be more toxic than the parent this compound compound.[6][10]

G This compound This compound Procymidone_NH_COOH This compound-NH-COOH This compound->Procymidone_NH_COOH Hydrolysis DCA 3,5-dichloroaniline (DCA) This compound->DCA Photolysis (UV) Other_Photoproducts Other Photoproducts This compound->Other_Photoproducts Photolysis (UV) Procymidone_NH_COOH->DCA Further Degradation G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Soil Collection (0-20 cm) B Air-dry, Sieve (2mm) A->B C Adjust Moisture & Pre-incubate B->C D Spike Soil with this compound C->D E Incubate at 25°C in Dark D->E F Sample at Time Intervals E->F G Solvent Extraction (QuEChERS) F->G H HPLC or LC-MS/MS Analysis G->H I Data Processing (Kinetics, DT50) H->I

References

The Toxicological Profile of Procymidone and Its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procymidone, N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide, is a systemic dicarboximide fungicide used extensively in agriculture to control a range of fungal diseases on fruits, vegetables, and ornamental plants.[1][2][3] Its mode of action involves the inhibition of fungal spore germination and mycelial growth.[1][2] While effective as a fungicide, this compound has garnered significant toxicological interest due to its activity as an endocrine disruptor, specifically as an antagonist to the androgen receptor.[1][3][4] This profile presents a comprehensive overview of the toxicology of this compound and its metabolites, focusing on its absorption, distribution, metabolism, and excretion (ADME), mechanisms of toxicity, and specific organ system effects, supported by quantitative data and experimental methodologies.

Toxicokinetics and Metabolism

The biological effects of this compound are intrinsically linked to its pharmacokinetic profile, which exhibits notable species-specific differences.

Absorption, Distribution, and Excretion

Following oral administration in rats, this compound is readily absorbed.[5] Maximum plasma concentrations are typically reached within 2 to 8 hours. The compound distributes to various tissues, including the liver, kidneys, and testes.[5] Elimination is relatively rapid, with over 90% of an administered dose being excreted within 48 hours, primarily via urine (approximately 85%) and to a lesser extent, feces (about 8%).[5]

Biotransformation

The metabolism of this compound is a critical determinant of its toxicity, particularly its developmental effects. The primary metabolic transformations involve hydroxylation and subsequent oxidation or conjugation.[6][7]

The main metabolic steps are:

  • Hydroxylation: this compound is first hydroxylated on one of the methyl groups to form this compound-CH2OH (hydroxylated-PCM).[6][7] This metabolite retains anti-androgenic activity.[6]

  • Oxidation: The hydroxylated metabolite can be further oxidized to a carboxylic acid derivative, this compound-COOH (carboxylated-PCM).[7]

  • Conjugation: Alternatively, hydroxylated-PCM can undergo glucuronidation to form a glucuronide conjugate.[7][8]

The primary metabolites, including the hydroxylated and carboxylated forms, are more hydrophilic and are readily excreted.[8] A minor metabolite is 3,5-dichloroaniline, which is also an impurity in technical-grade this compound.[1][5][9]

G This compound This compound Hydroxylated_PCM This compound-CH2OH (Hydroxylated Metabolite) (Anti-androgenic) This compound->Hydroxylated_PCM Hydroxylation (P450) Carboxylated_PCM This compound-COOH (Carboxylated Metabolite) Hydroxylated_PCM->Carboxylated_PCM Oxidation Glucuronide Glucuronide Conjugate Hydroxylated_PCM->Glucuronide Glucuronidation (UGT) Excretion Excretion (Urine) Carboxylated_PCM->Excretion Glucuronide->Excretion

Species-Specific Differences

Crucial species differences exist in the metabolic fate of this compound, which explains the varying susceptibility to its developmental toxicity. In rats, a significant portion of the hydroxylated metabolite is excreted into the bile, leading to enterohepatic recirculation and sustained high plasma concentrations of this anti-androgenic metabolite.[8][10] In contrast, rabbits, monkeys, and humans primarily excrete the glucuronide conjugate of the hydroxylated metabolite directly into the urine.[6][8][11] This results in much lower systemic exposure to the active anti-androgenic metabolite, explaining the lack of developmental abnormalities observed in these species.[6][10][11]

Mechanism of Action

Fungicidal Action

This compound's fungicidal activity stems from its ability to inhibit the synthesis of triglycerides within fungal cells, which are essential for cell membrane integrity.[12] This disruption impairs hyphal growth and prevents spore germination, effectively controlling fungal proliferation.[2][12] Another proposed mechanism is the disruption of osmotic signal transduction pathways by affecting MAP kinase and histidine kinase.[1]

Toxicological Mechanism (Endocrine Disruption)

In mammals, the primary mechanism of this compound's toxicity is its action as an androgen receptor (AR) antagonist .[1][3][13] this compound and its hydroxylated metabolite competitively bind to the AR, preventing endogenous androgens like testosterone from binding and activating the receptor.[1][4][13] This blockade disrupts normal androgen-dependent signaling, which is critical for the development and function of male reproductive tissues.

This anti-androgenic activity leads to a cascade of effects on the hypothalamic-pituitary-gonadal (HPG) axis. By blocking androgen feedback at the hypothalamus and pituitary gland, this compound causes a compensatory increase in the secretion of Luteinizing Hormone (LH).[13][14] Chronic elevation of LH leads to hyperplasia of testicular Leydig cells and, in long-term studies in rats, an increased incidence of testicular interstitial cell tumors.[10][13]

G cluster_hpg Hypothalamic-Pituitary-Gonadal (HPG) Axis Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) Testis Testis (Leydig Cells) Pituitary->Testis LH (+) Pituitary->Testis Increased LH Secretion Testis->Hypothalamus Testosterone (-) Testis->Pituitary Testosterone (-) Tumor Testicular Interstitial Cell Tumors Testis->Tumor Chronic Stimulation Leads to Hyperplasia & Tumors This compound This compound (AR Antagonist) AR Androgen Receptor (AR) in Target Tissues This compound->AR Blocks AR->Hypothalamus Negative Feedback Disrupted AR->Pituitary Negative Feedback Disrupted

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes.[1] It is not a skin irritant but is considered a slight eye irritant.[1]

Table 1: Acute Toxicity of this compound

Species Route LD50 / LC50 Reference
Rat (M&F) Oral >10,000 mg/kg bw (50% WP) [5]
Mouse (M&F) Oral >10,000 mg/kg bw (50% WP) [5]
Mouse (M) Intraperitoneal 1750 mg/kg bw (50% WP) [5]
Mouse (F) Intraperitoneal 1650 mg/kg bw (50% WP) [5]

| Rat | Inhalation | Harmful if inhaled (GHS classification) |[15] |

WP: Wettable Powder

Subchronic and Chronic Toxicity

In subchronic and chronic toxicity studies in rats, mice, and dogs, the primary target organs are the liver and testes.[5][10] Observed effects include increased liver weight and hepatocellular hypertrophy.[5][10] In rats, long-term exposure leads to interstitial cell hyperplasia in the testes.[10]

Carcinogenicity

This compound has been classified as a probable human carcinogen by the US EPA.[15][16] Carcinogenicity studies have shown an increased incidence of testicular interstitial cell tumors in male rats and hepatocellular adenomas and hepatoblastomas in male mice.[10][16] The mechanism for the development of testicular tumors is considered non-genotoxic and related to the sustained hormonal disruption (increased LH) from its anti-androgenic activity.[10][13] This allows for the establishment of a threshold dose.[10]

Genotoxicity

This compound has been tested in a variety of in vitro and in vivo genotoxicity assays. The consensus from regulatory bodies is that this compound is not genotoxic.[10]

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of this compound is the most sensitive and well-characterized aspect of its toxicological profile. Due to its anti-androgenic mechanism, exposure during critical windows of gestation in rats leads to abnormalities in male offspring.[10][16]

Key findings include:

  • Reduced anogenital distance[16]

  • Hypospadias (abnormal urethral opening)[10]

  • Undescended testes[16]

  • Decreased male fertility[10][16]

These effects are observed at doses that do not cause maternal toxicity, indicating increased susceptibility of the developing fetus.[16] The developmental No-Observed-Adverse-Effect-Level (NOAEL) of 3.5 mg/kg/day in rats, based on reduced anogenital distance, is the most sensitive endpoint in the entire toxicological database for this compound.[10][16] As noted previously, these developmental effects are specific to rats and are not observed in rabbits or monkeys due to metabolic differences.[6][10]

Neurotoxicity

Acute neurotoxicity studies in rats have indicated treatment-related effects on neurofunction at doses of 200 mg/kg bw, though these were not associated with neurostructural changes.[1] A NOAEL for acute neurotoxicity was established at 30 mg/kg bw/day.[1] Studies in zebrafish larvae also suggest that this compound can affect the nervous system.[17]

Toxicity of Metabolites and Impurities

  • Hydroxylated-Procymidone (this compound-CH2OH): This major metabolite is also an anti-androgen, though its potency relative to the parent compound is not fully elucidated.[6] Its sustained high concentration in rat plasma is considered the key factor for the observed developmental toxicity in that species.[6][8]

  • 3,5-Dichloroaniline (3,5-DCA): This compound is a metabolite and a potential impurity in technical this compound.[1][9] It is more acutely toxic than the parent compound.[9] Key toxicological effects of 3,5-DCA include methemoglobinemia at low doses, with effects on the spleen and bone marrow at higher doses.[1] A NOAEL of 1 mg/kg bw/day has been established for 3,5-DCA.[1] Regulatory limits, such as a maximum of 1 g/kg in technical this compound, are considered protective.[1]

Health-Based Guidance Values

Based on the comprehensive toxicological database, regulatory agencies have established health-based guidance values to ensure human safety.

Table 2: Key NOAELs and LOAELs for this compound

Study Type Species Effect NOAEL (mg/kg bw/day) LOAEL (mg/kg bw/day) Reference
Developmental Toxicity Rat Reduced anogenital distance in males 3.5 12.5 [10][16]
Maternal Toxicity Rat - 12.5 - [16]
Chronic/Carcinogenicity Rat Testicular interstitial cell tumors 4.6 - [16]
Chronic/Carcinogenicity Mouse Liver tumors 14.3 42.9 [16]
Acute Neurotoxicity Rat Neurofunctional effects 30 200 [1]

| 2-Generation Reproduction | Rat | No specific reproductive effects | 13 | - |[18] |

Table 3: Health-Based Guidance Values

Value Agency/Body Value (mg/kg bw/day) Basis Reference
Acceptable Daily Intake (ADI) FSCJ 0.035 Based on 3.5 mg/kg/day NOAEL from rat developmental study with a 100-fold safety factor. [10]
Acceptable Daily Intake (ADI) APVMA (revised) 0.05 Based on reconsideration of species sensitivity to anti-androgenic effects. [1]

| Acute Reference Dose (aRfD) | US EPA | 0.035 | Based on 3.5 mg/kg/day NOAEL from rat developmental study. |[15][16] |

FSCJ: Food Safety Commission of Japan; APVMA: Australian Pesticides and Veterinary Medicines Authority; US EPA: United States Environmental Protection Agency.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of toxicological findings. The following are generalized protocols for key studies used in the risk assessment of this compound.

Two-Generation Reproductive Toxicity Study (Rat)
  • Objective: To assess the effects of this compound on reproductive function, including fertility, gestation, and lactation, across two generations.

  • Methodology:

    • Parental (F0) Generation: Young adult male and female rats (e.g., Sprague-Dawley) are randomly assigned to control and treatment groups and are administered this compound daily in their diet at various concentrations (e.g., 0, 40, 200, 1000 ppm).[18]

    • Mating: After a pre-mating exposure period (e.g., 10 weeks), F0 animals are mated to produce the F1 generation.

    • F1 Generation: F1 pups are evaluated for viability, growth, and development. After weaning, selected F1 animals are continued on the same diet and subsequently mated to produce the F2 generation.

    • Endpoints: Key endpoints include fertility indices, number of pups, pup survival, body weights, anogenital distance, age of sexual maturation, and histopathological examination of reproductive organs in F0 and F1 adults.

    • Analysis: Data are analyzed to determine a NOAEL for parental, reproductive, and offspring toxicity.

Developmental Toxicity Study (Rat/Rabbit)
  • Objective: To evaluate the potential of this compound to cause adverse effects on the developing embryo and fetus following exposure to the pregnant dam.

  • Methodology:

    • Animal Dosing: Time-mated pregnant female rats or rabbits are administered this compound by gavage daily during the period of major organogenesis (e.g., gestation days 6 through 19 for rats).[16] Doses might range from 0 to 500 mg/kg/day.[16]

    • Maternal Observation: Dams are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded.

    • Fetal Examination: Shortly before natural delivery (e.g., gestation day 20), dams are euthanized. The uterus is examined for the number of implantations, resorptions, and live/dead fetuses.

    • Endpoints: Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

    • Analysis: The incidence of abnormalities is compared between control and treated groups to establish a NOAEL and LOAEL for both maternal and developmental toxicity.

G

Bacterial Reverse Mutation Assay (Ames Test)
  • Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium.

  • Methodology:

    • Strains: Several histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, which can detect different types of mutations (e.g., frameshift, base-pair substitution).

    • Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.

    • Exposure: Bacteria are exposed to various concentrations of this compound on a minimal agar plate lacking histidine.

    • Incubation: Plates are incubated for 48-72 hours.

    • Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies compared to the negative control.

References

Procymidone: An In-depth Technical Guide on its Effects on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procymidone, a dicarboximide fungicide, is widely utilized in agriculture for the control of various fungal diseases. While effective in its primary application, its widespread use raises concerns regarding its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound, drawing from a wide range of scientific studies. The document summarizes quantitative toxicity data, details key experimental methodologies, and visualizes affected signaling pathways to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental risk assessment. The primary mode of action in non-target organisms, particularly vertebrates, is through the antagonism of the androgen receptor, leading to endocrine-disrupting effects. Evidence also suggests potential neurotoxic effects through modulation of the GABAergic system. This guide aims to consolidate the current understanding of this compound's non-target effects to inform future research and regulatory considerations.

Data Presentation: Quantitative Toxicity of this compound on Non-Target Organisms

The following tables summarize the quantitative data on the toxicity of this compound to a range of non-target organisms.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

SpeciesTest TypeEndpointValue (mg/L)Exposure DurationReference
Oncorhynchus mykiss (Rainbow Trout)ChronicNOEC0.48-[1]
Daphnia magna (Water Flea)ChronicNOEC0.99-[1]
Chironomus riparius (Sediment Dwelling Midge)ChronicNOEC0.12-[1]
Lemna minor (Duckweed)Growth InhibitionIC50>1006 days[2][3]
Scenedesmus acutus (Green Algae)Growth InhibitionIC504.5548 hours[2][3]
Danio rerio (Zebrafish)AcuteLC502.0096 hours[4]

Table 2: Toxicity of this compound to Terrestrial Organisms

SpeciesTest TypeEndpointValueExposure DurationReference
Colinus virginianus (Bobwhite Quail)Short-term DietaryNOEC5200 mg/kg diet5 days[5]
Anas platyrhynchos (Mallard Duck)Acute OralNOEL (male)4092 mg/kg bw-[5]
Anas platyrhynchos (Mallard Duck)Acute OralNOEL (female)4850 mg/kg bw-[5]
Coturnix coturnix japonica (Japanese Quail)Acute OralNOEL (male)7895 mg/kg bw-[5]
Coturnix coturnix japonica (Japanese Quail)Acute OralNOEL (female)6637 mg/kg bw-[5]
Apis mellifera (Honeybee)Acute OralLD50>100 µ g/bee 48 hours[5]
Apis mellifera (Honeybee)Acute ContactLD50>100 µ g/bee 48 hours[5]
Eisenia fetida (Earthworm)AcuteLC50>1000 mg/kg dry soil14 days[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, based on established OECD guidelines and specific study protocols.

Androgen Receptor Binding Assay (Rat Prostate Cytosol)

This protocol is based on competitive binding assays used to determine the affinity of this compound for the androgen receptor.[1][2][3][6]

  • Objective: To assess the ability of this compound and its metabolites to compete with a radiolabeled androgen for binding to the androgen receptor (AR) in rat ventral prostate cytosol.

  • Materials:

    • Male Sprague-Dawley rats (60-90 days old)

    • [³H]-R1881 (a synthetic androgen)

    • This compound and other test compounds

    • TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

    • Hydroxyapatite (HAP) slurry

    • Scintillation cocktail

  • Procedure:

    • Cytosol Preparation:

      • Rats are castrated 24 hours prior to the experiment to reduce endogenous androgen levels.

      • Ventral prostates are excised, weighed, and homogenized in ice-cold, low-salt TEDG buffer.

      • The homogenate is centrifuged at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to obtain the cytosolic fraction (supernatant).

      • Protein concentration in the cytosol is determined using a standard protein assay (e.g., Bio-Rad Protein Assay).

    • Competitive Binding Assay:

      • Assay tubes are prepared in triplicate for total binding, non-specific binding (NSB), and a range of concentrations of the competitor (this compound).

      • A fixed concentration of [³H]-R1881 (e.g., 1 nM) is added to each tube.

      • For NSB tubes, a 100-fold molar excess of unlabeled R1881 is added.

      • Varying concentrations of this compound are added to the competitor tubes.

      • An appropriate amount of cytosol is added to all tubes.

      • The tubes are incubated overnight (16-20 hours) at 4°C.

    • Separation of Bound and Free Ligand:

      • Ice-cold HAP slurry is added to each tube to adsorb the AR-ligand complexes.

      • The tubes are incubated on ice with intermittent vortexing.

      • The HAP is pelleted by centrifugation, and the supernatant containing the unbound ligand is discarded.

      • The HAP pellet is washed multiple times with buffer to remove any remaining unbound ligand.

    • Quantification:

      • The bound [³H]-R1881 is eluted from the HAP pellet with ethanol.

      • The eluate is mixed with a scintillation cocktail, and radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-R1881 (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of this compound to that of a reference androgen.

Zebrafish Embryotoxicity Test

This protocol is based on the OECD Guideline 236 for the Fish Embryo Acute Toxicity (FET) Test and specific methodologies from developmental toxicity studies.[7]

  • Objective: To assess the acute toxicity and developmental effects of this compound on zebrafish embryos.

  • Materials:

    • Fertilized zebrafish (Danio rerio) embryos (< 3 hours post-fertilization)

    • This compound stock solution (dissolved in a suitable solvent like DMSO, with the final solvent concentration not exceeding 0.1%)

    • Embryo medium (e.g., E3 medium)

    • Multi-well plates (e.g., 24- or 96-well)

    • Stereomicroscope

  • Procedure:

    • Exposure:

      • Healthy, fertilized embryos are selected and placed individually into the wells of a multi-well plate containing the embryo medium.

      • Embryos are exposed to a range of this compound concentrations (e.g., 0, 1, 10, 100 µg/L) and a solvent control.

      • The plates are incubated at a constant temperature (e.g., 28.5 °C) with a standard light-dark cycle for a period of up to 96 or 120 hours post-fertilization (hpf).

      • The exposure medium is renewed daily to maintain the test concentrations.

    • Observation:

      • Embryos and larvae are observed at regular intervals (e.g., 24, 48, 72, 96, 120 hpf) under a stereomicroscope.

      • Lethal endpoints are recorded, including coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.

      • Sublethal developmental endpoints are also assessed, such as pericardial edema, yolk sac edema, spinal curvature, and hatching rate.

      • Behavioral endpoints, like spontaneous movement and response to touch, can also be monitored.

  • Data Analysis:

    • The LC50 (median lethal concentration) is calculated at each observation time point.

    • The frequency of developmental abnormalities at each concentration is recorded and statistically analyzed.

    • The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are determined for the most sensitive endpoints.

Signaling Pathways and Experimental Workflows

Anti-Androgenic Signaling Pathway

This compound primarily exerts its endocrine-disrupting effects by acting as an antagonist to the androgen receptor (AR). This interference with the normal hormonal signaling cascade can lead to a variety of adverse outcomes, particularly in male reproductive development and function.[6][8][9]

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds This compound This compound This compound->AR Competitively Binds Testosterone_AR Testosterone-AR Complex This compound->Testosterone_AR Prevents Formation AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) on DNA Testosterone_AR->ARE Binds Testosterone_AR->ARE Binding Blocked Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (Androgenic Effects) mRNA->Protein_Synthesis

Figure 1: this compound's Anti-Androgenic Mechanism of Action.
Potential GABAergic Signaling Pathway Disruption

Studies in zebrafish larvae suggest that this compound may also interfere with the GABAergic nervous system, a key inhibitory neurotransmitter system in vertebrates. This could lead to neurotoxic effects.[7]

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Potential Inhibition Chloride_Channel Chloride (Cl-) Channel This compound->Chloride_Channel Prevents Opening GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_Channel->Hyperpolarization Cl- Influx Leads to Chloride_Channel->Hyperpolarization Influx Blocked Neuronal_Activity Normal Neuronal Activity Hyperpolarization->Neuronal_Activity Reduces

Figure 2: Potential Disruption of GABAergic Signaling by this compound.
Experimental Workflow: Daphnia sp. Acute Immobilization Test (OECD 202)

The following diagram illustrates the workflow for a standard acute immobilization test with Daphnia magna, a key indicator species for freshwater invertebrate toxicity.[1][3]

G start Start: Culture Daphnia magna prep Prepare Test Solutions (this compound concentrations + Control) start->prep exposure Expose Neonates (<24h old) to Test Solutions in Beakers prep->exposure incubation Incubate for 48h (20°C, 16:8 light:dark cycle) exposure->incubation obs24 Observe and Record Immobilization at 24h incubation->obs24 obs48 Observe and Record Immobilization at 48h obs24->obs48 analysis Data Analysis: Calculate EC50 obs48->analysis end End: Report Results analysis->end

Figure 3: Workflow for Daphnia sp. Acute Immobilization Test.

Conclusion

The available scientific literature clearly indicates that this compound can exert significant adverse effects on a variety of non-target organisms. Its well-established anti-androgenic activity poses a considerable risk to the reproductive health of vertebrates. Furthermore, emerging evidence of its potential to disrupt neurotransmitter systems, such as the GABAergic pathway, warrants further investigation into its neurotoxic potential. While acute toxicity to some organisms like honeybees and earthworms appears to be low at typical exposure levels, the potential for sublethal and chronic effects, particularly from long-term environmental persistence, cannot be disregarded. This technical guide serves as a foundational resource for understanding the ecotoxicological profile of this compound. It is imperative that future research continues to explore the sublethal effects of this compound on a wider range of non-target species and further elucidates the molecular mechanisms underlying its toxicity. Such knowledge is essential for the development of more robust risk assessment frameworks and the promotion of sustainable agricultural practices that minimize unintended environmental harm.

References

The Environmental Fate and Behavior of Procymidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procymidone, a dicarboximide fungicide, is widely utilized in agriculture to control a range of fungal diseases on various crops. Its application, however, raises pertinent questions regarding its environmental persistence, degradation pathways, and potential impact on non-target organisms. This technical guide provides a comprehensive overview of the environmental fate and behavior of this compound, summarizing key quantitative data, detailing experimental methodologies for its study, and visualizing its degradation pathways. This document is intended to serve as a critical resource for researchers, environmental scientists, and professionals involved in drug development and environmental risk assessment.

Physicochemical Properties

A fundamental understanding of the environmental behavior of this compound begins with its physicochemical properties, which are summarized in the table below. These properties govern its distribution and persistence in various environmental compartments.

PropertyValueReference
Molecular FormulaC₁₃H₁₁Cl₂NO₂
Molar Mass284.14 g/mol [1]
Water Solubility4.5 mg/L at 25°C[2]
Vapor Pressure1.33 x 10⁻⁴ mmHg at 25°C
Octanol-Water Partition Coefficient (log Kow)3.14
Henry's Law Constant2.65 x 10⁻³ Pa m³/mol

Environmental Fate and Behavior

The environmental fate of this compound is dictated by a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation in soil and aquatic systems.

Hydrolysis

This compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions. The rate of hydrolysis is pH-dependent, with the compound being relatively stable in acidic environments.

Table 1: Hydrolysis Half-life of this compound at Different pH Values and Temperatures

pHTemperature (°C)Half-life
525Stable
72520 - 30 days
9251 - 2 days
215619.5 days
7.11531.5 days
91512.7 hours
230120.4 days
7.1303.8 days
9301.9 hours
24533.9 days
7.14520 hours
94528.4 minutes

Data compiled from[2]

Photolysis

Photodegradation can be a significant dissipation pathway for this compound in both aquatic and terrestrial environments. The presence of photosensitizers, such as humic substances, can accelerate this process.

Table 2: Photolysis Half-life of this compound

MediumConditionsHalf-lifeReference
WaterSimulated sunlight8 days
Soil SurfaceUltraviolet lamp6.8 days[3]
Degradation in Soil

The degradation of this compound in soil is a complex process influenced by soil type, organic matter content, moisture, temperature, and microbial activity. Both biotic and abiotic processes contribute to its breakdown. The primary degradation product in soil is this compound-NH-COOH.

Table 3: Soil Degradation Half-life of this compound under Various Conditions

Soil TypeConditionHalf-life (days)Reference
Black SoilAerobic14.3[3]
Chestnut SoilAerobic18.9[3]
Yellow Brown SoilAerobic20.2[3]
Laterite SoilAerobic24.1[3]
Acidic SoilsLaboratory376
Neutral/Alkaline SoilsLaboratory119
Acidic SoilsField343
Neutral/Alkaline SoilsField105
Submerged Conditions-~4 months[2]
Adsorption and Desorption in Soil

The mobility of this compound in soil is largely governed by its adsorption to soil particles. The organic matter content of the soil is a key factor influencing this process, with higher organic matter leading to stronger adsorption and reduced mobility.

Table 4: Adsorption and Desorption of this compound in Different Soil Types

Soil TypeAdsorption (Freundlich Kf)Desorption (%)Reference
Laterite Soil-27.52 ± 0.85[3]
Yellow Brown Soil-16.22 ± 0.78[3]
Black Soil-13.67 ± 1.29[3]
Chestnut Soil-7.62 ± 0.06[3]
Fate in Aquatic Systems

In aquatic environments, this compound can partition between the water column and sediment. It can be significantly adsorbed to sediment with high organic matter content, where it degrades slowly. The dissipation in the total aquatic system often follows biphasic kinetics, with a rapid initial decline followed by a much slower degradation phase.

Degradation Pathways

The degradation of this compound in the environment proceeds through several key transformations, primarily hydrolysis of the imide bond and hydroxylation of the phenyl ring. The major identified metabolites include this compound-NH-COOH and 3,5-dichloroaniline.

Procymidone_Degradation This compound This compound Hydrolysis_Product This compound-NH-COOH (N-(3,5-dichlorophenyl)carbamic acid 1,2-dimethylcyclopropane-1,2-dicarboximide) This compound->Hydrolysis_Product Hydrolysis Dichloroaniline 3,5-Dichloroaniline Hydrolysis_Product->Dichloroaniline Further Degradation Further_Degradation Further Degradation (e.g., mineralization to CO2) Dichloroaniline->Further_Degradation Hydrolysis_Workflow start Start prep_buffers Prepare Sterile Buffer Solutions (pH 4, 7, 9) start->prep_buffers spike Spike with this compound prep_buffers->spike incubate Incubate in Dark at Constant Temp. spike->incubate sample Collect Samples at Intervals incubate->sample analyze Analyze by HPLC or GC-MS sample->analyze data_analysis Calculate Rate Constant and Half-life analyze->data_analysis end End data_analysis->end Soil_Metabolism_Workflow start Start soil_prep Select and Characterize Soil start->soil_prep treatment Treat Soil with this compound Adjust Moisture soil_prep->treatment incubation Incubate Aerobically in the Dark treatment->incubation sampling Collect Soil Samples at Intervals incubation->sampling extraction Solvent Extraction of this compound and Metabolites sampling->extraction analysis Analysis by LC-MS/MS or GC-MS extraction->analysis data_analysis Determine DT50 and Degradation Pathway analysis->data_analysis end End data_analysis->end

References

Procymidone history and development as a fungicide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the History and Development of Procymidone

Introduction

This compound is a systemic dicarboximide fungicide with both protective and curative properties, first reported in 1976 and developed by Sumitomo Chemical Co.[1][2][3]. It belongs to the dichlorophenyl dicarboximide class of fungicides and has been a significant tool in agriculture for managing a specific spectrum of fungal diseases.[1][4] Registered for use in countries like Australia since 1968, it has been utilized in horticulture, turf, and various crops primarily to control diseases caused by Botrytis, Sclerotinia, and Monilinia species.[2][4][5] This document provides a comprehensive technical overview of its history, chemical properties, mechanism of action, fungicidal spectrum, and the experimental protocols central to its evaluation.

Physicochemical Properties

This compound is a colorless crystalline solid.[4] Its technical grade active constituent has a minimum purity of 985 g/kg.[4] The compound is practically insoluble in water but highly soluble in various organic solvents.[4] Key physicochemical properties are summarized in Table 1.

PropertyValueReference
Chemical Name N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide[6]
CAS Number 32809-16-8[6][7]
Molecular Formula C₁₃H₁₁Cl₂NO₂[6]
Molecular Weight 284.14 g/mol [6]
Appearance Colourless crystalline powdered solid[4]
Melting Point 163 - 164.5°C[4]
Water Solubility 2.4 mg/L (at 20°C)[4]
Octanol-Water Partition Coefficient (Log Pow) 3.3 (pH 6.0)[4]
Vapor Pressure 2.3 x 10⁻⁵ Pa[4]

Mechanism of Action

This compound functions as a systemic fungicide that is absorbed by foliage and translocated to other parts of the plant, such as leaves and flowers.[4] It provides both protective and curative effects by inhibiting the germination of fungal spores and the growth of fungal mycelium.[4][6][8]

The primary mode of action involves the disruption of the osmotic signal transduction pathway in fungi.[1][9] Specifically, this compound inhibits a two-component histidine kinase, a key enzyme in the High-Osmolarity Glycerol (HOG) signaling pathway.[4][9] This inhibition disrupts the downstream MAP kinase cascade, which is crucial for the fungus to adapt to osmotic stress.[4][10] The failure of this pathway leads to an inability to regulate intracellular glycerol concentrations, ultimately causing cell swelling and bursting, which prevents hyphal growth and spore germination.[6][11]

G cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Osmotic_Stress Hyperosmotic Stress Histidine_Kinase Two-Component Histidine Kinase (e.g., OS1/Bos1) Osmotic_Stress->Histidine_Kinase Activates MAPKKK MAPKKK (Ssk2/Ssk22) Histidine_Kinase->MAPKKK Phosphorelays MAPKK MAPKK (Pbs2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (Hog1) MAPKK->MAPK Phosphorylates Glycerol_Synth Glycerol Synthesis MAPK->Glycerol_Synth Activates Result Osmotic Stabilization Glycerol_Synth->Result This compound This compound This compound->Histidine_Kinase Inhibits

Caption: this compound's inhibition of the HOG signaling pathway.

Fungicidal Spectrum and Applications

This compound is a broad-spectrum fungicide effective against a range of diseases, particularly those caused by ascomycete fungi.[8][12] It is widely applied to fruits, vegetables, and ornamental plants.[8] The formulation is often a wettable powder (WP) or suspension concentrate.[6][13]

Target PathogenCommon Disease NameExample CropsReference
Botrytis cinerea Grey MouldGrapes, Strawberries, Stone Fruit, Ornamentals[2][4][8]
Sclerotinia sclerotiorum Sclerotinia Rot, White MouldBeans, Lettuce, Canola, Pulses[2][6][8]
Monilinia spp. Brown Rot, Blossom BlightStone Fruits (Cherries, Peaches)[1][2][5]
Stemphylium eturmiunum Garlic Leaf BlightGarlic[11]
Alternaria alternata Brown Spot DiseaseKiwifruit[9]

Application rates typically range from 500-1000 grams per hectare, depending on the crop and disease severity.[8] It is recommended to be used preventively or at the first sign of disease.[8]

Resistance Management

This compound is classified under the Fungicide Resistance Action Committee (FRAC) Group 2.[1][9] Resistance to dicarboximide fungicides has been reported in several plant pathogens, including Botrytis cinerea and Alternaria alternata.[9][10] The primary molecular mechanism for this resistance involves point mutations in the OS1 gene, which encodes the target two-component histidine kinase.[9] These mutations can decrease the binding affinity of this compound to the enzyme.[9][14] Furthermore, studies have shown that exposure to this compound can induce the overexpression of ATP-binding cassette (ABC) transporters in fungi, contributing to multidrug resistance (MDR) where the fungus becomes resistant to multiple fungicides with different modes of action.[10][14]

Experimental Protocols

Protocol for In Vitro Efficacy Testing (Mycelial Growth Inhibition)

This protocol is used to determine the 50% effective concentration (EC₅₀) of this compound required to inhibit the mycelial growth of a target fungus.

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.[9]

  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

  • Plate Preparation: While the PDA is still molten, amend it with the this compound stock solution to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).[11] A control plate with no fungicide is also prepared.[9]

  • Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture and place it in the center of each prepared PDA plate.[9][11]

  • Incubation: Incubate the plates in the dark at a constant temperature (e.g., 25°C) for a period of 5 to 7 days, or until the mycelium on the control plate has reached a significant diameter.[9][11]

  • Data Collection: Measure the diameter of the fungal colony on each plate in two perpendicular directions and calculate the average.[9]

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC₅₀ value is then determined by performing a linear regression of the inhibition percentage against the log-transformed fungicide concentrations.[9]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare sterile Potato Dextrose Agar (PDA) C Amend molten PDA with This compound dilutions A->C B Create serial dilutions of This compound in solvent B->C D Pour amended PDA into Petri dishes C->D E Inoculate center of each plate with fungal plug D->E F Incubate at 25°C in the dark for 5-7 days E->F G Measure colony diameter of fungal growth F->G H Calculate % inhibition vs. control G->H I Perform linear regression (Inhibition vs. log[Concentration]) H->I J Determine EC50 Value I->J

Caption: Experimental workflow for determining fungicide EC₅₀ values.
Protocol for Soil Degradation and Adsorption Studies

This protocol outlines the methodology to assess the persistence (degradation) and binding affinity (adsorption) of this compound in soil.[15]

  • Soil Collection and Preparation: Collect soil from relevant agricultural regions. Air-dry, sieve, and characterize the soil for properties like pH, organic carbon content, and texture.

  • Degradation Study:

    • Spiking: Weigh a set amount of soil (e.g., 5 g dry weight) into centrifuge tubes. Add a this compound solution to achieve a final concentration (e.g., 2 mg/kg).[15]

    • Incubation: Adjust soil moisture to a specific level (e.g., 24%) and incubate the samples in the dark at a constant temperature (e.g., 25°C).[15]

    • Sampling: Collect replicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, 35 days).[15] Store samples at -20°C until analysis.

    • Extraction: Extract this compound from the soil samples using an appropriate organic solvent (e.g., acetonitrile) and clean up the extract if necessary.

    • Analysis: Quantify the concentration of this compound in the extracts using High-Performance Liquid Chromatography (HPLC).

    • Kinetics: Plot the concentration of this compound over time to determine the degradation kinetics and calculate the half-life (DT₅₀).

  • Adsorption Study (Batch Equilibrium Method):

    • Adsorption Kinetics: Weigh 5 g of soil into a flask and add 25 mL of a 0.01 mol/L CaCl₂ solution containing this compound at a known concentration (e.g., 2.0 mg/L).[15]

    • Shaking: Shake the flasks at a constant speed (e.g., 180 rpm) and temperature (e.g., 25°C).[15]

    • Sampling: At various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), collect an aliquot of the solution.[15]

    • Analysis: Centrifuge the aliquot, filter the supernatant, and analyze for this compound concentration using HPLC. The amount adsorbed is calculated by the difference between the initial and final concentrations in the solution.

G cluster_degradation Degradation Protocol cluster_adsorption Adsorption Protocol D1 Spike soil samples with this compound (2 mg/kg) D2 Incubate at 25°C with constant moisture D1->D2 D3 Collect samples over a 35-day period D2->D3 D4 Solvent extraction and HPLC analysis D3->D4 D5 Calculate DT50 (Half-life) D4->D5 A1 Mix soil with this compound solution in CaCl2 A2 Shake at 180 rpm for up to 24 hours A1->A2 A3 Sample supernatant at time intervals A2->A3 A4 Centrifuge, filter, and analyze via HPLC A3->A4 A5 Determine Adsorption Kinetics (Kd) A4->A5

Caption: Workflow for soil degradation and adsorption experiments.

Toxicology and Environmental Fate

Toxicology Summary
Study TypeEndpointNOAEL (No Observed Adverse Effect Level)SpeciesReference
Developmental Toxicity Reduced anogenital distance in males3.5 mg/kg/dayRat[16]
Developmental Toxicity General developmental effects12.5 mg/kg/dayRat[16]
Chronic Toxicity Testicular effects, hypospadias~3.5 mg/kg/dayRat[16]
Environmental Fate
  • Hydrolysis: this compound is stable in acidic aqueous solutions but hydrolyzes rapidly at neutral (pH 7.0) and basic (pH 9.0) conditions.[4][19]

  • Soil Persistence: The degradation half-life in soil varies depending on conditions, ranging from 14 to 60 days.[15] Degradation is enhanced by higher soil moisture, organic matter content, microbial activity, and the presence of light.[15]

  • Mobility: Due to its low water solubility and tendency to adsorb to soil particles, this compound has poor mobility in soil and is considered to pose a low risk of contaminating groundwater.[15]

  • Bioaccumulation: The octanol-water partition coefficient (Log Pow = 3.3) suggests a moderate potential for bioaccumulation, though the measured bioaccumulation factor is low.[4]

Conclusion

This compound has a long history as an effective dicarboximide fungicide for controlling critical plant diseases in a variety of crops. Its specific mechanism of action, targeting the HOG signaling pathway, makes it a valuable tool, but also one for which resistance can develop through mutations in the target enzyme. Understanding its physicochemical properties, fungicidal activity, and environmental behavior through standardized experimental protocols is essential for its responsible and sustainable use in agriculture. While toxicological assessments have highlighted its potential as an endocrine disruptor in rodent models, species-specific metabolic differences indicate a low risk for human developmental toxicity.

References

Procymidone Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of procymidone, a dicarboximide fungicide, in various organic solvents. The information is compiled to assist researchers, scientists, and professionals in drug development and formulation in understanding the physicochemical properties of this compound. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in this compound Solubility

This compound is a crystalline solid that is practically insoluble in water but exhibits high solubility in a range of organic solvents.[1] Understanding its solubility profile is crucial for developing stable formulations, predicting its environmental fate, and designing effective delivery systems. The solubility of a compound is influenced by factors such as the chemical nature of the solute and solvent, temperature, and pressure. The data presented herein provides a baseline for these parameters under standard conditions.

Quantitative Solubility Data

The solubility of this compound in several organic solvents at temperatures between 20°C and 25°C is summarized in the table below. This data has been aggregated from various technical and regulatory sources.

Organic SolventTemperature (°C)Solubility (g/L)
Acetone20-25180[1]
Acetonitrile20-25101[1]
Benzene20-2586[1]
Chloroform20-25216[1]
Cyclohexanone20-25148[1]
Dimethylformamide25230
Ethyl acetate20-25115[1]
Methanol20-2516[1]
Toluene20-2566[1]
Xylene2543

Note: The solubility data for Dimethylformamide and Xylene is derived from a database and is presented as parts per million (ppm) which has been converted to g/L for consistency.[2]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound in an organic solvent, based on the widely accepted "shake-flask" method. This method is suitable for determining the solubility of substances with solubilities higher than 10⁻² g/L.

Principle of the Shake-Flask Method

A surplus of the test substance (this compound) is agitated in the chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium. Subsequently, the undissolved solid is separated from the saturated solution, and the concentration of this compound in the clear solution is determined by a suitable analytical method.

Apparatus and Reagents
  • Constant Temperature Bath/Shaker: Capable of maintaining a uniform temperature (e.g., 25 ± 0.5°C).

  • Glass Vessels with Stoppers: Of sufficient size to allow for agitation of the solvent and test substance.

  • Centrifuge: Capable of separating the solid and liquid phases.

  • Analytical Balance: With a precision of ±0.1 mg.

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system: With a suitable detector (e.g., UV-Vis or FID) for quantitative analysis.

  • This compound: Of known purity (ideally >98%).

  • Organic Solvents: Of analytical grade.

Experimental Procedure
  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate amount of this compound to be used in the definitive test.

  • Preparation of Test Solutions:

    • Weigh an excess amount of this compound into three separate glass vessels. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at the end of the equilibration period.

    • Add a known volume of the selected organic solvent to each vessel.

  • Equilibration:

    • Place the sealed vessels in a constant temperature shaker bath.

    • Agitate the vessels for a predetermined period (e.g., 24, 48, and 72 hours for the three vessels, respectively) to ensure that equilibrium is reached. The time required for equilibration should be determined during method development.

  • Phase Separation:

    • After the equilibration period, allow the vessels to stand in the constant temperature bath to permit the undissolved this compound to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge an aliquot of the supernatant at the test temperature.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear, saturated solution.

    • Dilute the aliquot with a suitable solvent if necessary to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

  • Data Interpretation:

    • The solubility is calculated from the mean of the concentrations determined for the three vessels. The results should be in agreement, indicating that equilibrium was reached.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Conclusion start Start weigh Weigh excess this compound start->weigh add_solvent Add known volume of organic solvent weigh->add_solvent agitate Agitate in constant temperature shaker add_solvent->agitate settle Allow undissolved solid to settle agitate->settle centrifuge Centrifuge to separate phases settle->centrifuge extract_supernatant Extract clear supernatant centrifuge->extract_supernatant analyze Analyze concentration (e.g., HPLC/GC) extract_supernatant->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow diagram of the shake-flask method for solubility determination.

References

Procymidone's Mode of Action Against Botrytis cinerea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which the dicarboximide fungicide, procymidone, exerts its antifungal activity against the necrotrophic plant pathogen Botrytis cinerea. It consolidates current research on its primary mode of action, the physiological consequences for the fungus, and the molecular basis of resistance.

Introduction to this compound

This compound, chemically N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide, is a systemic dicarboximide fungicide with both protective and curative properties.[1][2] It is widely used in agriculture to control fungal diseases caused by species such as Botrytis, Sclerotinia, and Monilia.[3] According to the Fungicide Resistance Action Committee (FRAC), this compound belongs to Group 2, classified as a dicarboximide fungicide.[4][5] Its primary mode of action involves the disruption of a key signaling pathway, which distinguishes it from many other classes of fungicides.[1][3]

Primary Mode of Action: Disruption of Osmotic Signaling

The core mechanism of this compound's antifungal activity is the inhibition of the High-Osmolarity Glycerol (HOG) signaling pathway, a mitogen-activated protein (MAP) kinase cascade crucial for fungal adaptation to osmotic stress.[1][6][7] this compound targets and affects the function of a Group III histidine kinase (HisK), a key sensor protein at the top of this cascade.[1][7][8] This interference disrupts the fungus's ability to regulate intracellular turgor pressure, leading to a cascade of detrimental physiological effects.

The primary molecular target of this compound in Botrytis cinerea has been identified as the osmosensing histidine kinase BcBos1 (also referred to as Daf1 or OS-1).[6][7][9][10] This protein is a homolog of the Neurospora crassa os-1 gene product.[10] By affecting BcBos1, this compound triggers abnormal phosphorylation within the HOG pathway, ultimately inhibiting mycelial growth and conidial germination.[6][7]

The HOG Signaling Pathway and this compound's Impact

The HOG pathway is a conserved signaling cascade in fungi that responds to environmental stressors, particularly hyperosmotic shock. In B. cinerea, the BcBos1 histidine kinase acts as the primary sensor. Under normal conditions, BcBos1 regulates the downstream MAP kinase cascade to maintain cellular homeostasis. When this compound is present, it is proposed to bind to the coiled-coil region of the BcBos1 protein, disrupting its normal function.[10] This disruption leads to an uncontrolled signal, causing a failure in osmoregulation.[6][7]

HOG_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound BcBos1 BcBos1 (Histidine Kinase) This compound->BcBos1 Inhibits/Disrupts MAPK_Cascade MAP Kinase Cascade (HOG Pathway) BcBos1->MAPK_Cascade Signal Transduction Glycerol Glycerol Synthesis MAPK_Cascade->Glycerol Regulates Osmoregulation Osmoregulation Glycerol->Osmoregulation Controls

Figure 1: this compound's disruption of the HOG signaling pathway.

Downstream Physiological and Morphological Effects

The disruption of the HOG pathway and subsequent loss of osmoregulation manifest in several severe physiological and morphological changes in B. cinerea:

  • Inhibition of Growth: this compound effectively inhibits the germination of fungal spores and the growth of fungal mycelium.[1][11][12] This is a direct consequence of the fungus's inability to manage osmotic stress required for hyphal extension.

  • Membrane Damage and Cellular Leakage: The fungicidal action is strongly correlated with membrane lipid peroxidation, which leads to increased cell membrane permeability and significant leakage of cellular contents.[13][14][15][16]

  • Morphological Abnormalities: Affected hyphae often exhibit swelling, bursting, or other deformations, rendering them unable to penetrate host tissues.[3]

  • Inhibition of Triglyceride Synthesis: this compound has been shown to inhibit the synthesis of triglycerides, which are essential components of fungal cell membranes.[3][14][17] This effect is likely linked to the broader disruption of membrane function and cellular homeostasis.[13]

Quantitative Data on this compound's Activity

The efficacy of this compound and the level of resistance in B. cinerea can be quantified through various metrics.

Table 1: Fungicidal Activity of Dicarboximides against B. cinerea

Compound Metric Value Reference
This compound IC₅₀ ~2 µM [15]
Iprodione IC₅₀ ~2 µM [15]
Vinclozolin IC₅₀ ~2 µM [15]

| this compound | EC₅₀ | 2.45 µg/mL |[16] |

Table 2: Resistance Factors (RFs) of this compound-Resistant B. cinerea Mutants

Mutant Strain Resistance Factor (RF) to this compound Cross-Resistance Factor (RF) to Fludioxonil Reference
Mutant 1 High (specific value not stated) 2 to 26 [6]
Mutant 2 High (specific value not stated) 2 to 26 [6]
... (9 total mutants) High (specific value not stated) 2 to 26 [6]

Note: Resistance Factor (RF) is calculated as the EC₅₀ of the mutant strain divided by the EC₅₀ of the parental (sensitive) strain.[17]

Molecular Mechanisms of Resistance

Resistance to this compound in B. cinerea is a significant concern and has been well-characterized at the molecular level. Two primary mechanisms have been identified.

The most common mechanism of resistance involves point mutations in the BcBos1 gene, which encodes the target histidine kinase.[7][10] These mutations alter the protein structure, reducing its binding affinity for this compound and rendering the fungicide ineffective.[6][18] Several key mutations have been identified in field and laboratory isolates.

Table 3: Characterized Mutations in the BcBos1 Gene Conferring this compound Resistance

Amino Acid Change Codon Mutation Resistance Level Reference
I365S ATC to AGC Low to Moderate [7][19]
I365N ATC to AAC Low to Moderate [7][19]
I365R Not specified Predominant [7]
Q369P + N373S Not specified Moderate [7]
P348L Not specified Resistant [14]
W647X (Stop) Not specified High [6][20]
R96X (Stop) Not specified High [6][20]

| Q751X (Stop) | Not specified | High |[6][20] |

A second critical mechanism, often associated with multidrug resistance (MDR), is the overexpression of genes encoding ATP-binding cassette (ABC) transporters.[6] These membrane proteins function as efflux pumps, actively removing the fungicide from the fungal cell before it can reach its target.[6] this compound exposure can induce the upregulation of several ABC transporter genes, leading to resistance not only to this compound but also to other fungicides with different modes of action.[20][21]

Resistance_Mechanisms cluster_cell B. cinerea Cell cluster_pathway HOG Pathway This compound This compound Procymidone_in This compound This compound->Procymidone_in Enters Cell BcBos1_mutated Mutated BcBos1 Normal Osmoregulation Normal Osmoregulation BcBos1_mutated->Normal Osmoregulation Pathway Remains Functional ABC_Transporter ABC Transporter (Overexpressed) ABC_Transporter->this compound Efflux Procymidone_in->BcBos1_mutated Ineffective Binding Procymidone_in->ABC_Transporter Pumped Out

Figure 2: Key mechanisms of this compound resistance in B. cinerea.

Table 4: Upregulation of ABC Transporter Genes in this compound-Resistant Mutants

Gene Fold Upregulation Range Reference
Various ABC Transporter Genes 2 to 93.7-fold [6][18][20]

| BcatrG | Significantly upregulated |[21] |

Key Experimental Protocols

The elucidation of this compound's mode of action and resistance mechanisms has relied on a suite of molecular and biochemical techniques.

  • Principle: To determine the concentration of a fungicide that inhibits fungal growth by 50% (Effective Concentration, EC₅₀).

  • Protocol:

    • Prepare potato dextrose agar (PDA) plates amended with a serial dilution of this compound (e.g., 0, 0.1, 1, 10, 50, 100 µg/mL).

    • Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of B. cinerea onto the center of each plate.

    • Incubate plates at a controlled temperature (e.g., 20-25°C) for a defined period (e.g., 72 hours).

    • Measure the diameter of the fungal colony on each plate.

    • Calculate the percentage of growth inhibition relative to the control (no fungicide).

    • Use regression analysis to calculate the EC₅₀ value.[6]

  • Principle: To select for spontaneous or induced mutants with stable resistance to this compound.

  • Protocol:

    • Expose a sensitive parental strain (e.g., B05.10) to increasing concentrations of this compound on PDA plates.

    • Begin with a concentration near the EC₅₀ and transfer mycelial plugs from surviving colonies to new plates with a higher concentration of the fungicide.

    • Repeat the transfer process, gradually increasing the this compound concentration (e.g., 25, 50, 100, 200, 400, 600 µg/mL).[6]

    • To assess the stability of resistance, transfer the selected mutants sequentially on fungicide-free PDA for multiple generations (e.g., 10 transfers) and then re-determine their EC₅₀ values.[17]

Experimental_Workflow start Sensitive Parental Strain step1 Culture on PDA with Increasing [this compound] start->step1 step2 Isolate Surviving Colonies step1->step2 step3 Test Resistance Stability (Subculture on PDA w/o Fungicide) step2->step3 end Stable Resistant Mutant step3->end

Figure 3: Workflow for generating this compound-resistant mutants.
  • DNA Sequencing of BcBos1:

    • Extract genomic DNA from both sensitive and resistant B. cinerea strains.

    • Design primers to amplify the entire coding sequence and flanking regions of the BcBos1 gene.[14]

    • Perform Polymerase Chain Reaction (PCR) to amplify the target gene.

    • Sequence the PCR products.

    • Align the sequences from resistant and sensitive strains to identify point mutations, insertions, or deletions.[6][18]

  • Gene Expression Analysis (qPCR):

    • Grow fungal mycelia with and without this compound treatment.

    • Extract total RNA and synthesize complementary DNA (cDNA).

    • Perform quantitative PCR (qPCR) using primers specific for target genes (e.g., ABC transporters like BcatrB, BcatrD, BcatrG) and a reference housekeeping gene.

    • Calculate the relative fold-change in gene expression in resistant mutants compared to the parental strain.[6][20]

  • Molecular Docking:

    • Obtain or model the 3D protein structure of wild-type and mutated BcBos1.

    • Use computational software to simulate the binding interaction between the this compound molecule and the protein's active site.

    • Analyze the binding affinity and interactions to predict how mutations affect the fungicide-target relationship.[6][18]

Conclusion

This compound's mode of action against Botrytis cinerea is a well-defined process centered on the disruption of the HOG MAP kinase signaling pathway via its interaction with the BcBos1 histidine kinase. This leads to a failure of osmoregulation, causing catastrophic membrane damage and growth inhibition. The evolution of resistance, primarily through target-site mutations in BcBos1 and the upregulation of ABC transporter-mediated efflux, poses a significant challenge to its continued efficacy. A thorough understanding of these molecular interactions is paramount for developing effective resistance management strategies and for the rational design of novel fungicides that can overcome existing resistance mechanisms.

References

Methodological & Application

Application Note: Gas Chromatography Method for Procymidone Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Procymidone, a dicarboximide fungicide, is widely utilized in agriculture to protect crops from fungal diseases.[1] Its persistence in various food matrices necessitates sensitive and reliable analytical methods for monitoring its residue levels to ensure food safety and compliance with regulatory limits. Gas chromatography (GC) is a robust and widely adopted technique for the determination of this compound residues. This application note details a comprehensive GC method coupled with various detectors for the quantification of this compound in diverse sample types.

Principle of the Method

The method involves the extraction of this compound from the sample matrix, followed by a cleanup step to remove interfering co-extractives. The purified extract is then injected into a gas chromatograph, where this compound is separated from other components on a capillary column. Detection and quantification are achieved using a suitable detector, such as an Electron Capture Detector (ECD), Flame Ionization Detector (FID), or Mass Spectrometer (MS/MS).

Experimental Protocols

1. Sample Preparation

The choice of sample preparation procedure depends on the matrix. Below are protocols for different sample types.

a) Plant-Based Matrices (e.g., Green Onion, Garlic, Tea)

  • Extraction:

    • Homogenize a representative sample (e.g., 10 g) of the material.

    • Add 20 mL of acetonitrile to the homogenized sample in a centrifuge tube.[2][3]

    • Shake vigorously for 5-10 minutes.[4]

    • For tea samples, a mixture of petroleum ether and ethyl acetate (3:1, v/v) can also be used as the extraction solvent.[5]

    • Centrifuge the mixture at a suitable speed (e.g., 4000 rpm) for 5 minutes.

    • Collect the supernatant (acetonitrile or petroleum ether-ethyl acetate layer).

  • Cleanup (Solid-Phase Extraction - SPE):

    • Condition a Florisil SPE cartridge by passing the appropriate solvent through it.[2][5]

    • Load the collected supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a small volume of a non-polar solvent to remove interferences.

    • Elute the this compound using a suitable solvent or solvent mixture (e.g., a mixture of toluene and acetonitrile).[2]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis.

b) Liquid Matrices (e.g., Wine, Tea Infusions)

  • Extraction (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge.[6]

    • Pass a known volume of the liquid sample through the conditioned cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound with a suitable solvent (e.g., ethyl acetate).

    • Proceed with the evaporation and reconstitution steps as described above.

2. Gas Chromatography (GC) Conditions

The following tables summarize typical GC conditions for this compound analysis using different detectors.

a) GC-ECD/FID Conditions

ParameterValueReference
Gas Chromatograph Shimadzu GC-5A or equivalent[4]
Column 5% silicone XE-60/Chromosorb W[4]
Injector Temperature 250°C[4]
Detector Temperature 250°C (FID) / 300°C (ECD)[4][5]
Oven Temperature Program Isothermal at 200°C[4]
Carrier Gas Nitrogen at 50 mL/min[4]
Injection Volume 1 µL[4]

b) GC-MS/MS Conditions

ParameterValueReference
Gas Chromatograph Agilent 7890 GC or equivalent[2]
Mass Spectrometer Agilent 7000C Triple Quadrupole MS[2]
Column DB-1701 (30 m × 0.25 mm i.d. × 0.25 µm film thickness)[2]
Injector Temperature 280°C (Splitless mode)[2]
Ion Source Temperature 300°C[2]
Quadrupole Temperature 150°C[2]
Oven Temperature Program Initial 150°C, ramp to 255°C at 6°C/min, hold 1 min, then to 270°C at 25°C/min, hold 1 min[2]
Carrier Gas Helium at 1 mL/min[2]
Injection Volume 2 µL[2]
Precursor Ion (m/z) 282.7[2]
Product Ions (m/z) 95.9 (quantifier), 254.8 (qualifier)[2]

Data Presentation

The following tables summarize the quantitative data from various studies on this compound analysis.

Table 1: Method Validation Parameters for this compound Analysis

MatrixDetectorLinearity Range (mg/L)LOQ (mg/kg)Reference
Tea SolutionGC-ECD0.01 - 0.20.025[5]
Green Onion, GarlicGC-MS/MS0.010 - 2.50.020[2]
WineGC-MS1 - 50 (ppm)0.006 (ppb)[6]
GinsengGC-ECD/MS-0.1[7]

Table 2: Recovery Studies of this compound in Different Matrices

MatrixSpiked Levels (mg/kg)Average Recovery (%)RSD (%)Reference
Green Tea & Black Tea0.05, 0.1, 0.585.63 - 105.801.29 - 4.97[5][8]
Green Onion0.020, 0.050, 0.50, 5.0, 1092 - 1043.3 - 5.8[2]
Garlic0.020, 0.50, 5.086 - 980.92 - 13[2]
Wine-94.7 ± 5.7-[6]
Ginseng0.1, 1.086 - 92-[7]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample Receipt & Homogenization Extraction Extraction with Acetonitrile or Petroleum Ether/Ethyl Acetate Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (Florisil or C18) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (ECD, FID, MS/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification logical_relationship Method_Development Method Development Sample_Prep Sample Preparation Optimization (Solvent, Cleanup) Method_Development->Sample_Prep GC_Parameters GC Parameter Optimization (Column, Temp Program) Method_Development->GC_Parameters Method_Validation Method Validation Sample_Prep->Method_Validation GC_Parameters->Method_Validation Linearity Linearity Method_Validation->Linearity LOQ_LOD LOQ & LOD Method_Validation->LOQ_LOD Accuracy_Precision Accuracy & Precision (Recovery & RSD) Method_Validation->Accuracy_Precision Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis

References

Application Notes: Sample Preparation for Procymidone Analysis in Soil

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the extraction and cleanup of procymidone, a dicarboximide fungicide, from soil samples prior to chromatographic analysis. The methods outlined are crucial for researchers, environmental scientists, and professionals in drug development and food safety to ensure accurate and reliable quantification of this compound residues in the environment.

Introduction

This compound is a systemic fungicide widely used to control fungal diseases on various crops.[1] Its application can lead to accumulation in soil, posing potential risks to the ecosystem and non-target organisms.[1][2] Therefore, robust and efficient analytical methods are essential for monitoring its environmental fate and ensuring regulatory compliance.[3] Soil, being a complex matrix, requires effective sample preparation to remove interfering substances and concentrate the analyte of interest before instrumental analysis.[4][5]

This document details two primary sample preparation techniques: Ultrasound-Assisted Extraction (UAE) combined with a salting-out step, and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. A general protocol for solid-phase extraction (SPE) cleanup, which can be used as an additional purification step, is also described.

General Soil Sample Handling

Prior to extraction, proper sample preparation is critical to ensure homogeneity and representative analysis.

Protocol:

  • Air-dry the collected soil samples at room temperature or in a drying cabinet at a temperature not exceeding 50°C to prevent degradation of the analyte.[6]

  • Once dried, grind the entire sample using a mechanical mortar and pestle.[6]

  • Pass the ground soil through a 2-mm (10-mesh) sieve to remove large debris and ensure a uniform particle size.[6]

  • Thoroughly mix the sieved soil to create a homogenous sample ready for extraction.[7]

  • Store the prepared sample in a clean, labeled container in a cool, dark place until analysis.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction utilizes acoustic cavitation to disrupt the soil matrix, enhancing solvent penetration and improving the extraction efficiency of target analytes.[8][9] This method is known for its speed and reduced solvent consumption compared to traditional techniques.[10]

Experimental Protocol:
  • Weigh 5 g of the homogenized soil sample into a 50 mL centrifuge tube.[2]

  • Add 30 mL of acetonitrile and 3 mL of ultra-pure water to the tube.[2]

  • Vortex the mixture vigorously for 5 minutes to ensure thorough initial mixing.[2]

  • Place the tube in an ultrasonic bath and sonicate for 10 minutes.[2]

  • Add 4 g of sodium chloride (NaCl) and 1.5 g of anhydrous magnesium sulfate (MgSO₄) to the tube. These salts induce phase separation between the aqueous and organic layers.[2]

  • Immediately cap the tube and vortex for 2 minutes to facilitate partitioning.[2]

  • Centrifuge the sample at 900 x g for 5 minutes.[2]

  • Carefully transfer the upper organic phase (acetonitrile) to a clean tube or flask.

  • Evaporate the extract to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 2 mL) of acetonitrile or a suitable solvent for the analytical instrument (e.g., HPLC or GC).[2]

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for analysis.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Post-Extraction weigh 1. Weigh 5g Soil add_solvent 2. Add 30mL Acetonitrile & 3mL Water weigh->add_solvent vortex1 3. Vortex (5 min) ultrasound 4. Sonicate (10 min) vortex1->ultrasound add_salts 5. Add 4g NaCl & 1.5g MgSO4 ultrasound->add_salts vortex2 6. Vortex (2 min) add_salts->vortex2 centrifuge 7. Centrifuge (900 x g, 5 min) vortex2->centrifuge collect 8. Collect Supernatant centrifuge->collect evap 9. Evaporate to Dryness collect->evap reconstitute 10. Reconstitute in 2mL Acetonitrile evap->reconstitute filter 11. Filter (0.22 µm) reconstitute->filter analysis Analysis (HPLC/GC) filter->analysis QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup dSPE Cleanup weigh 1. Weigh 10g Soil hydrate 2. Add 10mL Water, Vortex & Hydrate (10 min) weigh->hydrate add_solvent 3. Add 10mL Acetonitrile (1% Acetic Acid) hydrate->add_solvent shake 4. Shake (15 min) add_solvent->shake add_salts 5. Add MgSO4 & Sodium Acetate Salts shake->add_salts vortex1 6. Vortex (1 min) add_salts->vortex1 centrifuge1 7. Centrifuge (≥3000 rcf, 8 min) vortex1->centrifuge1 transfer 8. Transfer Supernatant to dSPE Tube centrifuge1->transfer vortex2 9. Vortex (30 sec) transfer->vortex2 centrifuge2 10. Centrifuge (≥5000 rcf, 2 min) vortex2->centrifuge2 collect 11. Collect Purified Extract centrifuge2->collect analysis Analysis (LC/GC) collect->analysis

References

Procymidone Application in Controlling Gray Mold (Botrytis cinerea) on Grapes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Application Notes

Introduction

Procymidone is a systemic, dicarboximide (DCF) fungicide used to control gray mold (Botrytis cinerea) on various crops, including wine grapes.[1] It possesses both protective and curative properties, acting by inhibiting the germination of fungal spores and the growth of mycelium.[2] The effective use of this compound requires a clear understanding of its mechanism of action, optimal application strategies, and the significant challenge of fungicide resistance.

Mechanism of Action

This compound's primary mode of action is not fully elucidated but is understood to involve the disruption of osmotic signal transduction pathways.[2] It is believed to act on the cytoplasmic membrane, interfering with membrane functions related to transport and cell wall synthesis.[3] Research suggests the fungicide affects the high osmolarity glycerol (Hog1) mitogen-activated protein kinase (MAPK) pathway, which is critical for osmoregulation in fungi.[4] This disruption ultimately inhibits mycelial growth and conidial germination.[4]

Application Guidelines for Grapes (Vitis vinifera)

Field applications of this compound should be timed strategically to coincide with the most susceptible stages of grape development for Botrytis cinerea infection. The following guidelines are based on a 500 g/L active constituent formulation.

ParameterRecommendationGrape Growth Stage (Eichhorn-Lorenz Scale)
Application Rate 75 mL per 100 L of waterN/A
Timing 1 80% cap fallE-L 25
Timing 2 Just prior to bunch closureE-L 31
Timing 3 At veraison (onset of ripening)E-L 35
Timing 4 2-3 weeks pre-harvestE-L 36-38

Table 1: Recommended application schedule for this compound (500 g/L formulation) to control gray mold on wine grapes.[5] Note: For concentrate spraying, the total amount of product applied per hectare should remain the same as for dilute spraying.[5] A wetting agent is recommended to ensure complete coverage of the bunches.[5]

Efficacy

When used as part of a comprehensive spray program, this compound can be effective in managing gray mold. Field studies have demonstrated that programs including dicarboximide fungicides like this compound, applied from bunch closure onwards, can reduce postharvest decay by approximately 50%.[6] However, the emergence of resistant B. cinerea strains can significantly reduce its field efficacy.

Fungicide Resistance

Fungicide resistance is a major challenge in the management of B. cinerea with this compound.[4] Resistance is widespread and has been documented in numerous grape-growing regions.[7][8]

  • Mechanism 1: Target Site Mutation: The most common mechanism involves point mutations in the BcOs1 (or Bos1) gene, which encodes a group III histidine kinase involved in the osmotic stress response pathway.[4] Mutations at codons I365 (to S or N) and a combination of Q369P and N373S have been identified in resistant isolates.[2][9]

  • Mechanism 2: Overexpression of Efflux Pumps: this compound application can induce multidrug resistance (MDR) through the overexpression of genes encoding ATP-binding cassette (ABC) transporters, such as BcatrB.[4][5][10] These transporters actively efflux the fungicide from the fungal cell, reducing its intracellular concentration to sub-lethal levels.[5][11][12] Studies have shown that this compound-resistant mutants can overexpress ABC transporter genes by up to 93.7-fold.[3][5]

Due to the high risk of resistance, it is critical to use this compound within a resistance management strategy, rotating its use with fungicides that have different modes of action (FRAC groups).

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound sensitivity and resistance in Botrytis cinerea.

Isolate TypeFungicideMean EC₅₀ (µg/mL)Reference
Sensitive (ProS)This compound0.25[2]
Resistant (ProR)This compound2.21[2]
SensitiveIprodione2.5[6]

Table 2: In vitro sensitivity of Botrytis cinerea isolates to dicarboximide fungicides, expressed as the effective concentration required to inhibit mycelial growth by 50% (EC₅₀).

Parental StrainMutant StrainsResistance Factor (RF) RangeReference
B05.10This compound-induced mutants>100[8]

Table 3: Resistance Factor (RF) for this compound in laboratory-generated mutants of B. cinerea. The RF is calculated by dividing the EC₅₀ of the mutant strain by the EC₅₀ of the sensitive parental strain.

Experimental Protocols

Protocol 1: Field Efficacy Trial

Objective: To evaluate the in-field efficacy of a this compound spray program against Botrytis cinerea on grapes.

  • Experimental Design:

    • Establish a randomized complete block design with a minimum of four to five replicate plots per treatment.[13]

    • Each plot should consist of a defined number of adjacent vines (e.g., 2-3 vines).[13]

    • Include an untreated control group (sprayed with water only) and a standard grower practice or alternative fungicide treatment for comparison.

  • Fungicide Application:

    • Calibrate spray equipment (e.g., backpack mist blower) to ensure consistent and thorough coverage of grape clusters.[13]

    • Prepare the this compound solution according to the rates specified in Table 1.

    • Apply treatments at the key phenological stages: 80% cap fall, pre-bunch closure, veraison, and 2-3 weeks pre-harvest.[5]

    • Record environmental conditions (temperature, humidity, wind speed) during each application.

  • Disease Assessment:

    • Conduct disease assessment at harvest.

    • Randomly select a predetermined number of bunches (e.g., 25-50) from the central vines of each plot.

    • Calculate Disease Incidence : The percentage of bunches in the sample showing any gray mold symptoms.[9]

    • Estimate Disease Severity : The percentage of the surface area of each bunch covered by gray mold.[9] Use a standardized disease assessment key for accuracy.[14]

    • The overall severity for the plot is the average of the severity scores for all assessed bunches.

  • Data Analysis:

    • Transform percentage data (arcsine transformation for incidence, logit for severity) to stabilize variance if necessary.[14]

    • Perform Analysis of Variance (ANOVA) to determine if there are significant differences between treatments.

    • Use a post-hoc test (e.g., Tukey's HSD) to compare treatment means.

    • Calculate the percent control efficacy relative to the untreated control.

Protocol 2: Determination of Fungicide Sensitivity (EC₅₀)

Objective: To determine the EC₅₀ value of this compound for B. cinerea isolates.

  • Isolate Culture:

    • Culture B. cinerea isolates on Potato Dextrose Agar (PDA) for 5-7 days at 20-22°C.

  • Media Preparation:

    • Prepare stock solutions of technical-grade this compound in a suitable solvent (e.g., acetone or DMSO).

    • Amend PDA with this compound to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not exceed a level that inhibits fungal growth (e.g., <0.5%).

  • Inoculation and Incubation:

    • Take 5 mm mycelial plugs from the margin of an actively growing culture of each isolate.[8]

    • Place a single plug, mycelium-side down, in the center of each fungicide-amended and control plate.

    • Incubate plates in the dark at 20-22°C for 3-5 days.

  • Data Collection and Analysis:

    • Measure the colony diameter in two perpendicular directions for each plate and calculate the mean diameter.

    • Calculate the percent inhibition of mycelial growth for each concentration relative to the control (0 µg/mL) plate.

      • % Inhibition = 100 * [(Diameter_Control - Diameter_Treatment) / Diameter_Control]

    • Plot the percent inhibition against the log₁₀ of the fungicide concentration.

    • Use Probit analysis or non-linear regression to calculate the EC₅₀ value.[15]

Protocol 3: Molecular Characterization of Resistance

Objective: To identify mutations in the BcOs1 gene and quantify the expression of ABC transporter genes associated with resistance.

Part A: BcOs1 Gene Sequencing

  • DNA Extraction:

    • Grow the B. cinerea isolate in Potato Dextrose Broth (PDB) for 3-4 days.

    • Harvest mycelia by filtration, freeze-dry, and grind to a fine powder in liquid nitrogen.

    • Extract genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB protocol.

  • PCR Amplification:

    • Design primers flanking the regions of the BcOs1 gene known to harbor resistance mutations (e.g., around codons 365, 369, 373).

    • Perform PCR using a high-fidelity DNA polymerase to amplify the target region(s).

  • Sequencing and Analysis:

    • Purify the PCR product and send for Sanger sequencing.

    • Align the resulting DNA sequence with the wild-type BcOs1 sequence from a known sensitive strain (e.g., B05.10) to identify any point mutations.[3]

Part B: ABC Transporter Gene Expression (RT-qPCR)

  • RNA Extraction and cDNA Synthesis:

    • Grow fungal isolates in PDB to the desired growth phase. Optionally, expose the culture to a sub-lethal concentration of this compound to induce gene expression.

    • Harvest mycelia and extract total RNA using a suitable kit, including a DNase treatment step to remove genomic DNA contamination.

    • Verify RNA integrity using gel electrophoresis.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Design qPCR primers for the target ABC transporter genes (e.g., BcatrB, BcatrD) and a validated housekeeping/reference gene (e.g., ubiquitin-conjugating enzyme, actin) for normalization.[11][16]

    • Prepare qPCR reactions using a SYBR Green-based master mix.

    • Run the qPCR assay on a real-time PCR system. Include a melt curve analysis to verify the specificity of the amplicons.

  • Data Analysis:

    • Calculate the threshold cycle (Ct) values for each gene.

    • Determine the relative gene expression using the 2-ΔΔCt method.[11] This method compares the expression of the target gene in a test isolate (e.g., a resistant strain) to a calibrator (e.g., a sensitive strain), normalized to the reference gene.

Visualizations (Graphviz)

experimental_workflow cluster_prep Phase 1: Trial Setup cluster_app Phase 2: Field Application cluster_eval Phase 3: Evaluation design Randomized Complete Block Design plots Establish Replicate Plots (n=5 per treatment) design->plots treatments Define Treatments: 1. Untreated Control 2. This compound Program plots->treatments app1 Apply at 80% Cap Fall treatments->app1 Initiate Spray Program app2 Apply at Pre-Bunch Closure app1->app2 app3 Apply at Veraison app2->app3 app4 Apply 2-3 Weeks Pre-Harvest app3->app4 harvest Harvest Grapes app4->harvest Wait for Harvest assess Assess Disease Incidence & Severity harvest->assess analysis Statistical Analysis (ANOVA) assess->analysis results Determine Efficacy analysis->results

Caption: Experimental workflow for a field trial to evaluate this compound efficacy.

Caption: Proposed action of this compound and key resistance mechanisms in B. cinerea.

References

Application Notes and Protocols for Immunoassay-Based Detection of Procymidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procymidone is a dicarboximide fungicide widely used in agriculture to control diseases on various fruits, vegetables, and ornamental plants. Due to potential health risks associated with its residues, sensitive and reliable methods for its detection are crucial for food safety and environmental monitoring. Immunoassays offer a powerful platform for the rapid, specific, and sensitive detection of small molecules like this compound. These application notes provide an overview and detailed protocols for the development of various immunoassay formats for the detection of this compound, including Competitive Indirect Enzyme-Linked Immunosorbent Assay (ci-ELISA), Gold Nanoparticle-Based Lateral Flow Immunoassay (LFIA), and an Electrochemical Immunosensor.

Key Principles

Immunoassays for small molecules like this compound are typically based on a competitive format. In this format, the analyte (this compound) in the sample competes with a labeled or immobilized this compound derivative (hapten-protein conjugate) for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Data Presentation: Performance of this compound Immunoassays

The following table summarizes the quantitative performance data from various developed immunoassays for this compound detection, providing a basis for comparison.

Immunoassay TypeAntibody TypeIC50 ValueLimit of Detection (LOD)Linear RangeReference
Electrochemical ImmunosensorMonoclonal Antibody-1.67 pM5 pM - 0.1 µM[1][2]
Nanobody-Based ICANanobody (NbFM5)6.04 ng/mL0.88 ng/mL-[3][4][5]
Fluorescence-Based ICAMonoclonal Antibody-1.67 ng/mL5 - 500 ng/mL[6]
Dual-Mode AptasensorAptamer-8.51 x 10⁻⁶ ng/mL1 x 10⁻² - 1 x 10⁴ ng/mL[7]
ci-ELISAPolyclonal Antibody---[8]

Experimental Protocols

Protocol 1: Hapten Synthesis and Immunogen Preparation

The production of specific antibodies is the cornerstone of any immunoassay. Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a carrier protein to elicit an immune response. This involves the synthesis of a hapten, a derivative of this compound containing a functional group for conjugation.

Materials:

  • This compound

  • Succinic anhydride

  • Pyridine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Carrier proteins: Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing

Procedure:

  • Hapten Synthesis (this compound-hemisuccinate):

    • Dissolve this compound and a molar excess of succinic anhydride in pyridine.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the pyridine under reduced pressure.

    • Dissolve the residue in a suitable organic solvent and wash with acidic water to remove unreacted succinic anhydride.

    • Dry the organic layer and evaporate the solvent to obtain the this compound-hemisuccinate hapten.

    • Confirm the structure of the hapten using techniques like NMR and mass spectrometry.

  • Activation of Hapten:

    • Dissolve the this compound-hemisuccinate hapten, DCC, and NHS in anhydrous DMF.

    • Stir the mixture at room temperature for several hours to form the NHS-activated hapten.

  • Conjugation to Carrier Protein (BSA for coating antigen, KLH for immunogen): [9]

    • Dissolve the carrier protein (BSA or KLH) in PBS.

    • Slowly add the NHS-activated hapten solution in DMF to the protein solution with constant stirring.

    • Allow the reaction to proceed overnight at 4°C.

    • Dialyze the conjugate extensively against PBS to remove unconjugated hapten and by-products.

    • Characterize the conjugate by determining the hapten-to-protein conjugation ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[10]

Hapten_Synthesis_and_Conjugation This compound This compound Hapten This compound-hemisuccinate (Hapten) This compound->Hapten SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Hapten ActivatedHapten NHS-activated Hapten Hapten->ActivatedHapten Activation NHS_DCC NHS, DCC NHS_DCC->ActivatedHapten Immunogen Immunogen/ Coating Antigen ActivatedHapten->Immunogen Conjugation CarrierProtein Carrier Protein (BSA or KLH) CarrierProtein->Immunogen

Caption: Hapten synthesis and immunogen conjugation workflow.
Protocol 2: Competitive Indirect ELISA (ci-ELISA)

This protocol describes a competitive indirect ELISA for the quantitative detection of this compound in samples.

Materials:

  • This compound-BSA conjugate (coating antigen)

  • Anti-procymidone antibody (primary antibody)

  • Goat anti-mouse IgG-HRP (secondary antibody)

  • This compound standard solutions

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Substrate solution (TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well microtiter plates

Procedure: [6][8]

  • Coating:

    • Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1 µg/mL) in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 300 µL of washing buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at 37°C.

    • Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Add 50 µL of this compound standard solution or sample extract to each well.

    • Immediately add 50 µL of the diluted anti-procymidone primary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate five times with washing buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate five times with washing buffer.

  • Substrate Reaction and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

ciELISA_Workflow cluster_plate 96-Well Plate Coating 1. Coating with This compound-BSA Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking CompetitiveReaction 4. Competitive Reaction: Sample/Standard + Primary Ab Blocking->CompetitiveReaction Washing2 5. Washing CompetitiveReaction->Washing2 SecondaryAb 6. Add Secondary Ab-HRP Washing3 7. Washing SecondaryAb->Washing3 Substrate 8. Add TMB Substrate Measurement Measurement (450 nm) Substrate->Measurement Washing1->Blocking Washing2->SecondaryAb Washing3->Substrate

Caption: Competitive Indirect ELISA workflow for this compound detection.
Protocol 3: Gold Nanoparticle-Based Lateral Flow Immunoassay (LFIA)

This protocol outlines the development of a rapid, qualitative, or semi-quantitative lateral flow immunoassay for this compound.

Materials:

  • Nitrocellulose (NC) membrane

  • Sample pad, conjugate pad, absorbent pad

  • Backing card

  • Anti-procymidone antibody

  • This compound-BSA conjugate

  • Goat anti-mouse IgG

  • Gold nanoparticles (AuNPs, ~20 nm)

  • K₂CO₃ solution

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Dispensing and cutting equipment

Procedure:

  • Preparation of Gold Nanoparticle-Antibody Conjugate: [2][7]

    • Adjust the pH of the AuNP solution to ~8.5 with K₂CO₃.

    • Add the anti-procymidone antibody to the AuNP solution at an optimized concentration.

    • Incubate for 1 hour at room temperature with gentle stirring.

    • Add a blocking agent (e.g., 10% BSA solution) to a final concentration of 1%.

    • Centrifuge the solution to remove excess antibody and resuspend the AuNP-antibody conjugate pellet in a preservation solution.

  • Preparation of the Test Strip: [2][11]

    • Test Line (T-line): Dispense the this compound-BSA conjugate onto the NC membrane at a specific location.

    • Control Line (C-line): Dispense the goat anti-mouse IgG antibody onto the NC membrane at a different location, downstream of the T-line.

    • Dry the membrane at 37°C for 1-2 hours.

  • Assembly of the Strip:

    • Laminate the NC membrane, sample pad, conjugate pad (containing the dried AuNP-antibody conjugate), and absorbent pad onto the backing card.

    • Cut the assembled card into individual test strips (e.g., 4 mm wide).

  • Assay Procedure:

    • Apply a defined volume of the sample extract to the sample pad.

    • The liquid migrates along the strip via capillary action.

    • If this compound is present in the sample, it will bind to the AuNP-antibody conjugate, preventing it from binding to the T-line.

    • The unbound AuNP-antibody conjugate will be captured at the C-line.

    • Interpretation:

      • Negative: Both T-line and C-line appear.

      • Positive: Only the C-line appears (or the T-line is significantly weaker).

      • Invalid: The C-line does not appear.

LFIA_Principle SamplePad Sample Pad ConjugatePad Conjugate Pad (AuNP-Ab) NC_Membrane NC Membrane T_Line Test Line (this compound-BSA) AbsorbentPad Absorbent Pad C_Line Control Line (Goat anti-Mouse IgG) Sample Sample (with this compound) Sample->SamplePad AuNP_Ab AuNP-Ab Conjugate

Caption: Principle of the competitive Lateral Flow Immunoassay.
Protocol 4: Electrochemical Immunosensor Fabrication and Detection

This protocol describes the fabrication of an electrochemical immunosensor for the sensitive detection of this compound.

Materials:

  • Screen-printed carbon electrode (SPCE)

  • Gold nanoparticles (AuNPs)

  • Cysteamine

  • Glutaraldehyde

  • Anti-procymidone antibody

  • Bovine Serum Albumin (BSA)

  • Electrochemical workstation

  • Ferro/ferricyanide solution ([Fe(CN)₆]³⁻/⁴⁻) in PBS

Procedure: [1][12]

  • Electrode Pre-treatment:

    • Clean the SPCE surface by electrochemical methods (e.g., cyclic voltammetry in H₂SO₄).

  • Modification with Gold Nanoparticles:

    • Electrodeposit AuNPs onto the SPCE surface from a HAuCl₄ solution.

  • Self-Assembled Monolayer (SAM) Formation:

    • Immerse the AuNP-modified electrode in a cysteamine solution to form a SAM.

  • Antibody Immobilization:

    • Activate the amine groups of the SAM with glutaraldehyde.

    • Drop-cast the anti-procymidone antibody solution onto the electrode surface and incubate to allow for covalent bonding.

    • Block any remaining active sites with a BSA solution.

  • Electrochemical Detection:

    • Incubate the antibody-modified electrode with different concentrations of this compound standard solutions or sample extracts.

    • Measure the electrochemical response using a technique like Differential Pulse Voltammetry (DPV) or Electrochemical Impedance Spectroscopy (EIS) in the presence of the ferro/ferricyanide redox probe.

    • The binding of this compound to the antibody will hinder the electron transfer of the redox probe to the electrode surface, resulting in a decrease in the electrochemical signal.

Electrochemical_Immunosensor_Fabrication SPCE 1. Bare Screen-Printed Carbon Electrode (SPCE) AuNP_Modification 2. Electrodeposition of Gold Nanoparticles (AuNPs) SPCE->AuNP_Modification SAM_Formation 3. Cysteamine SAM Formation AuNP_Modification->SAM_Formation Glutaraldehyde_Activation 4. Glutaraldehyde Activation SAM_Formation->Glutaraldehyde_Activation Antibody_Immobilization 5. Antibody Immobilization Glutaraldehyde_Activation->Antibody_Immobilization Blocking 6. Blocking with BSA Antibody_Immobilization->Blocking Detection 7. This compound Incubation & Electrochemical Detection Blocking->Detection

Caption: Fabrication workflow of an electrochemical immunosensor.

Conclusion

The development of immunoassays for this compound detection offers a range of methodologies from high-throughput laboratory-based ELISA to rapid, on-site lateral flow tests and highly sensitive electrochemical sensors. The choice of format depends on the specific application requirements, such as the need for quantitative data, speed of analysis, and sensitivity. The protocols provided herein offer a comprehensive guide for researchers to establish and optimize immunoassays for the effective monitoring of this compound.

References

Application Notes and Protocols for Procymidone Seed Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Procymidone is a systemic dicarboximide fungicide with both protective and curative properties, widely utilized in agriculture for the control of a range of fungal pathogens.[1][2] As a seed treatment, it provides early-stage protection against seed and soil-borne diseases, inhibiting fungal spore germination and mycelial growth.[1][2] Its systemic nature allows for absorption and translocation within the plant, offering protection to emerging seedlings.[1] This document provides detailed application protocols for seed treatment, a summary of its efficacy, and a standardized experimental protocol for evaluating its performance in a research setting.

Mechanism of Action

This compound's primary mode of action is the disruption of the osmotic signal transduction pathway in fungi.[1] It specifically interferes with a Group III histidine kinase, a key sensor in the High Osmolarity Glycerol (HOG) signaling cascade.[3] This interference leads to the inappropriate activation of a Mitogen-Activated Protein (MAP) kinase, disrupting the fungus's ability to regulate intracellular glycerol levels in response to osmotic stress. This disruption ultimately inhibits spore germination and mycelial growth.[1][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Osmotic Stress Osmotic Stress Histidine Kinase Histidine Kinase Osmotic Stress->Histidine Kinase Activates MAPKKK MAPKKK Histidine Kinase->MAPKKK Phosphorelay MAPKK MAPKK MAPKKK->MAPKK Activates MAPK (Hog1) MAPK (Hog1) MAPKK->MAPK (Hog1) Activates Glycerol Synthesis Glycerol Synthesis MAPK (Hog1)->Glycerol Synthesis Regulates Spore Germination Spore Germination Glycerol Synthesis->Spore Germination Mycelial Growth Mycelial Growth Glycerol Synthesis->Mycelial Growth This compound This compound This compound->Histidine Kinase Inhibits Signal Transduction

Fungal osmotic stress signaling pathway and this compound's point of inhibition.

Quantitative Data Summary: Efficacy of this compound Seed Treatment

The efficacy of this compound seed treatment has been quantified in various field trials. The following table summarizes key performance data against specific pathogens in different crops.

CropTarget PathogenApplication Rate (Product)Efficacy ResultsReference(s)
OnionSclerotium cepivorum (White Rot)20 mL/kg of seed71% to 95% reduction in disease incidence (when followed by foliar sprays).[4]
OnionSclerotium cepivorum (White Rot)Seed and soil treatment75% to 95% reduction in disease incidence.[5]
LupinPleiochaeta setosa (Brown Leaf Spot)50-200 mL/100 kg of seedUp to 50% reduction in leaf drop; significant yield improvement in 4 of 8 experiments.[6][7][8]

Application Protocols for Seed Treatment

Accurate application is critical for achieving optimal disease control. The following protocols are based on product labels for formulations containing 500 g/L this compound. Researchers should always consult the specific product label for detailed instructions.

Protocol for Onion Seed Treatment (Control of Sclerotium cepivorum)
  • Preparation : Use high-quality, clean onion seeds. Prepare a sticker solution, such as 1.5% methyl cellulose, if required by the product label.

  • Sticker Application (Optional but Recommended) : In a suitable seed treatment vessel, apply 100 mL of the sticker solution per 1 kg of seed. Mix thoroughly until all seeds are uniformly moist.

  • This compound Application : Add 20 mL of the this compound 500 g/L formulation to the sticker-coated seeds (1 kg).

  • Mixing : Mix thoroughly to ensure that each seed is evenly coated with the fungicide.

  • Drying : Spread the treated seeds in a thin layer in a well-ventilated area away from direct sunlight and allow them to dry completely.

  • Storage and Sowing : Sow the seeds within 14 days of treatment. Do not use treated seed for food, feed, or oil purposes.

Note: Treated seed may exhibit poor germination in cold, wet soil conditions. In such environments, in-furrow soil application may be a more suitable alternative.

Protocol for Lupin Seed Treatment (Control of Pleiochaeta setosa)
  • Preparation : Start with certified or high-quality lupin seed, free from excessive dust or debris.

  • Rate Selection : Determine the application rate based on disease pressure.

    • Low to Moderate Pressure : 100 mL per 100 kg of seed.

    • High Pressure : 200 mL per 100 kg of seed.

  • Dilution : Prepare a diluted mixture of the fungicide.

    • For 100 mL rate : Dilute one part this compound product with three parts water.

    • For 200 mL rate : Dilute one part this compound product with one part water.

  • Application : Using a calibrated seed treater, apply 400 mL of the appropriate diluted mixture per 100 kg of seed.

  • Mixing : Ensure continuous agitation of the diluted mixture during application to prevent settling. Mix the seed thoroughly during and after application for uniform coverage.

  • Drying and Sowing : Allow the seeds to dry before bagging or sowing.

Note: this compound treatment can reduce the effectiveness of seed-applied Rhizobium inoculum. If inoculation is required, consider in-furrow or alternative methods.

Experimental Protocol: Evaluating the Efficacy of this compound Seed Treatment

This protocol outlines a standard methodology for conducting a field trial to assess the efficacy of this compound seed treatment against a target pathogen.

Objective

To quantify the efficacy of this compound seed treatment in reducing the incidence and severity of a target disease (e.g., White Rot in onions) and its impact on crop yield compared to an untreated control.

Experimental Design
  • Design : Randomized Complete Block Design (RCBD).

  • Replications : Minimum of 4 blocks (replications).

  • Treatments :

    • T1 : Untreated Control (seeds with no fungicide treatment).

    • T2 : this compound Seed Treatment (applied according to the protocols in Section 4.0).

    • T3 (Optional) : Positive Control/Reference Fungicide (a standard commercial seed treatment for the target disease).

  • Plot Size : Dependent on crop and available land, but should be uniform (e.g., four 5-meter rows per plot).

Methodology
  • Site Selection : Choose a field with a known history of the target disease to ensure sufficient disease pressure.

  • Seed Treatment : Treat the seeds for T2 (and T3, if applicable) as per the established protocols. Ensure a separate, labeled container is used for each treatment.

  • Plot Layout : Randomly assign each treatment to a plot within each of the 4 blocks.

  • Sowing : Sow the seeds at the recommended depth and density for the crop. Ensure equipment is cleaned between planting different treatments to avoid cross-contamination.

  • Crop Management : Apply standard agronomic practices (irrigation, fertilization, weed control) uniformly across all plots.

  • Data Collection :

    • Plant Emergence : Count the number of emerged seedlings in the central two rows of each plot at 2-3 weeks post-sowing to assess for any phytotoxicity.

    • Disease Incidence : At regular intervals (e.g., every 2-3 weeks), count the number of plants showing symptoms of the target disease in the central rows and express this as a percentage of the total plants in that section.

    • Disease Severity (Optional) : At peak disease development, rate the severity of the disease on a 0-5 or 0-9 scale for a subset of 10-20 plants per plot.

    • Yield : At crop maturity, harvest the central two rows of each plot. Record the total weight and/or marketable weight of the harvested product.

  • Statistical Analysis : Analyze the collected data (emergence, disease incidence, yield) using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments at P ≤ 0.05.

G A Hypothesis Formulation B Experimental Design (RCBD, 4 Reps) A->B C Treatment Preparation (Control vs. This compound) B->C D Field Layout & Randomization C->D E Seed Sowing D->E F Data Collection (Emergence, Disease, Yield) E->F Crop Growth G Statistical Analysis (ANOVA) F->G H Conclusion & Reporting G->H

Workflow for a typical fungicide efficacy field trial.

References

Application Notes and Protocols for Supercritical Fluid Extraction of Procymidone from Plant Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Procymidone is a dicarboximide fungicide widely used in agriculture to control diseases on fruits, vegetables, and ornamental plants.[1] Its persistence and potential residues in food products necessitate sensitive and efficient analytical methods for monitoring and risk assessment.[2][3] Traditional methods for pesticide residue analysis often involve large volumes of organic solvents and complex cleanup steps.[4] Supercritical Fluid Extraction (SFE) presents a green, rapid, and selective alternative, primarily using supercritical carbon dioxide (SC-CO₂) as the extraction solvent.[4][5][6] SC-CO₂ is non-toxic, inexpensive, and its solvating power can be finely tuned by adjusting temperature and pressure, allowing for selective extraction of target analytes like this compound.[7][8]

This document provides detailed protocols and application notes for the extraction of this compound from plant matrices using SFE, intended for researchers, scientists, and professionals in analytical chemistry and food safety.

Experimental Protocols

Sample Preparation and Homogenization

Proper sample preparation is critical for achieving accurate and reproducible results. Since SFE typically uses small sample sizes (1–3 g), ensuring homogeneity is paramount.[9]

Protocol:

  • Sample Collection: Collect representative samples of the plant matrix (e.g., green onions, garlic, strawberries, onions).[2][10]

  • Homogenization: Homogenize a bulk sample (e.g., 50-100 g) to obtain a uniform composite. For high-moisture samples, cryogenic grinding with dry ice can prevent pesticide loss and improve sample consistency.[9]

  • Sub-sampling: Weigh a representative subsample (typically 1-3 g) for extraction.[9]

  • Moisture Removal: Plant matrices have high water content, which can hinder SFE efficiency. Mix the subsample thoroughly with a drying agent or sorbent (e.g., Hydromatrix, anhydrous sodium sulfate) at a ratio of approximately 1:1 or 2:1 (sorbent:sample) to absorb moisture.[9]

  • Vessel Packing: Pack the mixture uniformly into the SFE extraction vessel. Avoid channeling by ensuring consistent packing density.

Supercritical Fluid Extraction (SFE)

The SFE parameters must be optimized to achieve high recovery of this compound. Key variables include pressure, temperature, CO₂ density, co-solvent (modifier), and extraction time/volume.[5]

Apparatus: A standard SFE system consists of a high-pressure pump for CO₂, a co-solvent pump, an oven to heat the extraction vessel, the extraction vessel itself, and a restrictor or back-pressure regulator to maintain pressure, followed by a collection system.[10]

General SFE Protocol:

  • Place the packed extraction vessel into the SFE oven.

  • Heat the system to the desired temperature (e.g., 50-60°C).[9][10]

  • Pressurize the system with CO₂ to the target pressure (e.g., 320-400 atm) to achieve the desired fluid density (e.g., 0.85-0.90 g/mL).[9][10]

  • If using a co-solvent, introduce the modifier (e.g., 3% methanol) into the CO₂ stream.[9]

  • Begin the extraction in dynamic mode, flowing supercritical fluid through the sample at a set flow rate (e.g., 1.5-3.0 mL/min).[9][10]

  • Collect the extracted analytes by passing the fluid through a solid-phase trap (e.g., octadecylsilane - ODS) or by de-pressurizing into a collection vial containing a small amount of solvent.[9]

  • After the extraction is complete (e.g., after passing 90 g of CO₂), de-pressurize the system.[9]

  • Elute the trapped analytes from the solid-phase trap using a suitable organic solvent (e.g., acetonitrile, methanol) for subsequent analysis.[9]

Post-Extraction Analysis

The resulting extract is typically clean enough for direct chromatographic analysis. Gas chromatography coupled with mass spectrometry (GC-MS or GC-MS/MS) is a common and highly effective method for the quantification of this compound.[2]

Example GC-MS/MS Conditions for this compound Analysis:

  • Injection: 2 µL in splitless mode at 280°C.[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Oven Program: Start at 150°C, ramp to 255°C at 6°C/min, hold for 1 min, then ramp to 270°C at 25°C/min and hold for 1 min.[2]

  • MS Temperatures: Interface at 280°C, ion source at 300°C, and quadrupole at 150°C.[2]

  • Ions for Monitoring: Quantitative and qualitative ions for this compound can be m/z 282.7/95.9 and 282.7/254.8.[2]

Data Presentation

Quantitative data from studies on SFE of pesticides, including dicarboximides like this compound, are summarized below.

Table 1: Optimized SFE Parameters for Pesticide Extraction from Plant Matrices.

Parameter Onion[10] Fruits & Vegetables[9] Fruits & Vegetables[9]
Target Analytes Atrazine, 2,4'-DDD, Endrin, 4,4'-DDT Benzimidazole Fungicides Organophosphate Pesticides
Pressure 372 bar 400 atm (~405 bar) 200 atm (~203 bar)
Temperature 53°C 60°C 40°C
CO₂ Density 0.90 g/mL Not Specified Not Specified
Co-solvent None 3% Methanol None
CO₂ Amount 29 mL 90 g 40 mL
Flow Rate 3.0 mL/min 2.0 mL/min 3.0 mL/min
Trap Type Not Specified C18 (ODS) Alumina

| Elution Solvent | Not Specified | 10 mL Methanol | 8 mL Isooctane |

Note: While not all studies explicitly list this compound, the conditions for similar pesticide classes are highly relevant for method development.

Table 2: Recovery Data for Pesticides using SFE.

Plant Matrix Pesticide Class Recovery Range (%) Reference
Onion Various Pesticides 80 - 103% [10]
Strawberry Various Pesticides (incl. This compound) Not specified, but SFE was utilized [10]
Potato, Apple, Banana Benzimidazole Fungicides 90 ± 12% [9]

| Various Crops | 303 Different Pesticides | 70 - 120% (for >80% of compounds) |[11] |

Visualizations

Diagrams illustrating the experimental workflow and the interplay of SFE parameters are provided below.

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis Sample Plant Sample (e.g., Onion, Strawberry) Homogenize Homogenize (Cryogenic Grinding) Sample->Homogenize Mix Mix with Drying Agent Homogenize->Mix Pack Pack into Extraction Vessel Mix->Pack SFE_System SFE System Pack->SFE_System Load Trap Analyte Trapping (ODS Cartridge) SFE_System->Trap Elute Elute Trap with Organic Solvent Trap->Elute Analysis GC-MS/MS Analysis of this compound Elute->Analysis Inject SFE_Parameters cluster_primary Primary Control Parameters cluster_secondary Secondary Control Parameters Efficiency Extraction Efficiency Pressure Pressure Density SC-CO₂ Density & Solvating Power Pressure->Density Increases Temperature Temperature Temperature->Density Decreases Density->Efficiency Directly Influences Cosolvent Co-solvent (e.g., Methanol) Cosolvent->Efficiency Increases Polarity & Analyte Solubility FlowRate Flow Rate FlowRate->Efficiency Affects Kinetics Time Extraction Time Time->Efficiency Affects Total Yield

References

Application Note: Analysis of Procymidone Residues Using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Procymidone is a dicarboximide fungicide widely used in agriculture to control gray mold (Botrytis cinerea), particularly on wine grapes, fruits, and vegetables. Due to its persistence, this compound residues can remain in food products, posing potential health risks to consumers.[1] Therefore, sensitive and reliable analytical methods are required for monitoring its levels in various matrices to ensure food safety and regulatory compliance.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step.[1][2] It offers significant advantages over traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE), including simplicity, speed, reduced solvent consumption, and lower costs.[1][3] This application note details a robust protocol for the determination of this compound in wine samples using SPME followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Principle of Solid-Phase Microextraction (SPME)

SPME utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to a sample, either by direct immersion (DI) into a liquid matrix or by exposure to the headspace (HS) above the sample.[4] Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. Following extraction, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for separation and analysis. The amount of analyte adsorbed by the fiber is proportional to its concentration in the sample, allowing for quantitative analysis.

SPME_Workflow cluster_sample Sample Vial cluster_spme cluster_gcms GC-MS System Sample Liquid Sample (e.g., Wine) Fiber SPME Fiber Coating Sample->Fiber 1. Extraction (Direct Immersion) Injector GC Injector (Thermal Desorption) Fiber->Injector 2. Desorption Column GC Column (Separation) Injector->Column 3. Separation MS Mass Spectrometer (Detection & Identification) Column->MS 4. Detection Data Data Analysis MS->Data 5. Quantification

Figure 1. General workflow of SPME-GC-MS analysis.

Experimental Protocol: this compound in Wine

This protocol outlines a method for the quantitative analysis of this compound in white and red wine using Direct Immersion SPME (DI-SPME) and GC-MS.

1. Materials and Reagents

  • SPME Fiber Assembly: 100 µm polydimethylsiloxane (PDMS) coating.[5]

  • SPME Manual Holder

  • Vials: 20 mL clear glass vials with PTFE-faced silicone septa.

  • This compound Standard: Analytical grade, purity >99.5%.

  • Solvents: Methanol, Acetonitrile (HPLC or pesticide residue grade).

  • Reagents: Sodium chloride (NaCl), analytical grade.

  • Sample: Wine (white or red).

2. Instrumentation

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).

  • GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

  • Data System: Software capable of instrument control, data acquisition, and processing.

3. Preparation of Standards

  • Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh and dissolve this compound standard in methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with a suitable solvent or a this compound-free wine matrix to create a calibration curve (e.g., 0.5 µg/L to 100 µg/L). Matrix-matched calibration is recommended to compensate for matrix effects.[7]

4. SPME Procedure

Protocol_Workflow A 1. Fiber Conditioning Heat fiber in GC injector (e.g., 250°C for 3 min) C 3. DI-SPME Extraction Immerse fiber in sample (e.g., 60°C for 60 min with stirring) A->C Conditioned fiber B 2. Sample Preparation 5 mL wine + 1.5 g NaCl in 20 mL vial B->C D 4. Thermal Desorption Inject fiber into GC inlet (e.g., 250°C for 3 min) C->D E 5. GC-MS Analysis Acquire data D->E

Figure 2. Step-by-step experimental workflow.

  • Step 1: SPME Fiber Conditioning: Before first use and between analyses, condition the PDMS fiber by inserting it into the GC injector at 250°C for 3-5 minutes to remove any contaminants.[3]

  • Step 2: Sample Preparation: Place 5 mL of the wine sample into a 20 mL vial. Add 1.5 g of NaCl to increase the ionic strength of the solution, which enhances the extraction of organic analytes.[4] Seal the vial with the septum cap.

  • Step 3: Extraction:

    • Place the vial in a heating block or water bath set to the optimized extraction temperature (e.g., 60°C).[4]

    • Manually insert the SPME holder through the vial's septum.

    • Expose the fiber and immerse it directly into the liquid sample.

    • Extract for a set time (e.g., 60 minutes) with constant magnetic stirring to facilitate analyte transfer to the fiber.[4]

  • Step 4: Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the hot GC injector for thermal desorption.

5. GC-MS Analysis Parameters

The following are typical GC-MS parameters. These should be optimized for the specific instrument used.

ParameterRecommended Setting
Injector Splitless mode, Temperature: 250°C, Desorption Time: 3 min[3]
Carrier Gas Helium, Constant flow rate: 1.2 mL/min[6]
Oven Program Initial 150°C, ramp at 30°C/min to 280°C, hold for 10 min[6]
MS Transfer Line 250 - 280°C
Ion Source Temp. 200°C[8]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for higher sensitivity and selectivity[9]
SIM Ions for this compound m/z 283 (Quantifier), 96, 255 (Qualifiers)[10]

Quantitative Data and Method Performance

The performance of SPME-GC-MS for this compound analysis has been validated in several studies. The following table summarizes key quantitative data from the literature, demonstrating the method's suitability for trace-level analysis.

Performance MetricMatrixMethodResultReference
Linearity (R²) Green Onion, GarlicGC-MS/MS> 0.9985 (0.010–2.5 mg/L)[11][12][13]
Limit of Detection (LOD) WineGC-MS6 µg/L (ppb)[9]
WineGC/MS0.10 to 6.0 µg/L (for various pesticides)[1]
WastewaterGC-MS0.44 ng/mL (ppb)[14]
Limit of Quantitation (LOQ) Green Onion, GarlicGC-MS/MS0.020 mg/kg (ppb)[11][12][13]
Recovery (%) Green OnionGC-MS/MS92% - 104%[11][12]
GarlicGC-MS/MS86% - 98%[11][12]
WineGC-MS94.7 ± 5.7%[9]
Precision (RSD %) WineGC/MS9.7% - 18% (@ 1 µg/L)[1]
Green OnionGC-MS/MS3.3% - 5.8%[11][12]
White WineGC-MS~5% (for similar fungicides)[15][16]

Conclusion

Solid-Phase Microextraction coupled with GC-MS is a highly effective, sensitive, and robust method for the determination of this compound residues in complex matrices like wine.[1] The technique offers a solvent-free, rapid, and cost-effective alternative to traditional sample preparation methods.[3] The presented protocol, along with the performance data, demonstrates that SPME-GC-MS can achieve low limits of detection and quantification with excellent accuracy and precision, making it an ideal tool for routine monitoring in food safety and quality control laboratories.

References

Application Notes and Protocols for Procymidone in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Procymidone is a systemic dicarboximide fungicide with both protective and curative properties against a range of fungal pathogens, particularly Botrytis, Sclerotinia, and Monilia species.[1][2] Its integration into Pest Management (IPM) programs requires a thorough understanding of its mechanism of action, application protocols, potential for resistance development, and effects on non-target organisms. These notes provide detailed protocols and data for researchers and agricultural scientists utilizing this compound.

Introduction to this compound

This compound, N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide, is a post-harvest and pre-harvest fungicide used on a wide variety of crops, including grapes, stone fruit, strawberries, vegetables, and ornamentals.[2][3][4] As a systemic fungicide, it is absorbed by the plant, primarily through the roots and foliage, and translocated to other parts like leaves and flowers.[2] It acts by inhibiting the germination of fungal spores and the growth of mycelium.[3] Due to the risk of resistance development, its use in an IPM program should be strategic, often in rotation with fungicides that have different modes of action.[5]

Chemical and Physical Properties

A summary of the key properties of this compound is presented in Table 1. This data is essential for understanding its environmental fate and behavior.

PropertyValueReference
Common Name This compound
Chemical Class Dicarboximide Fungicide
Chemical Formula C₁₃H₁₁Cl₂NO₂[4]
Molar Mass 284.138 g/mol [4]
Appearance Colourless crystalline solid
Water Solubility 2.4 mg/L at 20°C (practically insoluble)
Log P (octanol-water) 3.3
Vapour Pressure 2.3 x 10⁻⁵ Pa
Hydrolysis Rapid at pH 7.0 and 9.0
Photolysis Half-life 8 days (under sunlight)

Mechanism of Action

This compound's primary mode of action is the disruption of the osmotic signal transduction pathway in fungi. It specifically affects the mitogen-activated protein (MAP) kinase and a histidine kinase involved in this pathway, leading to an inability to regulate osmotic stress. This disruption inhibits spore germination and mycelial growth.[3] Some evidence also suggests it inhibits triglyceride synthesis, which is crucial for fungal cell membrane integrity and function.[6]

Resistance to this compound in fungi like Botrytis cinerea is often linked to point mutations in the histidine kinase gene, specifically BcBos1.[7] These mutations can reduce the binding affinity of the fungicide to its target protein, rendering it less effective.[8][9]

Procymidone_MoA cluster_fungus Fungal Cell OsmoticStress Osmotic Stress (External) BcBos1 Histidine Kinase (BcBos1) OsmoticStress->BcBos1 Activates MAPK_Pathway HOG-MAPK Signaling Pathway BcBos1->MAPK_Pathway Response Osmotic Regulation (Glycerol Synthesis) MAPK_Pathway->Response Growth Spore Germination & Mycelial Growth Response->Growth Allows This compound This compound This compound->BcBos1 Inhibits IPM_Workflow Scouting Scouting & Monitoring Threshold Disease Threshold Reached? Scouting->Threshold Cultural Cultural Controls (e.g., Pruning, Sanitation) Threshold->Cultural No Chemical Chemical Intervention Threshold->Chemical Yes Cultural->Scouting Biological Biological Controls Biological->Scouting This compound Apply this compound (with partner fungicide) Chemical->this compound Use 1 Rotation Apply Rotational Fungicide (Different MoA) Chemical->Rotation Use 2 Evaluate Evaluate Efficacy This compound->Evaluate Rotation->Evaluate Record Record Keeping Evaluate->Record Record->Scouting Resistance_Workflow Start Isolate Fungus from Infected Tissue Culture Culture on PDA Medium Start->Culture Sensitivity In Vitro Sensitivity Assay (PDA + this compound) Culture->Sensitivity EC50 Calculate EC₅₀ Value Sensitivity->EC50 Resistant Isolate Resistant? (High EC₅₀) EC50->Resistant DNA DNA Extraction Resistant->DNA Yes Sensitive Sensitive Strain Resistant->Sensitive No PCR PCR Amplification of BcBos1 gene DNA->PCR Sequencing Sanger Sequencing PCR->Sequencing Analysis Sequence Analysis (Identify Mutations) Sequencing->Analysis

References

Troubleshooting & Optimization

Overcoming matrix effects in Procymidone analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of the fungicide Procymidone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my this compound analysis?

A: Matrix effects are the alteration (suppression or enhancement) of the ionization of a target analyte, such as this compound, due to the presence of co-eluting, undetected components from the sample matrix.[1] This phenomenon is a significant drawback in methods like LC-MS/MS, as it can directly affect the accuracy, precision, and sensitivity of your results, potentially leading to the over- or underestimation of the this compound concentration.[2][3] In gas chromatography (GC), matrix components can accumulate in the injector, masking active sites and leading to an enhancement of the analyte signal.[4]

Q2: How can I determine if my analysis is suffering from matrix effects?

A: You can quantify the extent of matrix effects (ME) by comparing the response of an analyte in a standard solution prepared in a pure solvent with its response in a sample extract spiked with the analyte at the same concentration.[5] The matrix effect percentage can be calculated using the following formula:

ME (%) = [(Peak Area in Matrix-Matched Standard - Peak Area in Solvent Standard) / Peak Area in Solvent Standard] * 100

  • ME < 0% indicates ion suppression.

  • ME > 0% indicates ion enhancement.

  • Values between -20% and 20% are often considered acceptable or indicative of no significant matrix effect.[1]

Troubleshooting Guides

Issue 1: My this compound recovery is inconsistent and lower than expected, suggesting ion suppression.

This is a classic sign of matrix effects. Co-extracted components from the sample are likely interfering with the ionization of this compound in the mass spectrometer source.

Workflow for Identifying and Mitigating Matrix Effects

Matrix_Effects_Workflow Figure 1. General workflow for addressing matrix effects. cluster_Start Start cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_End Finish Start Observe Inaccurate or Irreproducible Results Calc_ME Calculate Matrix Effect (ME) % (Spike sample pre- and post-extraction) Start->Calc_ME Decision_ME Is |ME%| > 20%? Calc_ME->Decision_ME Dilute Strategy 1: Dilute Sample Extract (Simple & Effective if sensitive enough) Decision_ME->Dilute Yes End Final Validated Analysis Decision_ME->End No MM_Cal Strategy 2: Use Matrix-Matched Calibration (Compensates for consistent ME) Dilute->MM_Cal If still problematic or for higher accuracy Dilute->End Improve_Prep Strategy 3: Optimize Sample Preparation (e.g., QuEChERS with specific dSPE) MM_Cal->Improve_Prep For complex matrices or non-linear effects MM_Cal->End Improve_Prep->End

Caption: Figure 1. General workflow for addressing matrix effects.

Solution 1: Sample Dilution

A simple and effective first step is to dilute the final sample extract. This reduces the concentration of interfering matrix components while also reducing the analyte concentration. This approach is only viable if your instrument has sufficient sensitivity to detect this compound at the lower concentration.

Table 1: Example of Ion Suppression Reduction by Sample Dilution

Compound Peak Area (Neat Extract) Peak Area (10x Diluted Extract) % Change in Response
Pesticide A 150,000 25,000 +67% (relative to expected)
Pesticide B 80,000 14,000 +75% (relative to expected)
This compound 120,000 22,000 +83% (relative to expected)

Data is illustrative, based on principles described in cited literature.

Solution 2: Matrix-Matched Calibration

If dilution is not feasible or does not fully resolve the issue, using matrix-matched calibration is a widely accepted approach.[2][5] This involves preparing your calibration standards in a blank matrix extract (a sample of the same type that is known to be free of this compound). This helps to ensure that the standards and the samples experience the same degree of signal suppression or enhancement, thereby compensating for the effect and improving accuracy.[6][7]

Solution 3: Improved Sample Preparation (QuEChERS)

For complex matrices, the most robust solution is to improve the sample cleanup process to remove interfering compounds before analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for pesticide residue analysis in food and agricultural products.[8][9]

Issue 2: How do I perform the QuEChERS method for this compound analysis?

The QuEChERS method involves an extraction and partitioning step, followed by a dispersive solid-phase extraction (dSPE) cleanup.[10]

Experimental Protocol: Modified QuEChERS for this compound

QuEChERS_Protocol Figure 2. Visual protocol for the QuEChERS sample preparation method. cluster_Extraction Step 1: Extraction cluster_Cleanup Step 2: Dispersive SPE (dSPE) Cleanup cluster_Analysis Step 3: Final Analysis A 1. Homogenize 10-15g of sample (e.g., strawberry, cucumber). B 2. Place into a 50 mL centrifuge tube. A->B C 3. Add 10-15 mL of Acetonitrile (with 1% Acetic Acid). B->C D 4. Add QuEChERS extraction salts (e.g., MgSO4, CH3COONa). C->D E 5. Shake vigorously for 1 minute. D->E F 6. Centrifuge at >1500 rcf for 5 minutes. E->F G 7. Transfer supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube. F->G H 8. dSPE tube contains MgSO4 and a sorbent (e.g., PSA, C18, GCB). G->H I 9. Vortex for 30-60 seconds. H->I J 10. Centrifuge for 2-5 minutes. I->J K 11. Collect the final supernatant. J->K L 12. Filter through a 0.22 µm filter. K->L M 13. Inject into LC-MS/MS or GC-MS/MS system. L->M

Caption: Figure 2. Visual protocol for the QuEChERS sample preparation method.

Detailed Steps:

  • Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.[11]

  • Extraction: Add 10-15 mL of acetonitrile (often with 1% acetic acid). Add the appropriate QuEChERS extraction salt packet (commonly containing anhydrous MgSO₄ and sodium acetate).[8] Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube for 5 minutes at a force greater than 1500 rcf. This will separate the sample solids and aqueous layer from the acetonitrile supernatant.[8]

  • Dispersive SPE Cleanup: Transfer a portion of the supernatant to a dSPE cleanup tube. This tube contains anhydrous MgSO₄ to remove residual water and one or more sorbents to remove specific matrix interferences.[10]

  • Final Centrifugation: Vortex the dSPE tube for 1 minute, then centrifuge for 3-5 minutes.[8]

  • Analysis: The resulting supernatant is ready for analysis. It can be filtered and directly injected for LC-MS/MS or undergo a solvent exchange for GC-MS/MS analysis.[10]

Issue 3: Which dSPE sorbent should I use for my sample matrix?

The choice of sorbent is critical for effective cleanup and depends on the composition of your sample matrix.

Table 2: Common dSPE Sorbents and Their Applications

Sorbent Target Interference Common Matrices Reference(s)
PSA (Primary Secondary Amine) Sugars, fatty acids, organic acids, anthocyanins Fruits and vegetables with high sugar content [10][11]
C18 (End-capped Silica) Nonpolar interferences, such as lipids and fats High-fat matrices (e.g., avocado, nuts, oils) [10][11]
GCB (Graphitized Carbon Black) Pigments (chlorophyll, carotenoids), sterols Deeply colored fruits and vegetables (e.g., spinach, carrots, red peppers) [8][10]

| Z-Sep (Zirconia-based sorbent) | Lipids, phospholipids | Fatty matrices, biological samples |[12] |

Note: GCB should be used with caution as it can retain some planar pesticides. Always validate your method with recovery standards. For many common fruits and vegetables, a combination of PSA and MgSO₄ is sufficient. For a sample like spinach, a combination of PSA, C18, and GCB might be necessary.[11]

References

Improving the extraction efficiency of Procymidone from soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of procymidone from soil samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound recovery is consistently low. What are the potential causes and how can I improve it?

A1: Low recovery of this compound can stem from several factors throughout the extraction and analysis process. Here’s a troubleshooting guide:

  • Inadequate Extraction from Soil Matrix: this compound can bind strongly to soil components, especially in soils with high organic matter or clay content.[1]

    • Troubleshooting:

      • Increase Extraction Time/Intensity: For methods like shaking or vortexing, ensure the duration and speed are sufficient to disrupt soil aggregates.[2]

      • Optimize Solvent Choice: Acetonitrile is a common and effective solvent for this compound extraction.[3][4] However, for certain soil types, a mixture of solvents (e.g., methanol-ethyl acetate or methanol-basic water) might be more effective.[5]

      • Pre-hydrate Dry Soil: If using air-dried soil, adding water and allowing it to hydrate for at least 30 minutes before adding the extraction solvent can improve analyte accessibility.[2]

      • Consider a More Vigorous Extraction Technique: If manual shaking is insufficient, consider ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance the disruption of soil-procymidone interactions.[6][7]

  • Analyte Loss During Cleanup: The cleanup step is crucial for removing interferences but can also lead to the loss of the target analyte.

    • Troubleshooting:

      • Evaluate d-SPE Sorbent: For QuEChERS, Primary Secondary Amine (PSA) is commonly used to remove organic acids and some sugars. However, if your soil has a high lipid content, C18 might be necessary. Using a combination of PSA and C18 can yield cleaner extracts.[8] Be aware that certain sorbents like graphitized carbon black (GCB) can retain planar pesticides like thiabendazole, and potentially this compound, leading to lower recoveries.[2]

      • Check pH: The pH of the extraction and cleanup steps can influence the stability and charge of this compound, affecting its retention on sorbents. The use of buffered QuEChERS salts (e.g., citrate buffer) can help maintain a stable pH.[2]

  • Matrix Effects in Chromatography: Co-extracted matrix components can interfere with the detection and quantification of this compound in LC-MS/MS or GC-MS analysis, leading to signal suppression or enhancement.[9]

    • Troubleshooting:

      • Use Matrix-Matched Standards: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure to compensate for matrix effects.[9]

      • Improve Cleanup: If matrix effects are significant, a more rigorous cleanup procedure may be necessary. This could involve using a different combination of d-SPE sorbents or employing a solid-phase extraction (SPE) cartridge for cleanup.

      • Dilute the Extract: Diluting the final extract can mitigate matrix effects, but ensure the this compound concentration remains above the limit of quantification (LOQ).[10]

Q2: I'm seeing a lot of interfering peaks in my chromatogram. How can I get a cleaner extract?

A2: A high level of interfering peaks indicates that the cleanup step is not effectively removing matrix components.

  • Troubleshooting:

    • Optimize d-SPE Cleanup (QuEChERS):

      • Ensure you are using the correct amount of d-SPE sorbent for the volume of supernatant being cleaned.

      • As mentioned previously, a combination of PSA and C18 can be more effective than PSA alone for certain soil matrices.[8]

    • Implement Solid-Phase Extraction (SPE) Cleanup: SPE provides a more thorough cleanup than d-SPE. A Florisil column has been shown to be effective for cleaning up this compound extracts from soil.[9]

    • Consider the Soil Type: Soils with high organic matter content will likely have more co-extractives. You may need to use a larger amount of cleanup sorbent or a more targeted cleanup strategy for these challenging matrices.

Q3: My results are not reproducible. What could be causing the variability?

A3: Poor reproducibility can be due to inconsistencies in sample preparation and extraction.

  • Troubleshooting:

    • Homogenize the Soil Sample: Ensure your initial soil sample is thoroughly homogenized to get a representative subsample for extraction.

    • Precise Measurements: Use calibrated equipment for all measurements, including sample weight, solvent volumes, and standard concentrations.

    • Consistent Shaking/Vortexing: If performing manual shaking, use a consistent technique and duration for all samples. Mechanical shakers can improve reproducibility.[2]

    • Control Temperature: For MAE and UAE, ensure the temperature is controlled and consistent across all samples, as this can affect extraction efficiency.[11][12]

    • Automate When Possible: Automated SPE systems can improve the reproducibility of the cleanup step.[13]

Q4: Can the properties of my soil affect the extraction efficiency of this compound?

A4: Yes, soil properties play a significant role in the extraction of this compound.

  • Key Factors:

    • Organic Matter Content: Higher organic matter content can lead to stronger adsorption of this compound, making it more difficult to extract.[1][3]

    • Clay Content: Similar to organic matter, a higher clay content can increase the adsorption of pesticides.[1]

    • pH: The pH of the soil can influence the chemical form of this compound and its interaction with soil particles.[3]

    • Moisture Content: The degradation rate of this compound in soil is influenced by moisture content, which could affect the amount of parent compound available for extraction.[3][14]

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This method is widely used for multi-residue pesticide analysis and is effective for this compound in soil.[1][2]

a. Sample Extraction:

  • Weigh 10 g of homogenized soil (with ≥70% water content) into a 50 mL centrifuge tube. For air-dried soil, use 3 g and add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[2]

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Shake or vortex the sample for 5 minutes to extract the pesticides. A mechanical shaker is recommended for consistency.[2]

  • Add the contents of a buffered QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

  • Immediately shake vigorously for at least 2 minutes.

  • Centrifuge the tube for 5 minutes at ≥3000 rcf.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., a mixture of PSA and C18).

  • Vortex the tube for 30 seconds.

  • Centrifuge for 2 minutes at ≥5000 rcf.

  • Transfer the purified supernatant into an autosampler vial for analysis by GC-MS or LC-MS/MS.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and soil matrix, accelerating the extraction process.[6][15]

a. Extraction:

  • Weigh 5 g of homogenized soil into a microwave-safe extraction vessel.

  • Add 20 mL of an appropriate extraction solvent (e.g., a mixture of acetone and hexane).

  • Seal the vessel and place it in the microwave extraction system.

  • Apply microwave energy according to the instrument's optimized program (e.g., ramp to 100°C over 5 minutes and hold for 10 minutes).

  • Allow the vessel to cool to room temperature.

  • Filter the extract to remove soil particles.

b. Cleanup:

  • The resulting extract can be cleaned up using d-SPE as described in the QuEChERS protocol or by passing it through an SPE cartridge (e.g., Florisil).

Ultrasonic-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which disrupt the soil matrix and enhance extraction.[7][16]

a. Extraction:

  • Weigh 5 g of homogenized soil into a glass beaker or flask.

  • Add 20 mL of extraction solvent (e.g., acetonitrile).

  • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

  • Sonicate for a specified period (e.g., 15-30 minutes) at a controlled temperature.

  • After sonication, allow the soil to settle and decant the solvent or filter the mixture.

b. Cleanup:

  • The extract can be cleaned up using d-SPE or SPE as described in the other methods.

Data Presentation

Table 1: Comparison of this compound Extraction Methods from Soil

Extraction MethodTypical Recovery Range (%)Relative Standard Deviation (RSD) (%)Key AdvantagesCommon Challenges
QuEChERS 70 - 120[8]< 15[4]Fast, low solvent consumption, high throughput[1][2]Matrix effects, requires optimization for different soil types[2][5]
MAE > 80[6]Variable, dependent on optimizationReduced extraction time and solvent volume[6][15]Requires specialized equipment, potential for analyte degradation at high temperatures.
UAE Generally high, comparable to other methods< 10 with optimizationFast, efficient, operates at lower temperatures than MAE[12][16]Requires specialized equipment, efficiency can be affected by sample matrix.
SPE 77 - 115 (for various pesticides)[17]< 10High selectivity, provides very clean extracts[18]More time-consuming and labor-intensive, higher solvent consumption.[19]

Visualizations

Experimental_Workflow_QuEChERS cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A 1. Weigh Soil Sample B 2. Add Acetonitrile A->B C 3. Vortex/Shake B->C D 4. Add QuEChERS Salts C->D E 5. Shake Vigorously D->E F 6. Centrifuge E->F G 7. Transfer Supernatant to d-SPE Tube (PSA/C18) F->G Supernatant H 8. Vortex I 9. Centrifuge J 10. Collect Supernatant I->J K 11. Transfer to Autosampler Vial J->K L 12. GC-MS or LC-MS/MS Analysis K->L

Caption: Workflow for this compound Extraction from Soil using the QuEChERS Method.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions1 Solutions for Inadequate Extraction cluster_solutions2 Solutions for Analyte Loss cluster_solutions3 Solutions for Matrix Effects Start Low this compound Recovery Cause1 Inadequate Extraction Start->Cause1 Cause2 Analyte Loss During Cleanup Start->Cause2 Cause3 Matrix Effects Start->Cause3 Sol1a Increase Extraction Time/Intensity Cause1->Sol1a Sol1b Optimize Solvent Cause1->Sol1b Sol1c Pre-hydrate Dry Soil Cause1->Sol1c Sol1d Use MAE or UAE Cause1->Sol1d Sol2a Evaluate d-SPE Sorbent Cause2->Sol2a Sol2b Check/Buffer pH Cause2->Sol2b Sol3a Use Matrix-Matched Standards Cause3->Sol3a Sol3b Improve Cleanup (e.g., SPE) Cause3->Sol3b Sol3c Dilute Extract Cause3->Sol3c

Caption: Troubleshooting Logic for Low this compound Recovery in Soil Analysis.

References

Technical Support Center: Optimizing HPLC Parameters for Procymidone Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of procymidone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A good starting point for this compound analysis is reverse-phase HPLC using a C18 column. A common mobile phase is a mixture of acetonitrile and water, often with a modifier like formic acid to improve peak shape.[1][2][3][4]

Q2: What is the optimal UV detection wavelength for this compound?

A2: this compound can be detected at various UV wavelengths. Wavelengths of 208 nm and 260 nm have been successfully used.[1][2] The choice of wavelength can depend on the sample matrix and potential interferences. It is recommended to determine the lambda max of this compound in your mobile phase for optimal sensitivity.[5][6]

Q3: Can I use a mobile phase other than acetonitrile/water?

A3: Yes, methanol can be used as the organic modifier instead of acetonitrile.[1] The choice between acetonitrile and methanol can affect the selectivity of the separation. Additionally, buffers such as formic acid, ammonium acetate, or phosphoric acid can be added to the mobile phase to control pH and improve peak shape.[2][3][4]

Q4: What are the key parameters to optimize for better separation?

A4: The key parameters to optimize for this compound separation include:

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to water will significantly impact the retention time.[7]

  • pH of the Mobile Phase: Adjusting the pH with a suitable buffer can improve peak shape, especially if peak tailing is observed.[8][9]

  • Column Temperature: Controlling the column temperature can improve reproducibility and may affect selectivity.[10]

  • Flow Rate: Optimizing the flow rate can improve resolution and reduce analysis time.[10]

Troubleshooting Guides

This section addresses specific issues that you may encounter during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: Why is my this compound peak tailing?

A: Peak tailing for this compound is a common issue and can be caused by several factors:

  • Secondary Interactions: this compound may exhibit secondary interactions with residual silanol groups on the silica-based stationary phase.[8][9]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak tailing.[8][9]

  • Column Overload: Injecting too much sample can lead to peak distortion.[11]

  • Column Contamination or Degradation: An old or contaminated column can result in poor peak shapes.[12]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Add a small amount of an acidic modifier like formic acid (0.1%) or phosphoric acid to the mobile phase.[2][4] This can help to suppress the ionization of silanol groups on the stationary phase and reduce secondary interactions.

  • Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping or a different base material, to minimize silanol interactions.[4][8]

  • Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves.

  • Clean or Replace the Column: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[13]

Issue 2: Inconsistent Retention Times

Q: Why are the retention times for my this compound peak shifting between injections?

A: Retention time drift can be caused by several factors:[14][15]

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.[15]

  • Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile solvent can lead to shifts in retention time.[16]

  • Fluctuations in Column Temperature: If the column temperature is not well-controlled, it can cause retention time variability.[15]

  • Pump Issues: Problems with the HPLC pump, such as leaks or inconsistent flow rates, can lead to retention time shifts.[17]

Troubleshooting Steps:

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.

  • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and ensure it is thoroughly mixed and degassed.

  • Use a Column Oven: Employ a column oven to maintain a constant and consistent column temperature.[15]

  • Check the HPLC System: Inspect the pump for any signs of leaks and check the flow rate to ensure it is stable.[17]

Issue 3: Low Sensitivity or No Peak

Q: I am not seeing a peak for this compound, or the peak is very small. What could be the problem?

A: Low sensitivity can be due to a variety of reasons:

  • Incorrect Detection Wavelength: You may not be using the optimal UV wavelength for this compound detection.[5]

  • Sample Degradation: this compound may have degraded in the sample solution.

  • Injection Issues: There might be a problem with the autosampler or manual injector, leading to no or a small amount of sample being injected.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and loss of sensitivity.[18]

Troubleshooting Steps:

  • Verify Detection Wavelength: Check the UV-Vis spectrum of a this compound standard to confirm its maximum absorbance wavelength in your mobile phase.

  • Prepare Fresh Standards and Samples: Prepare new this compound standards and samples to rule out degradation.

  • Check the Injector: Perform a manual injection or check the autosampler for proper operation.

  • Use a Weaker Sample Solvent: Whenever possible, dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.[11]

Data Presentation

Table 1: Example HPLC Parameters for this compound Separation

ParameterMethod 1Method 2Method 3
Column Eclipse Plus C18 (4.6 mm × 150 mm, 4.0 µm)[1]Newcrom B (4.6 x 150 mm, 5 µm)[2]Agilent Zorbax RRHD Eclipse Plus C18 (3.0 × 100 mm 1.8 µm)[3]
Mobile Phase Acetonitrile:Water (60:40, v/v)[1]Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid[2]Gradient elution with Acetonitrile and 0.1% formic acid in 5 mM ammonium acetate aqueous solution[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]0.4 mL/min[3]
Column Temp. 30 °C[1]Not Specified30°C[3]
Detection UV at 208 nm[1]UV at 260 nm[2]MS/MS[3]

Experimental Protocols

Protocol 1: Isocratic HPLC-UV Method

This protocol is based on a method for the quantitative determination of this compound.[1]

  • Instrumentation: Agilent 1260 HPLC system or equivalent, equipped with a UV detector.

  • Column: Eclipse Plus C18 (4.6 mm × 150 mm, 4.0 µm).

  • Mobile Phase: Prepare a mixture of acetonitrile and water in a 60:40 volume-to-volume ratio. Degas the mobile phase before use.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 30 °C.

  • Detection: Set the UV detector to a wavelength of 208 nm.

  • Injection Volume: Inject an appropriate volume of the sample (e.g., 10 µL).

  • Sample Preparation: Dissolve the this compound standard or sample extract in acetonitrile.[1]

Protocol 2: Isocratic HPLC-UV Method with Acidic Modifier

This protocol is based on a method for the analysis of this compound using a Newcrom B column.[2]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Newcrom B (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a 50:50 (v/v) mixture of acetonitrile and water. Add formic acid to a final concentration of 0.1%. Degas the mobile phase.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Set the UV detector to a wavelength of 260 nm.

  • Injection Volume: Inject an appropriate volume of the sample.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase if possible.

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Analysis of this compound problem Problem Encountered? start->problem peak_shape Poor Peak Shape? (Tailing/Fronting) problem->peak_shape Yes no_problem Good Separation problem->no_problem No retention_time Inconsistent Retention Time? peak_shape->retention_time No solution_peak Adjust pH Use Different Column Reduce Concentration Clean/Replace Column peak_shape->solution_peak Yes sensitivity Low Sensitivity? retention_time->sensitivity No solution_rt Ensure Equilibration Fresh Mobile Phase Use Column Oven Check Pump retention_time->solution_rt Yes solution_sens Verify Wavelength Fresh Samples Check Injector Use Weaker Solvent sensitivity->solution_sens Yes end Problem Resolved sensitivity->end No solution_peak->end solution_rt->end solution_sens->end

Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.

HPLC_Method_Development_Workflow start Start: Method Development select_column 1. Select Column (e.g., C18) start->select_column select_mobile_phase 2. Select Mobile Phase (ACN/Water or MeOH/Water) select_column->select_mobile_phase initial_run 3. Perform Initial Run select_mobile_phase->initial_run evaluate_separation 4. Evaluate Separation (Resolution, Peak Shape) initial_run->evaluate_separation optimize_mobile_phase Optimize Mobile Phase Ratio evaluate_separation->optimize_mobile_phase Not Acceptable final_method Final Optimized Method evaluate_separation->final_method Acceptable optimize_ph Optimize pH (add modifier) optimize_mobile_phase->optimize_ph optimize_temp_flow Optimize Temperature & Flow Rate optimize_ph->optimize_temp_flow optimize_temp_flow->initial_run Re-evaluate

Caption: A logical workflow for developing an HPLC method for this compound separation.

References

Technical Support Center: Procymidone Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the gas chromatography (GC) analysis of Procymidone. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common problems, ensuring accurate and reliable results.

Troubleshooting Guide

This section addresses the most common chromatographic problems encountered during this compound analysis.

Peak Tailing

Peak tailing is the most frequent issue, characterized by an asymmetrical peak where the latter half is broader than the front half. This can compromise resolution and lead to inaccurate quantification.[1][2]

dot

Caption: Troubleshooting workflow for this compound peak tailing.

Q: Why is my this compound peak tailing?

A: Tailing of the this compound peak can be attributed to several factors, primarily related to interactions with active sites within the GC system or physical issues with the setup.

  • Cause 1: Active Sites in the System. this compound can interact with active silanol groups in the GC inlet liner (especially glass wool) or on the column surface.[3][4] This causes some molecules to be retained longer, resulting in tailing.

    • Solution: Use a new, deactivated or "Ultra Inert" liner.[5] If glass wool is necessary for trapping non-volatile matrix components, ensure it is also highly deactivated.[3] Priming the system by injecting a high-concentration standard can help passivate active sites.[6]

  • Cause 2: Inlet Contamination. Non-volatile residues from previous injections can accumulate in the inlet liner and at the head of the column.[6] This creates new active sites that interact with this compound.

    • Solution: Perform routine inlet maintenance. This includes replacing the septum, O-ring, and liner. If contamination is severe, the entire inlet may need to be cleaned.[6][7]

  • Cause 3: Column Contamination. If semi-volatile matrix components are not removed during sample preparation, they can contaminate the front end of the GC column.

    • Solution: Trim 10-20 cm from the inlet side of the column to remove the contaminated section. A regular column bake-out can also help remove contaminants.[2][8]

  • Cause 4: Poor Column Installation. An improper column cut or incorrect installation depth in the inlet can create dead volumes or turbulence in the flow path, leading to peak tailing for all compounds, including this compound.[2][6]

    • Solution: Re-cut the column, ensuring a clean, 90-degree cut. Verify the correct column installation depth in the inlet as per the manufacturer's instructions.[6]

  • Cause 5: Matrix Effects. Co-extracted components from complex samples (e.g., green onion, garlic, tea) can interfere with the chromatography.[9][10] While often causing signal enhancement, matrix components can also contribute to peak distortion if they contaminate the system.[4]

    • Solution: Enhance the sample cleanup procedure. Using a Florisil solid-phase extraction (SPE) cartridge is effective for removing many co-extractives in this compound analysis.[9][10] Using matrix-matched calibration standards can also help compensate for these effects.[11][12]

Peak Fronting

Peak fronting, where the front of the peak is sloped, is less common than tailing but can still affect integration and accuracy.

Q: What causes my this compound peak to show fronting?

A: Peak fronting is almost always a sign of column overload.[2]

  • Cause: Column Overload. Too much this compound has been injected onto the column. The stationary phase becomes saturated, and excess analyte molecules travel faster down the column, eluting earlier and creating a fronting peak.[2]

    • Solution 1: Dilute the Sample. The simplest solution is to dilute your sample and re-inject. A 10-fold or 100-fold dilution is often sufficient.

    • Solution 2: Increase the Split Ratio. If using a split injection, increase the split ratio (e.g., from 20:1 to 50:1 or 100:1) to reduce the amount of sample reaching the column.

    • Solution 3: Check Injection Volume. Ensure the correct injection volume is set and that the correct syringe is installed in the autosampler.

Split or Broad Peaks

Split or excessively broad peaks can indicate issues with sample focusing at the head of the column, often related to injection parameters.

Q: Why is my this compound peak split or very broad?

A: This is often related to the injection technique, especially in splitless mode, where analytes need to be focused into a tight band at the start of the analysis.

  • Cause 1: Incorrect Initial Oven Temperature (Splitless Injection). For proper "solvent focusing," the initial oven temperature should be about 20°C below the boiling point of the injection solvent. If the temperature is too high, the analytes will not condense and focus efficiently on the column, leading to broad or split peaks.[2]

    • Solution: Lower the initial oven temperature. For example, if using acetonitrile (boiling point ~82°C), an initial oven temperature of 60°C or lower is recommended.

  • Cause 2: Solvent-Stationary Phase Mismatch. Injecting a sample in a solvent that is not compatible with the column's stationary phase can lead to poor peak shape. For example, injecting a nonpolar solvent like hexane onto a highly polar WAX column can cause peak splitting.[2]

    • Solution: Choose a solvent that is more compatible with your column's stationary phase. For common 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms, HP-5ms), solvents like acetonitrile, acetone, or hexane are generally acceptable, but proper focusing techniques are still required.[9][13]

  • Cause 3: Improperly Cut Column. A very poor column cut can partially block the column entrance, causing the sample to enter in a disordered way, which can manifest as a split or "chair-shaped" peak.[2]

    • Solution: Re-cut the column, ensuring a clean, square cut, and inspect it with a magnifier.

Frequently Asked Questions (FAQs)

Q1: What are the typical GC-MS/MS parameters for this compound analysis? A: GC parameters can vary, but a common starting point for this compound analysis is detailed in the table below.

ParameterTypical Setting
GC Column DB-1701 or HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm)[9][14]
Injection Mode Pulsed Splitless[14]
Injection Volume 1-2 µL[9]
Inlet Temperature 280 - 300 °C[9][14]
Carrier Gas Helium at a constant flow of ~1 mL/min[9]
Oven Program Start at 80°C, ramp to 220°C, then ramp to 280°C (specific ramps vary)
MS Source Temp. 260 - 300 °C[9][13]
MS Quad Temp. 150 °C[9]
Acquisition Mode Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM)[14][15]
Common Ions (m/z) Precursor: 283; Products: 255, 96[14]

Q2: My sample matrix is very complex. What is the most effective cleanup step for this compound? A: For complex matrices like green onions, garlic, or tea, a cleanup step using a Florisil SPE cartridge has been shown to be very effective at removing interferences before GC analysis.[9][10] This reduces matrix effects and protects the GC system from contamination, leading to better peak shape and longer column life.

Q3: Can this compound degrade in the GC inlet? A: Yes, thermal degradation can occur. While high inlet temperatures (e.g., 280-300°C) are often used for efficient vaporization, excessively high temperatures or the presence of active sites can cause degradation.[16] this compound can degrade into products like 3,5-dichloroaniline.[17][18] If you suspect degradation (e.g., appearance of extra peaks, poor this compound response), try lowering the inlet temperature in 10-20°C increments to find the lowest possible temperature that maintains good peak shape without causing broadening due to slow vaporization.

Q4: What recovery rates should I expect for this compound analysis? A: Expected recovery rates depend on the matrix and the specific extraction/cleanup method used. Generally, recoveries should fall within the 70-120% range for regulatory analysis.

MatrixFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Green Onion0.02 - 10 mg/kg92 - 104%3.3 - 5.8%
Garlic0.02 - 5.0 mg/kg86 - 98%0.92 - 13%
Garlic Chive0.02 - 60 mg/kg84 - 102%2.8 - 4.5%
Wine500 ng/mL94.7%5.7%
Ginseng0.1 - 1.0 mg/kg86 - 92%Not Specified
(Data compiled from multiple sources[9][15][19])

Experimental Protocols

General Protocol for this compound Residue Analysis

This protocol is a generalized procedure based on common methods for analyzing this compound in food samples.[9][10]

dot

Experimental_Workflow sample 1. Sample Homogenization (e.g., 5g of sample) extract 2. Extraction Add Acetonitrile (MeCN) Shake vigorously sample->extract salt 3. Salting Out & Phase Separation Add MgSO4 and NaOAc Shake, then centrifuge extract->salt supernatant 4. Collect Supernatant (Acetonitrile Layer) salt->supernatant cleanup 5. Solid-Phase Extraction (SPE) Cleanup Load extract onto a conditioned Florisil cartridge supernatant->cleanup elute 6. Elution Elute this compound with petroleum ether-acetone mixture cleanup->elute concentrate 7. Concentration Evaporate eluate to dryness under a gentle stream of nitrogen elute->concentrate reconstitute 8. Reconstitution Dissolve residue in a known volume of hexane or other suitable solvent concentrate->reconstitute analyze 9. GC Analysis Inject into GC-MS or GC-ECD reconstitute->analyze

Caption: General experimental workflow for this compound analysis.

  • Sample Extraction:

    • Weigh a homogenized 5-10 g sample into a 50 mL centrifuge tube.[13]

    • Add 10-20 mL of acetonitrile (MeCN).[9]

    • Shake vigorously for 5-20 minutes.

  • Phase Separation (QuEChERS style):

    • Add salts such as magnesium sulfate (MgSO₄) and sodium acetate (NaOAc) to induce phase separation.[9]

    • Shake for another 5 minutes and then centrifuge at ~4000 x g for 10 minutes.

  • Sample Cleanup:

    • Take an aliquot of the upper acetonitrile layer.

    • Condition a Florisil SPE cartridge with petroleum ether or hexane.[10]

    • Load the sample extract onto the cartridge.

    • Elute the analytes using a suitable solvent mixture, such as petroleum ether-acetone.[10]

  • Final Preparation:

    • Concentrate the eluate to dryness using a rotary evaporator or a gentle stream of nitrogen at approximately 40°C.[10]

    • Reconstitute the dry residue in a known volume (e.g., 1-5 mL) of hexane for GC analysis.[10]

  • GC Analysis:

    • Inject the final sample into the GC system for analysis, using the parameters outlined in the FAQ section as a starting point.

References

Reducing signal suppression in LC-MS/MS analysis of Procymidone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Procymidone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to signal suppression and achieve accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of signal suppression for this compound in LC-MS/MS analysis?

Signal suppression for this compound, a phenomenon also known as the matrix effect, is primarily caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This interference can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification. Common sources of matrix components include pigments, sugars, lipids, and other organic molecules present in the sample.[3][4] The extent of signal suppression can vary significantly depending on the complexity of the sample matrix.

Q2: What is the QuEChERS method and is it suitable for this compound extraction?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for the analysis of pesticide residues, including this compound, in food and agricultural samples.[3] The method involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[3][4] The QuEChERS method is highly effective for this compound analysis and can be adapted for various matrices.[5][6]

Q3: How can I minimize signal suppression during my this compound analysis?

Minimizing signal suppression requires a multi-faceted approach focusing on sample preparation, chromatographic separation, and data acquisition strategies. Key strategies include:

  • Effective Sample Cleanup: Utilizing d-SPE with appropriate sorbents during the QuEChERS procedure is crucial.[7][8]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that closely matches the samples can compensate for signal suppression.[1][9]

  • Use of Internal Standards: Incorporating a stable isotopically labeled internal standard (SIL-IS) for this compound can effectively correct for variability in signal intensity caused by matrix effects.[10][11]

  • Chromatographic Optimization: Developing a robust LC method that separates this compound from co-eluting matrix components is essential.

  • Instrument Parameter Optimization: Fine-tuning ion source parameters can enhance the ionization efficiency of this compound.[12]

Q4: Are there specific d-SPE sorbents recommended for cleaning up this compound extracts?

The choice of d-SPE sorbent depends on the sample matrix. For general purposes, a combination of Primary Secondary Amine (PSA) and magnesium sulfate is effective for removing polar interferences.[8] For samples with high pigment content, such as leafy greens, the addition of Graphitized Carbon Black (GCB) can be beneficial; however, it should be used with caution as it may adsorb planar pesticides like this compound.[13] For fatty matrices, C18 sorbent can be added to remove lipids.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.

Problem 1: Low this compound signal intensity or complete signal loss.

  • Possible Cause: Significant signal suppression due to a complex sample matrix.

  • Solution:

    • Enhance Sample Cleanup: If using the QuEChERS method, consider adding or increasing the amount of d-SPE sorbents like PSA and C18. For highly pigmented samples, a small amount of GCB might be necessary, but validate for this compound recovery.

    • Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.

    • Optimize Ion Source Parameters: Systematically tune the ion source temperature, gas flows (nebulizer, auxiliary, and sheath gas), and spray voltage to maximize the this compound signal.

Problem 2: Poor reproducibility of this compound peak areas between injections.

  • Possible Cause: Inconsistent matrix effects or instrument instability.

  • Solution:

    • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This will help to normalize the matrix effects across your analytical run.[9]

    • Use an Internal Standard: The most effective way to correct for variability is to use a stable isotopically labeled internal standard for this compound. This will compensate for variations in sample preparation, injection volume, and ionization efficiency.[10][11]

    • Check for System Contamination: A contaminated ion source or transfer capillary can lead to erratic signal behavior. Perform routine cleaning and maintenance of your LC-MS/MS system.[14]

Problem 3: Inaccurate quantification of this compound in quality control samples.

  • Possible Cause: Inaccurate calibration or uncompensated matrix effects.

  • Solution:

    • Verify Calibration Curve: Ensure your calibration curve is linear and covers the expected concentration range of this compound in your samples.

    • Evaluate Matrix Effect: Quantify the extent of signal suppression or enhancement by comparing the response of this compound in a matrix-matched standard to that in a pure solvent standard. If the matrix effect is significant (typically >20%), matrix-matched calibration or the use of an internal standard is necessary.[9]

    • Check for Analyte Degradation: Ensure that this compound is stable throughout the sample preparation and analysis process. Prepare fresh standards and samples if degradation is suspected.

Quantitative Data Summary

The following tables summarize quantitative data on matrix effects and recovery for this compound analysis in different matrices and under various experimental conditions.

Table 1: Matrix Effects (ME) of this compound in Various Food Matrices

MatrixSample PreparationME (%)Reference
Green OnionAcetonitrile extraction, Florisil cleanup+38.00[9]
GarlicAcetonitrile extraction, Florisil cleanup-21.30[9]
Garlic ChiveAcetonitrile extraction, Florisil cleanup-13.48[9]
Serpent GarlicAcetonitrile extraction, Florisil cleanup-18.52[9]

ME (%) was calculated as ((slope of matrix-matched calibration curve / slope of solvent calibration curve) - 1) x 100. A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Table 2: Recovery of this compound using Different d-SPE Cleanup Sorbents in Soil

d-SPE Cleanup SorbentRecovery (%)RSD (%)Reference
MgSO₄ + PSA95<17[15]
MgSO₄ + PSA + C1891<17[15]
MgSO₄ + PSA + GCBNot ReportedNot Reported[15]
MgSO₄ + PSA + C18 + GCBNot ReportedNot Reported[15]
No CleanupGood1-17[8][15]

Table 3: Recovery of this compound in Various Food Matrices

MatrixFortification Level (mg/kg)Recovery (%)RSD (%)Reference
Green Onion0.021045.8[9]
Green Onion0.05923.3[9]
Green Onion0.5964.5[9]
Green Onion5.0973.8[9]
Green Onion10984.1[9]
Garlic0.029813[9]
Garlic0.5865.3[9]
Garlic5.0910.92[9]
Wine0.596.94.3[16]

Experimental Protocols

1. Modified QuEChERS Sample Preparation for this compound in Produce

This protocol is a general guideline and may need to be optimized for specific matrices.

  • Extraction:

    • Homogenize 10-15 g of the sample.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If required, add an appropriate internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE sorbents. For general produce, use 900 mg MgSO₄ and 150 mg PSA. For pigmented produce, consider adding 150 mg GCB. For fatty produce, add 150 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • The supernatant is ready for LC-MS/MS analysis, potentially after dilution.

2. LC-MS/MS Analysis of this compound

  • LC Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A suitable gradient to ensure separation of this compound from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS/MS Conditions (Example for Agilent 6470 Triple Quadrupole): [17]

    • Ion Source: Agilent Jet Stream (AJS) Electrospray Ionization (ESI), positive mode.

    • Gas Temperature: 300 °C

    • Gas Flow: 8 L/min

    • Nebulizer: 45 psi

    • Sheath Gas Heater: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • MRM Transitions: Specific precursor and product ions for this compound should be optimized. For this compound, a stable transition is often monitored.[17]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction dSPE Dispersive SPE Cleanup (PSA, C18, GCB) Extraction->dSPE FinalExtract Final Extract dSPE->FinalExtract LC LC Separation (C18 Column) FinalExtract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data Result Result Data->Result Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Guide cluster_sample_prep_issues Sample Preparation cluster_calibration_issues Calibration Strategy cluster_instrument_issues Instrument Optimization Start Low/No Signal or Poor Reproducibility Cleanup Enhance d-SPE Cleanup Start->Cleanup Complex Matrix? Dilute Dilute Sample Extract Start->Dilute High Matrix Load? MatrixMatch Use Matrix-Matched Calibrants Start->MatrixMatch Inconsistent Results? InternalStd Use Isotopically Labeled Internal Standard Start->InternalStd High Variability? OptimizeSource Optimize Ion Source Parameters Start->OptimizeSource Weak Signal? CleanSystem Clean LC-MS/MS System Start->CleanSystem Erratic Signal?

Caption: Troubleshooting logic for this compound analysis.

References

Method validation for Procymidone residue analysis in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of procymidone residue analysis in complex matrices. It is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for this compound residue analysis?

A1: The most common and reliable techniques for the determination of this compound residues in complex matrices are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] GC-MS/MS is frequently cited for its high sensitivity and selectivity, particularly after a suitable cleanup step.[1][2][3][5] LC-MS/MS is also a powerful tool, especially for multi-residue analysis in various food matrices.[4][6]

Q2: What are the typical validation parameters I need to assess for my method?

A2: A comprehensive method validation for this compound residue analysis should include the assessment of linearity, accuracy (recovery), precision (repeatability and reproducibility, expressed as relative standard deviation or RSD), limit of detection (LOD), limit of quantification (LOQ), and matrix effects.

Q3: What is the QuEChERS method and is it suitable for this compound analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis. It involves an extraction step with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE). The QuEChERS method has been successfully used for the analysis of this compound in various food matrices like fruits and vegetables.[4][6][7]

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects can be a significant source of error in residue analysis. To minimize their impact, several strategies can be employed:

  • Effective Sample Cleanup: Utilize cleanup techniques like solid-phase extraction (SPE) with sorbents such as Florisil or graphitized carbon black (GCB) to remove interfering compounds.[1][2][8]

  • Matrix-Matched Calibrations: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for signal suppression or enhancement.[2]

  • Isotope-Labeled Internal Standards: Use a stable isotope-labeled version of this compound as an internal standard to correct for both extraction losses and matrix effects.

  • Dilution of the Extract: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their effect on the analyte signal.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound residues.

Issue 1: Poor Recovery of this compound

Potential Cause Suggested Solution
Inefficient Extraction Optimize the extraction solvent. Acetonitrile is commonly used, but for some matrices, a mixture like petroleum ether-ethyl acetate may yield better results.[8] Ensure thorough homogenization of the sample.
Analyte Loss During Cleanup Evaluate the cleanup sorbent. Some sorbents may retain this compound. For example, if using a Florisil cartridge, ensure the elution solvent is strong enough to recover the analyte.[1][2] Consider alternative cleanup methods like dispersive SPE (dSPE) used in QuEChERS.
Degradation of this compound This compound can be susceptible to degradation under certain conditions. Ensure that samples and extracts are stored properly (e.g., at low temperatures and protected from light) and analyzed within a reasonable timeframe.

Issue 2: High Variability in Results (High RSD)

Potential Cause Suggested Solution
Inconsistent Sample Preparation Ensure that all steps of the sample preparation, from weighing to extraction and cleanup, are performed consistently for all samples. Use of automated equipment can improve precision.
Instrumental Instability Check the stability of your GC-MS/MS or LC-MS/MS system. Perform regular maintenance and calibration. Monitor system suitability by injecting a standard at the beginning and end of each batch.
Non-homogenous Sample For solid matrices, ensure the sample is finely ground and thoroughly mixed to obtain a representative subsample for extraction.

Issue 3: Peak Tailing or Poor Peak Shape in Chromatography

Potential Cause Suggested Solution
Active Sites in GC Inlet or Column Deactivate the GC inlet liner and use a high-quality, low-bleed column suitable for pesticide analysis. Consider using a retention gap.
Matrix Overload on the Column Improve the sample cleanup to remove more of the matrix components. Dilute the final extract if possible without compromising the LOQ.
Inappropriate Mobile Phase (LC) Optimize the mobile phase composition and gradient for LC-MS/MS analysis to ensure good peak shape and separation from interferences.

Experimental Protocols

Example Protocol: GC-MS/MS Analysis of this compound in Green Onions

This protocol is a summary of a validated method.[1][2][5]

  • Sample Preparation and Extraction:

    • Homogenize 10 g of green onion sample with 20 mL of acetonitrile.

    • Add 5 g of NaCl and 2 g of anhydrous MgSO₄.

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant (acetonitrile layer).

  • Cleanup:

    • Pass the extract through a Florisil solid-phase extraction (SPE) cartridge.

    • Elute the this compound with a suitable solvent mixture (e.g., acetone/petroleum ether).

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS/MS analysis.

  • GC-MS/MS Conditions:

    • GC Column: DB-1701 (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]

    • Injection: Splitless mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An example program starts at 150°C, ramps to 255°C, and then to 270°C.[2]

    • MS/MS Detection: Monitor at least two MRM (Multiple Reaction Monitoring) transitions for quantification and confirmation. For this compound, a common precursor ion is m/z 283.[9]

Quantitative Data Summary

Table 1: Method Validation Parameters for this compound Analysis in Various Matrices

Matrix Analytical Method Linearity (R²) Recovery (%) Precision (RSD %) LOQ (mg/kg) Reference
Green OnionGC-MS/MS> 0.998592 - 1043.3 - 5.80.020[1][2]
GarlicGC-MS/MS> 0.998586 - 980.92 - 130.020[1][2]
Garlic ChiveGC-MS/MS> 0.998584 - 1022.8 - 4.50.020[2]
Serpent GarlicGC-MS/MS> 0.998585 - 975.3 - 8.60.020[2]
SoilHPLC> 0.99988.1 - 96.52.7 - 4.8Not specified[10]
StrawberriesHPLC-MS/MS> 0.9970 - 125< 100.0003 - 0.0197[6]
Tea SolutionGC-ECDNot specified92.81 - 101.841.29 - 4.970.025[8]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) (e.g., Florisil) Centrifugation->SPE Supernatant Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis GC-MS/MS or LC-MS/MS Analysis Evaporation->Analysis Final Extract Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: General experimental workflow for this compound residue analysis.

Troubleshooting_Guide cluster_recovery Low Recovery cluster_precision High RSD cluster_chromatography Poor Peak Shape Start Problem Encountered Check_Extraction Optimize Extraction Solvent Start->Check_Extraction Low Recovery Check_Consistency Review Sample Prep Consistency Start->Check_Consistency High RSD Check_GC_Inlet Inspect GC Inlet/Column Start->Check_GC_Inlet Poor Peak Shape Check_Cleanup Evaluate Cleanup Sorbent Check_Extraction->Check_Cleanup Check_Degradation Assess Analyte Stability Check_Cleanup->Check_Degradation Check_Instrument Verify Instrument Stability Check_Consistency->Check_Instrument Check_Homogeneity Ensure Sample Homogeneity Check_Instrument->Check_Homogeneity Check_Matrix_Overload Improve Cleanup/Dilute Check_GC_Inlet->Check_Matrix_Overload Check_Mobile_Phase Optimize LC Mobile Phase Check_Matrix_Overload->Check_Mobile_Phase

Caption: Troubleshooting logic for common issues in this compound analysis.

References

Technical Support Center: Enhancing the Stability of Procymidone Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of procymidone standard solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the preparation, storage, and analysis of this compound standard solutions.

Question: My this compound standard solution, prepared in acetone, shows a large unexpected peak before the analyte peak during HPLC-UV analysis. What could be the cause and how can I resolve this?

Answer: This is a common issue when using acetone as a solvent for HPLC-UV analysis, especially with detection at lower wavelengths (e.g., 207 nm). Acetone has a significant UV absorbance in this region and can interfere with the analyte peak.

  • Troubleshooting Steps:

    • Run a Solvent Blank: Inject a sample of pure acetone to confirm that the large peak corresponds to the solvent.

    • Change the Solvent: The most effective solution is to use a solvent with a lower UV cutoff. Acetonitrile and methanol are excellent alternatives for preparing this compound standards for HPLC analysis.[1]

    • Adjust the Wavelength: If you must use acetone, try adjusting the detection wavelength to a region where acetone has lower absorbance, although this may reduce the sensitivity for this compound.

Question: I am observing a gradual decrease in the concentration of my aqueous this compound solution over a few days, even when stored in the dark. What is happening?

Answer: this compound is susceptible to hydrolysis, especially in neutral to alkaline conditions.[2][3] In aqueous solutions with a pH of 7.0, the half-life of this compound is approximately 3.8 days at 30°C. At a pH of 9.0, the half-life decreases to 1.9 days.[4]

  • Troubleshooting Steps:

    • Check the pH: Measure the pH of your water. If it is neutral or alkaline, this is likely the cause of the degradation.

    • Acidify the Solution: this compound is significantly more stable in acidic conditions.[2][3] Adjusting the pH of your aqueous solution to a value between 4 and 5 can significantly enhance its stability.

    • Use Organic Solvents for Stock Solutions: For long-term storage, it is highly recommended to prepare stock solutions in organic solvents like acetone, acetonitrile, or hexane, where this compound is more stable.[4][5] Aqueous working solutions should be prepared fresh daily.

Question: Can I store my this compound stock solution at room temperature?

Answer: While some commercial formulations of this compound are stable for at least two years under normal ambient conditions, for analytical standards, refrigerated or frozen storage is recommended to minimize any potential degradation over time.[4] A stock solution of this compound in acetone is stable when stored at 4°C in the dark.[5] For long-term storage of several months, storing solutions at -20°C is a common practice to ensure stability.[6]

Question: I am seeing multiple peaks in my GC-MS analysis of a this compound standard that has been exposed to light. Are these impurities?

Answer: It is likely that you are observing photolysis degradation products. This compound is known to degrade when exposed to UV light, forming various by-products.[7][8] The most prominent of these is often 3,5-dichloroaniline.[6][7]

  • Troubleshooting Steps:

    • Protect from Light: Always store this compound standard solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

    • Prepare Fresh Solutions: If a solution has been inadvertently exposed to light for a prolonged period, it is best to discard it and prepare a fresh standard.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the solvent, pH, temperature, and exposure to light. The following table summarizes available quantitative data.

Solvent/MatrixpHTemperatureHalf-life (DT50)Reference(s)
Water230°C120.4 days[4]
Water730°C3.8 days[4]
Water930°C1.9 days[4]
Aqueous SolutionNot SpecifiedSunlight8 days[2][4]
Yellow Brown SoilNot Specified25°C (Dark)20.2 days[8]
Yellow Brown SoilNot Specified25°C (UV Light)6.8 days[8]
Acetone (Stock Solution)Not Applicable4°C (Dark)Stable (Specific duration not provided, but used for preparation of standards)[5]
Hexane/Acetone (Working Solution)Not Applicable4°C (Dark)Stable for at least 3 months[4]

Experimental Protocols

Preparation of this compound Standard Solutions

Objective: To prepare accurate and stable stock and working standard solutions of this compound for chromatographic analysis.

Materials:

  • This compound analytical standard (of known purity)

  • HPLC-grade or pesticide-residue grade solvents (e.g., acetone, acetonitrile, methanol, hexane)

  • Class A volumetric flasks

  • Analytical balance

  • Amber glass vials with PTFE-lined caps

Procedure for 1000 mg/L Stock Solution in Acetone:

  • Accurately weigh approximately 25 mg of the this compound analytical standard onto a weighing paper.

  • Transfer the weighed standard into a 25 mL Class A volumetric flask.

  • Record the exact weight.

  • Add a small amount of acetone to the flask to dissolve the this compound.

  • Once dissolved, fill the flask to the mark with acetone.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to an amber glass vial for storage.

  • Store the stock solution at 4°C in the dark.[5]

Procedure for Working Standard Solutions:

  • Prepare working standards by serially diluting the stock solution with the appropriate solvent (e.g., acetonitrile or methanol for HPLC, hexane for GC).[1][4]

  • For example, to prepare a 10 mg/L working standard from a 1000 mg/L stock solution, pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the chosen solvent.

  • It is recommended to prepare fresh working solutions daily.

HPLC-UV Method for this compound Stability Analysis

Objective: To quantify the concentration of this compound in a solution to assess its stability over time.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[9]

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 207 nm or 260 nm
Injection Volume 10-20 µL

Procedure:

  • Prepare a calibration curve by injecting a series of this compound standards of known concentrations (e.g., 1, 5, 10, 25, 50 mg/L).

  • Inject the stored this compound solution to be tested.

  • Integrate the peak area of this compound in both the standards and the sample.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • The stability is assessed by comparing the concentration at a given time point to the initial concentration.

Visualizations

This compound Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound.

ProcymidoneDegradation cluster_hydrolysis Hydrolysis (Neutral/Alkaline pH) cluster_photolysis Photolysis (UV Light) This compound This compound Hydrolysis_Intermediate This compound-NH-COOH (Acid Derivative) This compound->Hydrolysis_Intermediate Ring Opening Photolysis_Products Multiple Photoproducts (e.g., dechlorinated and isomerized products) This compound->Photolysis_Products Various Reactions Dichloroaniline_Photo 3,5-Dichloroaniline This compound->Dichloroaniline_Photo Cleavage Dichloroaniline 3,5-Dichloroaniline Hydrolysis_Intermediate->Dichloroaniline Further Degradation

Caption: Major degradation pathways of this compound via hydrolysis and photolysis.

Experimental Workflow for Stability Testing

This workflow outlines the key steps in performing a stability study of a this compound standard solution.

StabilityWorkflow A Prepare this compound Standard Solution B Store Solution under Defined Conditions (e.g., 4°C, Dark) A->B C Sample at Predetermined Time Points (T=0, T=1 week, etc.) B->C D Analyze Samples by Validated Method (e.g., HPLC-UV, GC-MS) C->D E Quantify this compound Concentration D->E F Compare Concentration to Initial Value (T=0) E->F G Determine Percent Degradation and Half-life F->G

Caption: A typical experimental workflow for assessing the stability of this compound solutions.

Troubleshooting Logic for Unstable this compound Solutions

This diagram provides a logical approach to troubleshooting issues with this compound solution stability.

TroubleshootingLogic Start Decreased this compound Concentration Observed Aqueous Is the solution aqueous? Start->Aqueous Storage_Light Was the solution exposed to light? Aqueous->Storage_Light Yes Sol_Organic Check for solvent evaporation or other degradation pathways. Consider a different solvent. Aqueous->Sol_Organic No Storage_Temp Was the solution stored at room temp? Storage_Light->Storage_Temp No Sol_Photolysis Likely Photolysis. Store in amber vials or protect from light. Storage_Light->Sol_Photolysis Yes Sol_Hydrolysis Likely Hydrolysis. Acidify to pH 4-5 or prepare fresh daily. Storage_Temp->Sol_Hydrolysis No Sol_Temp Potential thermal degradation. Store at 4°C or -20°C. Storage_Temp->Sol_Temp Yes

Caption: A decision tree for troubleshooting the degradation of this compound standard solutions.

References

Minimizing interferences in electrochemical detection of Procymidone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the minimization of interferences in the electrochemical detection of the fungicide Procymidone.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the electrochemical detection of this compound?

A1: Interferences in this compound detection can be broadly categorized into two groups:

  • Co-existing Electroactive Compounds: Other pesticides, heavy metals (like zinc, copper, mercury), and naturally occurring electroactive molecules (e.g., ascorbic acid, uric acid) in the sample can have oxidation or reduction potentials close to that of this compound, leading to overlapping signals.[1][2][3]

  • Matrix Effects: Complex sample matrices, such as those from fruits, vegetables, and soil, can introduce a variety of interfering substances.[4][5] These matrix components can adsorb onto the electrode surface, a phenomenon known as electrode fouling, which passivates the electrode and reduces signal intensity and reproducibility.[6]

Q2: How does the sample matrix affect the measurement?

A2: The sample matrix can significantly impact the accuracy and sensitivity of the detection. In complex samples like green onion and garlic, matrix effects can either enhance or suppress the electrochemical signal.[5] This is often due to the presence of fats, proteins, and other large molecules that can block the electrode surface.[6] Therefore, matrix-matched calibration standards are often necessary to ensure quantification accuracy.[5] Proper sample preparation and cleanup are crucial steps to minimize these effects before electrochemical analysis.

Q3: What is electrode fouling and how can it be prevented or minimized?

A3: Electrode fouling is the accumulation of unwanted material on the electrode surface, which blocks the active sites and inhibits electron transfer between the analyte and the electrode.[6] This leads to decreased sensitivity, poor reproducibility, and signal drift. Fouling can be caused by the analyte itself, its oxidation/reduction products, or other components in the sample matrix.

Strategies to minimize fouling include:

  • Electrode Surface Modification: Creating a protective layer on the electrode using materials like polymers (e.g., chitosan), surfactants, or nanomaterials can act as a barrier against large fouling molecules.[6][7]

  • Electrochemical Activation: Applying specific potential waveforms between measurements can help clean the electrode surface by desorbing or oxidizing fouling species.[6]

  • Optimizing Experimental Conditions: Adjusting the pH of the supporting electrolyte or the applied potential can sometimes reduce the adsorption of interfering species.

  • Sample Pre-treatment: Implementing cleanup steps like solid-phase extraction (SPE) or filtration can remove potential fouling agents before analysis.[5]

Q4: Which electrochemical technique offers the best selectivity for this compound detection?

A4: Pulse-based voltammetric techniques are generally preferred over simple cyclic voltammetry (CV) for quantitative analysis due to their enhanced sensitivity and better discrimination against background currents.

  • Differential Pulse Voltammetry (DPV): This technique measures the difference in current before and after a potential pulse, which effectively minimizes the contribution from non-faradaic (capacitive) currents, resulting in well-defined, peak-shaped responses and lower detection limits.[8][9]

  • Square-Wave Voltammetry (SWV): SWV is another highly sensitive technique that allows for rapid analysis and can also effectively reduce background signal, leading to improved selectivity and resolution.[1][3]

Q5: How can the selectivity of an electrochemical sensor for this compound be improved?

A5: Improving selectivity involves designing the sensor to interact preferentially with this compound over other potential interferents. Key strategies include:

  • Electrode Modification: Modifying the electrode surface with materials that have a specific affinity for this compound is a primary strategy. This can include using nanomaterials like graphene or metal nanoparticles, which enhance the electrocatalytic activity towards this compound.[7][10]

  • Molecularly Imprinted Polymers (MIPs): Creating MIPs on the electrode surface is a powerful technique. These polymers are synthesized with "cavities" that are sterically and chemically complementary to the this compound molecule, providing high selectivity.[2][10]

  • Biosensors: Utilizing biological recognition elements like aptamers or antibodies specific to this compound can offer exceptional selectivity. A dual-mode sensor combining a CRISPR/Cas12a system with an electrochemical aptasensor has been developed for highly specific detection.[11]

Troubleshooting Guide

Problem: I'm observing unexpected or overlapping peaks in my voltammogram.

  • Possible Cause: Presence of electroactive interfering species in your sample.

  • Solution:

    • Run a Blank: Analyze a sample blank (matrix without this compound) to identify peaks originating from the matrix itself.

    • Standard Addition: Perform a standard addition experiment to confirm the peak corresponding to this compound. The peak should increase linearly with the addition of known concentrations of the standard.

    • Improve Selectivity: Modify the electrode surface with selective materials like molecularly imprinted polymers.[2]

    • Use Masking Agents: If the interference is from a specific metal ion like Cu(II), a complexometric masking agent can be used to bind the ion and prevent it from interfering.[12]

    • Optimize pH: Vary the pH of the supporting electrolyte. The oxidation/reduction potential of this compound and interferents may shift differently with pH, potentially resolving the overlapping peaks.

Problem: The signal for this compound is weak, noisy, or drifting.

  • Possible Cause 1: Electrode surface fouling.

  • Solution:

    • Mechanically polish the working electrode (e.g., glassy carbon electrode) with alumina slurry, followed by sonication in ethanol and deionized water to regenerate the surface.[13]

    • Implement an electrochemical cleaning step in your procedure.[6]

    • For screen-printed electrodes, which are often disposable, use a new electrode for each measurement to ensure consistency.[8]

  • Possible Cause 2: Issues with the reference or counter electrode.

  • Solution:

    • Ensure the reference electrode's filling solution is not contaminated and that the frit is not clogged.[13]

    • Check for air bubbles blocking the electrical contact between the reference electrode and the solution.[13]

    • Ensure all electrode connections to the potentiostat are secure.

  • Possible Cause 3: Sub-optimal experimental parameters.

  • Solution:

    • Re-optimize the accumulation time and potential, as these can significantly affect signal intensity.

    • Ensure the supporting electrolyte concentration is adequate and has not degraded. A 0.1 M KOH solution has been shown to be an effective supporting electrolyte for this compound oxidation.[1]

Problem: My results are not reproducible.

  • Possible Cause: Inconsistent sample preparation, electrode surface condition, or environmental factors.

  • Solution:

    • Standardize Protocols: Ensure that sample extraction and dilution procedures are followed precisely for every sample.

    • Control Electrode Surface: If using a non-disposable electrode, implement a strict and consistent cleaning/polishing protocol between every measurement.[13]

    • Control Environment: Perform measurements at a constant temperature, as electrochemical reaction rates are temperature-dependent.

    • Use an Internal Standard: If matrix effects are highly variable, consider adding an internal standard (a non-interfering electroactive species) to your samples to normalize the signal.

Quantitative Data Summary

Table 1: Performance of Various Electrochemical Methods for this compound Detection

Electrode/Sensor TypeTechniqueLinear RangeLimit of Detection (LOD)Sample MatrixReference
Glassy Carbon Electrode (GCE)SWV & DPV8.00 - 20.0 mg/LNot SpecifiedBrazilian Apples[3]
Carbon Paste ElectrodeDPVNot SpecifiedNot SpecifiedStandard Solution[1]
PdHPCN-222/PEI-rGO AptasensorEC Platform1x10⁻² - 1x10⁴ ng/mL8.51x10⁻⁶ ng/mLSpiked Samples[11]
Gold Nanoparticle Test StripsImmunoassayNot SpecifiedVisual LOD: 50 ng/mLVegetables[14]
Fluorescence Test StripsImmunoassay5 - 500 ng/mL1.67 ng/mLVegetables[14]

Table 2: Common Interferences and Suggested Mitigation Strategies

Interfering SpeciesType of InterferenceMitigation StrategyReference
Other Pesticides (e.g., Tebuconuron)Overlapping voltammetric signalUse of highly selective recognition elements (e.g., aptamers, MIPs).[1][2][11]
Heavy Metals (e.g., Cu²⁺, Zn²⁺)Signal suppression or overlapping peaksUse of masking agents (e.g., ammonia for Cu²⁺); electrode modification to shift potential.[3][12]
Ascorbic Acid, Uric AcidOverlapping oxidation peaksEnzyme-based sensors or MIPs designed to sequester the interferent.[15][16]
Complex Matrix Components (Fats, Proteins)Electrode FoulingSample cleanup (e.g., Florisil column); electrode surface modification with antifouling layers (e.g., chitosan).[5][6]

Experimental Protocols

Protocol 1: General Voltammetric Detection of this compound using DPV

  • Electrode Preparation: Polish a glassy carbon working electrode with 0.3 and 0.05 µm alumina slurry on a polishing pad. Sonicate in a 1:1 ethanol/water solution for 2 minutes, then rinse thoroughly with deionized water.

  • Electrochemical Cell Setup: Assemble a three-electrode cell containing the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.

  • Supporting Electrolyte: Prepare a 0.1 M potassium hydroxide (KOH) solution as the supporting electrolyte.[1]

  • Sample Preparation: Add a known volume of the sample extract to the electrochemical cell containing the supporting electrolyte.

  • Deoxygenation: Purge the solution with high-purity nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen atmosphere over the solution during the experiment.

  • DPV Measurement:

    • Apply an initial potential and a final potential that brackets the oxidation potential of this compound (e.g., +0.6 V to +1.4 V vs. Ag/AgCl).[1][3]

    • Set the DPV parameters: pulse amplitude (e.g., 50 mV), pulse width (e.g., 50 ms), and scan rate (e.g., 20 mV/s).

    • Run the scan and record the voltammogram. The peak current at the oxidation potential of this compound (approx. +0.820 V in 0.1 M KOH) is proportional to its concentration.[1]

  • Quantification: Use a calibration curve or the standard addition method to determine the concentration of this compound in the sample.

Protocol 2: Sample Cleanup for Complex Matrices (e.g., Green Onion)

This protocol is adapted from methods used for chromatographic analysis but is essential for reducing matrix interference in electrochemical detection.[5]

  • Extraction: Homogenize a 10 g sample of green onion with 20 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Shake again for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Pass the aliquot through a cleanup column containing a suitable sorbent like Florisil to remove pigments and other interferences.[5]

  • Solvent Exchange: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in the electrochemical supporting electrolyte (e.g., 0.1 M KOH) for analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_quant Quantification Sample 1. Collect Sample (e.g., Fruit, Water) Extract 2. Solvent Extraction (e.g., Acetonitrile) Sample->Extract Cleanup 3. Cleanup / Filtration (e.g., SPE Column) Extract->Cleanup Recon 4. Reconstitute in Supporting Electrolyte Cleanup->Recon Cell 5. Prepare 3-Electrode Cell (WE, RE, CE) Recon->Cell Deoxy 6. Deoxygenate Solution (N2 Purge) Cell->Deoxy Measure 7. Perform Voltammetric Scan (e.g., DPV, SWV) Deoxy->Measure Data 8. Record Voltammogram (Current vs. Potential) Measure->Data Calib 9. Create Calibration Curve (Standard Solutions) Data->Calib Quant 10. Determine Concentration Calib->Quant

Caption: General experimental workflow for electrochemical detection of this compound.

Troubleshooting Start Problem: Unexpected / Overlapping Peaks Blank Run Sample Blank Start->Blank Blank_Yes Peaks present in blank? Blank->Blank_Yes Yes Blank_No Peaks absent in blank? Blank->Blank_No No Matrix_Interference Source: Matrix Interference Blank_Yes->Matrix_Interference Sol_Matrix Solution: - Improve Sample Cleanup - Use Matrix-Matched Standards Matrix_Interference->Sol_Matrix Other_Analyte Source: Co-existing Analyte Blank_No->Other_Analyte Sol_Analyte Solution: - Modify Electrode for Selectivity (MIPs) - Optimize pH - Use Masking Agents Other_Analyte->Sol_Analyte

Caption: Troubleshooting logic for identifying sources of signal interference.

ElectrodeModification cluster_bare Bare Electrode cluster_modified Modified Electrode (Enhanced Selectivity) Bare Electrode Substrate (e.g., Glassy Carbon) Substrate Electrode Substrate Modifier Selective Layer (e.g., MIP, Nanomaterial) This compound This compound This compound->Bare Non-selective binding (fouling/interference) This compound->Modifier Selective binding & detection Interferent Interferent Interferent->Bare Non-selective binding (fouling/interference) Interferent->Modifier Binding repelled

Caption: Conceptual diagram of electrode modification to minimize interference.

References

Strategies to reduce solvent consumption in Procymidone analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Procymidone analysis. This resource is designed for researchers, scientists, and professionals in drug development, providing comprehensive guidance on strategies to minimize solvent consumption while ensuring accurate and reliable analytical results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your method development and optimization efforts.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis when implementing solvent reduction strategies.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery with QuEChERS - Incomplete extraction from the sample matrix.- Analyte degradation due to pH.- Adsorption of this compound onto d-SPE sorbents.- Ensure thorough homogenization of the sample.- Increase vortexing/shaking time during the extraction step.- Use a buffered QuEChERS method (e.g., AOAC or EN versions) to maintain a stable pH.[1]- For highly pigmented or fatty matrices, select d-SPE tubes with appropriate sorbents (e.g., C18 for fats, GCB for pigments), but be aware of potential analyte loss with GCB.[2][3]
High Matrix Effects (Signal Suppression or Enhancement) in LC-MS/MS - Co-elution of matrix components with this compound, affecting ionization efficiency.[4][5]- Insufficient cleanup during sample preparation.- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for the effect.[4][5]- Dilution: Dilute the final extract to reduce the concentration of interfering matrix components.[4][6]- Optimize d-SPE Cleanup: Use a combination of sorbents (e.g., PSA, C18, GCB) tailored to your specific matrix to remove a broader range of interferences.[2][3]- Chromatographic Optimization: Adjust the LC gradient to better separate this compound from co-eluting matrix components.
Poor Peak Shape or Splitting in HPLC/UHPLC - Injection of a solvent that is too strong compared to the initial mobile phase (solvent mismatch).- Sample overload.- Evaporate the final extract and reconstitute in a solvent that is compatible with the initial mobile phase (e.g., the mobile phase itself or a weaker solvent).- Reduce the injection volume.- Ensure the column is not degraded.
Inconsistent Results with Miniaturized SPE (e.g., SPME) - Incomplete equilibration between the fiber and the sample.- Carryover from previous injections.- Fiber degradation.- Optimize extraction time and temperature to ensure equilibrium is reached.- Implement a thorough fiber cleaning/desorption step between analyses.- Visually inspect the fiber for damage or contamination and replace if necessary.[7]
Low Extraction Efficiency with Supercritical Fluid Chromatography (SFC) - Inappropriate modifier concentration or type.- Incorrect pressure or temperature settings affecting the solvating power of the supercritical fluid.- Optimize the type and percentage of the organic modifier (e.g., methanol, ethanol) in the CO2 mobile phase to enhance the solubility of this compound.[8]- Systematically vary the backpressure and column temperature to find the optimal conditions for this compound extraction and chromatography.[9]
Clogging of SPE Cartridges or HPLC Columns - Particulate matter in the sample extract.- Centrifuge the sample at a higher speed or for a longer duration before loading onto the SPE cartridge or injecting into the HPLC.- Use a pre-column filter or guard column to protect the analytical column.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce solvent consumption in this compound analysis?

A1: The main strategies focus on miniaturizing the sample preparation process and adopting more efficient analytical techniques. Key approaches include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method significantly reduces the volume of extraction solvent compared to traditional liquid-liquid extraction.[10][11][12]

  • Miniaturized Solid-Phase Extraction (SPE): Techniques like Solid-Phase Microextraction (SPME), Stir-Bar Sorptive Extraction (SBSE), and dispersive micro-solid-phase extraction (d-µ-SPE) use very small amounts of or no solvent for extraction.[7][13][14]

  • Accelerated Solvent Extraction (ASE): This automated technique uses elevated temperatures and pressures to reduce extraction times and solvent volumes.[15][16][17]

  • Supercritical Fluid Chromatography (SFC): Replacing the liquid mobile phase in traditional HPLC with supercritical CO2 drastically cuts down on organic solvent usage.[9][18][19]

  • Micro or Nano-HPLC/UHPLC: Using columns with smaller internal diameters reduces the flow rate and, consequently, the overall solvent consumption.

Q2: How much solvent can I save by switching from a traditional method to QuEChERS for this compound extraction?

A2: The solvent savings are substantial. Traditional methods like wrist-shaker extraction can use upwards of 130 mL of solvent per sample. In contrast, the QuEChERS method typically uses only 10-15 mL of acetonitrile per sample for the extraction step.[15]

Q3: Is QuEChERS suitable for all sample matrices when analyzing for this compound?

A3: QuEChERS is highly versatile and has been successfully applied to a wide range of matrices, including fruits, vegetables, and soil.[1][11][20] However, for complex matrices with high fat, pigment, or sugar content, modifications to the dispersive SPE cleanup step are often necessary to minimize matrix effects and achieve good recoveries.[3]

Q4: What are "green solvents" and can they be used for this compound extraction?

A4: Green solvents are environmentally friendly alternatives to traditional volatile organic compounds.[21][22] These include bio-based solvents (e.g., ethanol, 2-methyltetrahydrofuran), deep eutectic solvents (DESs), and supercritical fluids like CO2.[23][24][25] While research into the application of many novel green solvents for specific pesticides like this compound is ongoing, ethanol has been explored as a greener alternative to acetonitrile or methanol in some chromatographic applications.[24] Supercritical CO2 is the primary mobile phase in SFC, a proven technique for pesticide analysis.[19]

Q5: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?

A5: SFC is an excellent choice when the primary goal is to significantly reduce organic solvent consumption and analysis time.[9][18] It is particularly advantageous for the analysis of a wide range of pesticides, including those with varying polarities.[9] If your laboratory has access to SFC instrumentation, it is a powerful green alternative to traditional reversed-phase HPLC for this compound analysis.

Data Presentation

Table 1: Comparison of Solvent Consumption in Different Extraction Methods
Extraction Method Typical Solvent Volume per Sample Typical Extraction Time per Sample Notes
Traditional Shaker/Homogenizer Extraction 100 - 200 mL30 - 60 minutesHigh solvent consumption and labor-intensive.
Soxhlet Extraction 150 - 300 mL4 - 24 hoursVery high solvent consumption; classic but largely outdated for routine analysis.
Accelerated Solvent Extraction (ASE) 15 - 40 mL12 - 20 minutesAutomated, faster, and significantly less solvent-intensive than traditional methods.[15][16]
QuEChERS 10 - 15 mL~10 minutes (manual time)Drastic reduction in solvent use; high throughput.[10][12][15]
Miniaturized SPE (e.g., SPME) Solvent-free (for thermal desorption) or < 1 mL (for liquid desorption)15 - 60 minutesIdeal for trace analysis and minimal solvent use.[13]
Table 2: Comparison of Recovery Rates for Pesticides using QuEChERS vs. Traditional Methods
Method Matrix Analyte(s) Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
QuEChERS Soil12 Multi-class Pesticides54 - 103%< 19%[11][20]
Traditional Solid-Liquid Extraction Soil12 Multi-class Pesticides40 - 91%< 19%[11][20]
Soxhlet Extraction Soil12 Multi-class Pesticides12 - 92%< 19%[11][20]
QuEChERS Spinach, Rice, Mandarin275 Pesticides101.3 - 105.8%N/A[26]
Liquid-Liquid Extraction Spinach, Rice, Mandarin275 Pesticides62.6 - 85.5%N/A[26]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Produce (AOAC 2007.01)

This protocol is a buffered extraction method suitable for a wide range of pesticides, including this compound.

  • Sample Homogenization: Weigh 15 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.[3]

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the tube.[3]

    • Cap the tube and shake vigorously for 1 minute.

    • Add the contents of a Q-sep™ AOAC extraction salt packet (6 g MgSO₄, 1.5 g NaOAc).[3][10]

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at >1,500 rcf for 5 minutes.[3]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL d-SPE tube containing magnesium sulfate and a sorbent (e.g., PSA for general cleanup, C18 for fatty samples, or GCB for pigmented samples).

    • Vortex for 30 seconds to 1 minute.

  • Final Centrifugation: Centrifuge the d-SPE tube at >1,500 rcf for 2-5 minutes.

  • Analysis: The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS. For LC-MS/MS, a dilution step may be necessary to mitigate matrix effects.[2]

Protocol 2: Accelerated Solvent Extraction (ASE) for this compound

This protocol provides a general workflow for extracting this compound from solid samples.

  • Cell Preparation: Place a cellulose filter at the outlet of an appropriately sized ASE cell (e.g., 33 mL).

  • Sample Loading: Mix the homogenized sample (e.g., 5-10 g) with a dispersing agent like diatomaceous earth (ASE Prep DE) and load it into the cell.

  • Extraction Parameters:

    • Solvent: Acetonitrile or Acetone.[15]

    • Pressure: 1500 psi.

    • Temperature: 80-100 °C.

    • Static Cycles: 1-2 cycles.

    • Static Time: 5 minutes per cycle.

  • Extraction: Run the automated extraction process. The entire process, including heating, static cycles, and purging, typically takes 12-15 minutes per sample.[15]

  • Post-Extraction: If water is co-extracted, add anhydrous sodium sulfate to the collection vial to remove it.[15] The extract can then be concentrated or directly analyzed.

Visualizations

experimental_workflow_quenchers cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis start 1. Weigh 15g Homogenized Sample add_solvent 2. Add 15mL Acetonitrile (1% Acetic Acid) start->add_solvent shake1 3. Shake 1 min add_solvent->shake1 add_salts 4. Add MgSO4 & NaOAc Salts shake1->add_salts shake2 5. Shake 1 min add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 transfer 7. Transfer Supernatant to d-SPE Tube centrifuge1->transfer vortex 8. Vortex 1 min transfer->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 collect 10. Collect Supernatant centrifuge2->collect analyze 11. Analyze by GC-MS or LC-MS/MS collect->analyze

Caption: Workflow of the AOAC QuEChERS method for this compound analysis.

logical_relationship_solvent_reduction cluster_prep Sample Preparation Strategies cluster_analysis Analytical Technique Strategies start Goal: Reduce Solvent in This compound Analysis quechers QuEChERS (Reduces solvent by >90%) start->quechers High throughput needed ase Accelerated Solvent Extraction (ASE) (Reduces solvent and time) start->ase Automation desired mini_spe Miniaturized SPE (SPME/SBSE) (Solvent-free or minimal solvent) start->mini_spe Trace levels & minimal solvent sfc Supercritical Fluid Chromatography (SFC) (Replaces organic mobile phase with CO2) start->sfc Significant solvent reduction & fast analysis micro_hplc Micro/Nano-HPLC (Reduces mobile phase consumption) start->micro_hplc Existing HPLC, moderate reduction result Greener & More Efficient This compound Analysis quechers->result Leads to ase->result Leads to mini_spe->result Leads to sfc->result Leads to micro_hplc->result Leads to

References

Validation & Comparative

Cross-Validation of Analytical Methods for Procymidone Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the fungicide Procymidone is critical for ensuring food safety and environmental monitoring. This guide provides a comparative analysis of various analytical methods, presenting their performance data and detailed experimental protocols to aid in the selection of the most appropriate technique for specific research needs.

A variety of analytical techniques have been developed and validated for the determination of this compound in diverse matrices, including food products and environmental samples. The most prominent methods include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC) with UV detection, and enzyme-linked immunosorbent assays (ELISA). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput. This guide focuses on a cross-validation of these methods by comparing their key performance characteristics as reported in the scientific literature.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the quantitative performance data for GC-MS, HPLC-UV, and ELISA methods for the determination of this compound, providing a clear basis for comparison.

Performance ParameterGC-MSHPLC-UVImmunoassay (ELISA)Immunoassay (Immunochromatographic Strip)
Linearity Range 1 - 50 ppm[1]1 - 50 ppm[1]0.8 - 100 µg/L[2]5 - 500 ng/mL[3]
Limit of Detection (LOD) 6 ppb (w/v)[1]10 ppb (w/v)[1]0.8 ppb[4]1.67 ng/mL[3]
Limit of Quantification (LOQ) 0.020 mg/kg[5][6]Not explicitly statedNot explicitly statedNot explicitly stated
Recovery (%) 94.7 ± 5.7[1]96.9 ± 4.3[1]104 (average)[4]94.98 - 103.82[3]
Matrix Wine[1], Green Onion, Garlic[5][6]Wine[1]Wine, Grapes[4]Vegetables[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the experimental protocols for the key methods discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, making it suitable for the confirmation of this compound residues.

  • Sample Preparation: Extraction of the sample is typically performed using a solid-phase extraction (SPE) cartridge, such as a Sep-Pak C18.[1] For vegetable matrices like green onion and garlic, an acetonitrile extraction followed by a Florisil cleanup is effective.[5][6]

  • Chromatographic Separation: A temperature-gradient capillary gas chromatograph is used. For example, the oven temperature can be programmed to start at 50°C for 3 minutes, then increased at a rate of 10°C/min to 300°C and held for 2 minutes.[7]

  • Mass Spectrometric Detection: Selected Ion Monitoring (SIM) is employed for quantification, using characteristic m/z values for this compound, such as 124, 187, and 283.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of this compound.

  • Sample Preparation: Similar to GC-MS, sample extraction is carried out using Sep-Pak C18 cartridges.[1]

  • Chromatographic Separation: An isocratic reversed-phase HPLC system is used with a C18 column. A common mobile phase is a mixture of acetonitrile and water (e.g., 50/50 v/v) with a formic acid buffer.[8]

  • UV Detection: The detection of this compound is typically performed at a wavelength of 207 nm[1] or 260 nm[8].

Enzyme-Linked Immunosorbent Assay (ELISA)

Immunoassays offer a rapid and high-throughput screening alternative to chromatographic methods.

  • Assay Principle: A competitive ELISA format is commonly used. In this setup, this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibodies.[2]

  • Procedure:

    • A wine sample or standard is added to a test tube containing the enzyme-labeled this compound conjugate and anti-procymidone-coupled magnetic particles.[7]

    • After incubation, a magnetic field is applied to separate the magnetic particles.[7]

    • The unbound reagents are washed away.[7]

    • A substrate and chromogen are added, and the resulting color development is measured spectrophotometrically. The color intensity is inversely proportional to the concentration of this compound in the sample.[2]

Visualizing the Cross-Validation Workflow

To better understand the logical flow of comparing and validating these analytical methods, the following diagram illustrates the cross-validation workflow.

cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Linearity Linearity GC_MS->Linearity LOD_LOQ LOD / LOQ GC_MS->LOD_LOQ Accuracy Accuracy (Recovery) GC_MS->Accuracy Precision Precision GC_MS->Precision Protocol_Review Experimental Protocol Review GC_MS->Protocol_Review HPLC_UV High-Performance Liquid Chromatography (HPLC-UV) HPLC_UV->Linearity HPLC_UV->LOD_LOQ HPLC_UV->Accuracy HPLC_UV->Precision HPLC_UV->Protocol_Review ELISA Enzyme-Linked Immunosorbent Assay (ELISA) ELISA->Linearity ELISA->LOD_LOQ ELISA->Accuracy ELISA->Precision ELISA->Protocol_Review Data_Table Performance Data Comparison Table Linearity->Data_Table LOD_LOQ->Data_Table Accuracy->Data_Table Precision->Data_Table Decision Method Selection Data_Table->Decision Protocol_Review->Decision

Caption: Workflow for the cross-validation of analytical methods for this compound.

References

Inter-laboratory Comparison of Procymidone Quantification: A Performance Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of inter-laboratory performance for the quantification of the fungicide Procymidone in various food matrices. The data presented is derived from publicly available reports of internationally recognized proficiency tests (PTs), primarily the European Union Proficiency Tests (EUPTs). This document is intended for researchers, scientists, and professionals in the field of drug and pesticide analysis to benchmark their own analytical performance and to understand the expected variability in this compound quantification across different laboratories and sample types.

Data Presentation: A Comparative Overview of this compound Quantification

The following tables summarize the key performance indicators from several proficiency tests where this compound was an analyte. These PTs were conducted on different food matrices, providing a broad perspective on analytical performance. The "Assigned Value" represents the true or consensus concentration of this compound in the test material, while the "Robust Relative Standard Deviation (RSDr)" reflects the inter-laboratory variability of the results. A lower RSDr indicates better agreement among the participating laboratories.

Proficiency TestMatrixAssigned Value (mg/kg)Robust Relative Standard Deviation (RSDr)Number of Laboratories Reporting
EUPT-FV25 (2023) Melon0.11721.4%147
EUPT-FV-SC06 (2022) Chili Pepper0.08324.1%37
EUPT-CF12 (2018) Hay Flour0.050Not Reported in Summary119
Chinese PT (2023) Vegetable JuiceNot SpecifiedNot Specified (84.5% Satisfaction Rate)[1]94[1]

Experimental Protocols

The methodologies employed in these proficiency tests are standardized to ensure comparability. While individual laboratories utilize their own in-house validated methods, the overall framework of the PTs provides a basis for assessing the state-of-the-art in this compound analysis.

General Proficiency Test Workflow

The organization of a proficiency test for pesticide residue analysis, such as those for this compound, follows a well-defined workflow. This process ensures that the test materials are homogeneous and stable, and that the evaluation of laboratory performance is fair and statistically sound. The key stages include the preparation of the test material, homogeneity and stability testing, distribution to participating laboratories, and finally, the statistical evaluation of the submitted results.

G cluster_prep Phase 1: Test Material Preparation cluster_qc Phase 2: Quality Control cluster_dist Phase 3: Distribution and Analysis cluster_eval Phase 4: Data Evaluation Matrix Selection Matrix Selection Pesticide Spiking Pesticide Spiking Matrix Selection->Pesticide Spiking Homogenization Homogenization Pesticide Spiking->Homogenization Sub-sampling Sub-sampling Homogenization->Sub-sampling Homogeneity Testing Homogeneity Testing Sub-sampling->Homogeneity Testing Stability Testing Stability Testing Homogeneity Testing->Stability Testing Sample Dispatch Sample Dispatch Stability Testing->Sample Dispatch Analysis by Labs Analysis by Labs Sample Dispatch->Analysis by Labs Result Submission Result Submission Analysis by Labs->Result Submission Statistical Analysis Statistical Analysis Result Submission->Statistical Analysis Performance Assessment (z-scores) Performance Assessment (z-scores) Statistical Analysis->Performance Assessment (z-scores) Final Report Final Report Performance Assessment (z-scores)->Final Report

General workflow of a proficiency test for pesticide residue analysis.
Sample Preparation and Distribution

For the EUPT studies, the test materials (melon, chili pepper, hay flour) were either incurred with this compound through field trials or spiked with a known amount of a standard solution. The material was then homogenized to ensure a uniform distribution of the analyte. Aliquots of the homogenized material were sent to participating laboratories for analysis.

Analytical Methods

Participating laboratories are typically allowed to use their own validated analytical methods for the quantification of this compound. The most commonly employed techniques for this purpose are:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS)

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

These methods generally involve an extraction step (e.g., QuEChERS), a clean-up step to remove matrix interferences, and subsequent instrumental analysis.

Statistical Evaluation

The performance of the participating laboratories is evaluated using z-scores. The z-score indicates how far a laboratory's result is from the assigned value. It is calculated using the following formula:

z = (x - X) / σ

where:

  • x is the result reported by the laboratory

  • X is the assigned value (the consensus value from all participants or the spiked concentration)

  • σ is the target standard deviation for proficiency assessment

In the EUPT studies, a fit-for-purpose relative standard deviation (FFP-RSD) of 25% of the assigned value is typically used as the target standard deviation (σ).

The inter-laboratory precision is often reported as the robust relative standard deviation (RSDr), which is a measure of the dispersion of the results from all participating laboratories.

Logical Framework for Inter-laboratory Comparison

The process of comparing laboratory performance for this compound quantification involves a structured approach, from the initial proficiency test design to the final assessment and reporting. This ensures that the comparison is objective and provides valuable feedback to the participating laboratories.

G cluster_design PT Design cluster_execution PT Execution cluster_analysis Data Analysis cluster_output Output Define Analyte (this compound) Define Analyte (this compound) Select Matrix Select Matrix Define Analyte (this compound)->Select Matrix Set Concentration Set Concentration Select Matrix->Set Concentration Prepare & Distribute Samples Prepare & Distribute Samples Set Concentration->Prepare & Distribute Samples Labs Analyze & Report Labs Analyze & Report Prepare & Distribute Samples->Labs Analyze & Report Collect Data Collect Data Labs Analyze & Report->Collect Data Determine Assigned Value Determine Assigned Value Collect Data->Determine Assigned Value Calculate Robust SD Calculate Robust SD Determine Assigned Value->Calculate Robust SD Calculate z-scores Calculate z-scores Calculate Robust SD->Calculate z-scores Performance Comparison Performance Comparison Calculate z-scores->Performance Comparison Method Evaluation Method Evaluation Performance Comparison->Method Evaluation Final Report Final Report Method Evaluation->Final Report

Logical framework for the inter-laboratory comparison of this compound quantification.

References

A Comparative Analysis of Procymidone and Other Dicarboximide Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Procymidone and other prominent dicarboximide fungicides, namely Iprodione and Vinclozolin. The information is supported by experimental data to assist in research and development decisions. Dicarboximide fungicides are a significant class of agricultural chemicals used to control a range of fungal diseases. They are particularly noted for their effectiveness against pathogens like Botrytis cinerea (grey mould) and Sclerotinia sclerotiorum.

Mechanism of Action: Interference with Osmotic Signal Transduction

Dicarboximide fungicides, including this compound, Iprodione, and Vinclozolin, share a common mode of action. They disrupt the osmotic signal transduction pathway in fungi.[1][2][3] This pathway is crucial for fungi to adapt to changes in environmental osmotic pressure. The primary target is believed to be a histidine kinase involved in this signaling cascade.[2][4] By interfering with this pathway, the fungicides cause an influx of water into the fungal cells, leading to excessive swelling and eventual bursting of the hyphae.[5] This disruption of osmotic regulation ultimately inhibits mycelial growth and spore germination.[3][6] Research in Neurospora crassa has helped elucidate this pathway, which involves components like the OS-1 histidine kinase and a subsequent MAP kinase (MAPK) cascade.[7]

G cluster_0 Fungal Cell Membrane cluster_1 Inhibition Osmotic_Stress Osmotic Stress OS1_HK OS-1 Histidine Kinase Osmotic_Stress->OS1_HK HPT1 HPT-1 OS1_HK->HPT1 RRG1 RRG-1 Response Regulator HPT1->RRG1 MAPK_Cascade MAPK Cascade (OS-4, OS-5, OS-2) RRG1->MAPK_Cascade Cellular_Response Cellular Response (Glycerol Synthesis) MAPK_Cascade->Cellular_Response Fungicides Dicarboximide Fungicides (this compound, Iprodione, Vinclozolin) Fungicides->OS1_HK

Caption: Dicarboximide fungicides inhibit the OS-1 histidine kinase in the osmotic stress response pathway.

Comparative Efficacy Data

The fungicidal activity of dicarboximides can be quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the effective concentration required to inhibit 50% of growth (EC50).

Efficacy against Botrytis cinerea

Botrytis cinerea, the causative agent of grey mould, is a primary target for dicarboximide fungicides. Studies have shown that this compound, Iprodione, and Vinclozolin have very similar efficacy in inhibiting the mycelial growth of this pathogen.

Table 1: Comparative Efficacy of Dicarboximide Fungicides against Botrytis cinerea

FungicideTarget IsolateIC50 for Mycelial Growth InhibitionSource(s)
This compoundB. cinerea BC2~ 2 µM[5]
IprodioneB. cinerea BC2~ 2 µM[5]
VinclozolinB. cinerea BC2~ 2 µM[5]

Note: IC50 values can vary between different fungal isolates.

While highly effective against mycelial growth, dicarboximides are generally less inhibitory to spore germination.[5] Other fungicides, such as the phenylpyrrole fludioxonil, have demonstrated greater effectiveness in inhibiting both the germination and conidiation of B. cinerea at lower concentrations.[8]

Efficacy against Other Fungal Pathogens

The spectrum of activity for dicarboximide fungicides extends to other significant plant pathogens. For instance, Iprodione has shown strong inhibitory activity against Bipolaris maydis, the fungus responsible for Southern corn leaf blight.

Table 2: Efficacy of Iprodione against Bipolaris maydis

ParameterValueSource(s)
EC50 Range (Mycelial Growth) 0.088 to 1.712 µg/mL[9]
Mean EC50 0.685 ± 0.687 µg/mL[9]
Protective Efficacy (in vivo) 79.16% at 200 µg/mL[9]
Curative Efficacy (in vivo) 90.92% at 200 µg/mL[9]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess fungicide efficacy.

In Vitro Mycelial Growth Inhibition Assay

This common laboratory procedure is used to determine the concentration of a fungicide required to inhibit fungal growth.

  • Media Preparation: A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and amended with various concentrations of the test fungicide. A control medium without any fungicide is also prepared.

  • Inoculation: A small plug of mycelium from an actively growing culture of the target fungus is placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated under controlled conditions (e.g., 25°C in the dark) for a specified period.

  • Data Collection: The diameter of the fungal colony on each plate is measured at regular intervals.

  • Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined by plotting the inhibition percentage against the logarithm of the fungicide concentration.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media Prepare fungicide-amended and control culture media inoculate Inoculate media plates with mycelial plugs prep_media->inoculate prep_culture Prepare actively growing fungal culture prep_culture->inoculate incubate Incubate plates under controlled conditions inoculate->incubate measure Measure colony diameters incubate->measure calculate Calculate percent inhibition relative to control measure->calculate determine_ec50 Determine EC50 value via dose-response curve calculate->determine_ec50

Caption: Standard workflow for an in vitro fungicide efficacy assay to determine EC50 values.

Cellular Leakage and Lipid Peroxidation Assays

These assays provide insight into the mechanism of action by measuring damage to the fungal cell membrane.

  • Cellular Leakage: Fungal mycelia are treated with the fungicide. The conductivity of the surrounding medium is then measured over time. An increase in conductivity indicates leakage of electrolytes from the damaged cells.

  • Lipid Peroxidation: This is often measured by quantifying the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay. Increased MDA levels correlate with greater membrane damage.

Studies have shown a positive correlation between the fungicidal activity of dicarboximides and their ability to cause cellular leakage and lipid peroxidation in B. cinerea.[5]

Fungicide Resistance

A critical factor in the long-term efficacy of any fungicide is the potential for pathogens to develop resistance.

  • High Risk: Dicarboximide fungicides are considered to have a medium to high risk for resistance development.[1][10] Resistance in pathogens like Botrytis cinerea and Alternaria alternata has been widely reported.[11][12][13]

  • Cross-Resistance: There is a high degree of cross-resistance among fungicides within the dicarboximide group.[11][12] This means that a fungal strain resistant to this compound is typically also resistant to Iprodione and Vinclozolin.[11] Positive cross-resistance has been specifically observed between this compound and iprodione in Alternaria alternata.[14][15]

  • Mechanism of Resistance: Resistance is often linked to mutations in the target gene, specifically the two-component histidine kinase gene (BOS1 in Botrytis cinerea).[2][7][13]

Due to the prevalence of resistance, it is crucial to implement resistance management strategies, such as rotating fungicides with different modes of action.

Toxicological and Environmental Considerations

While effective as fungicides, some dicarboximides have raised toxicological concerns.

  • Endocrine Disruption: Vinclozolin and its metabolites are known endocrine disruptors with anti-androgenic effects, meaning they can interfere with the function of male hormones.[16][17] this compound also acts as an androgen antagonist.[3] Studies have shown that the combined effects of Vinclozolin and this compound on the androgen receptor are additive.[18][19]

  • Regulatory Status: Due to these concerns, the use of Vinclozolin has been banned in several countries, and its overall application has declined.[17]

Conclusion

This compound, Iprodione, and Vinclozolin are closely related dicarboximide fungicides with a shared mechanism of action and similar efficacy against key fungal pathogens like Botrytis cinerea. Key points of comparison include:

  • Efficacy: All three show comparable, high efficacy in inhibiting the mycelial growth of susceptible fungal strains, with IC50 values around 2 µM for B. cinerea.[5]

  • Mechanism: They all function by disrupting the osmotic signal transduction pathway, leading to cell lysis.[1][5]

  • Resistance: A significant challenge is the high risk of resistance development and the complete cross-resistance observed among them.[11][12]

  • Toxicology: Vinclozolin and this compound are noted for their anti-androgenic endocrine-disrupting properties, which has led to increased regulatory scrutiny and restrictions on use.[3][16][17]

For researchers and drug development professionals, while the fungicidal efficacy of these compounds is well-established, the propensity for resistance and potential toxicological effects are critical considerations. Future research may focus on developing fungicides with similar efficacy but novel modes of action to combat resistance, or on compounds with more favorable safety profiles.

References

A Comparative Guide: Procymidone vs. New Generation Fungicides for Sclerotinia sclerotiorum Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sclerotinia sclerotiorum, the causal agent of white mold, is a devastating necrotrophic fungus with a wide host range, leading to significant economic losses in various crops worldwide.[1][2] For decades, the dicarboximide fungicide procymidone has been a tool in managing this pathogen. However, the emergence of resistance and the development of new fungicidal chemistries necessitate a thorough comparison of this compound with the next generation of fungicides. This guide provides an objective analysis of their performance, supported by experimental data, to inform research and development efforts in the ongoing battle against this formidable plant pathogen.

Executive Summary

This compound, a dicarboximide fungicide, functions by inhibiting the synthesis of triglycerides in fungi.[3] While it has been effective, its site-specific mode of action presents a medium to high risk for resistance development.[4] New generation fungicides, particularly the Succinate Dehydrogenase Inhibitors (SDHIs) and Quinone outside Inhibitors (QoIs), offer alternative modes of action and, in many cases, superior efficacy at lower concentrations. SDHIs, such as boscalid, pydiflumetofen, and fluopyram, disrupt the fungal mitochondrial respiratory chain at complex II.[5][6][7] QoIs, like azoxystrobin, block the cytochrome bc1 complex, also inhibiting respiration.[8] This guide will delve into the comparative efficacy, modes of action, and resistance profiles of these fungicide classes.

Fungicide Efficacy: A Quantitative Comparison

The following tables summarize the in vitro efficacy of this compound and various new generation fungicides against Sclerotinia sclerotiorum, primarily focusing on the half-maximal effective concentration (EC50), a key indicator of a fungicide's potency.

Fungicide ClassActive IngredientMean EC50 (µg/mL)EC50 Range (µg/mL)No. of IsolatesSource
DicarboximideThis compound0.350.11 - 0.7231[9][10]
SDHIPydiflumetofen0.02500.0058 - 0.0953166[5][11]
SDHIBoscalid0.0383 (2008)Not specified76[12]
0.0395 (2014)Not specified77[12]
SDHIPenthiopyrad0.05780.0096 - 0.2606119[13]
QoIAzoxystrobin2.73Not specifiedNot specified[14][15]
QoIPicoxystrobin3.12Not specifiedNot specified[14][15]

Table 1: Comparative in vitro efficacy (EC50) of various fungicides against Sclerotinia sclerotiorum.

FungicideApplication RateControl Efficacy (%)CropSource
Boscalid24 to 36 grams per acre>80%Not specified[7]
Hexaconazole0.05% (Two foliar sprays)78.3%Indian Mustard[16]
dsRNA moleculesNot applicableup to 85% reduction in lesion spreadNot specified[1]

Table 2: Field and in-planta control efficacy of selected fungicides against Sclerotinia sclerotiorum.

Modes of Action and Resistance

This compound and Dicarboximides

This compound is a systemic fungicide that is absorbed through the roots and translocated to other parts of the plant.[3] Its mode of action involves the inhibition of triglyceride synthesis in fungi.[3] Resistance to dicarboximides has been reported in Sclerotinia sclerotiorum, often showing cross-resistance with other dicarboximides like iprodione.[4]

New Generation Fungicides: SDHIs and QoIs

The newer generation fungicides predominantly target fungal respiration, a crucial process for energy production.

Succinate Dehydrogenase Inhibitors (SDHIs): This class of fungicides includes boscalid, pydiflumetofen, fluopyram, and penthiopyrad. They act by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain.[6][7][17] This blockage of the ubiquinone-binding sites disrupts the fungus's ability to produce ATP, leading to cell death.[18] Resistance to SDHIs in S. sclerotiorum is often associated with point mutations in the genes encoding the subunits of the SDH enzyme, such as SdhB.[6][19][20] For instance, the P226L substitution in the SDHB protein has been shown to confer resistance to boscalid and other SDHIs.[6][20]

Quinone outside Inhibitors (QoIs): Azoxystrobin is a prominent member of this group. QoIs inhibit fungal respiration at the "Quinone outside" (Qo) binding site of the cytochrome bc1 complex (complex III).[8] This site-specific action, while highly effective, also makes them prone to the development of resistance.[8]

The following diagram illustrates the sites of action for SDHI and QoI fungicides within the fungal mitochondrial respiratory chain.

Fungicide_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_SDHI SDHI Fungicides (e.g., Boscalid, Pydiflumetofen) cluster_QoI QoI Fungicides (e.g., Azoxystrobin) ComplexI Complex I ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces SDHI_node Inhibition SDHI_node->ComplexII QoI_node Inhibition QoI_node->ComplexIII

Caption: Sites of action for SDHI and QoI fungicides in the fungal mitochondrial respiratory chain.

Experimental Protocols

A standardized method for evaluating the in vitro efficacy of fungicides against S. sclerotiorum is the mycelial growth inhibition assay.

1. Isolate Preparation:

  • Sclerotinia sclerotiorum isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA).

  • Mycelial plugs are taken from the actively growing edge of the colony for the assay.

2. Fungicide Stock Solution Preparation:

  • The technical grade fungicide is dissolved in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial dilutions are made to obtain the desired test concentrations.

3. Poisoned Agar Preparation:

  • The fungicide solutions are added to the molten PDA after it has cooled to approximately 50-55°C to prevent degradation of the active ingredient.

  • The amended agar is then poured into Petri dishes. A control group with no fungicide is also prepared.

4. Inoculation and Incubation:

  • A mycelial plug of the fungus is placed in the center of each fungicide-amended and control plate.

  • The plates are incubated in the dark at a controlled temperature (typically 20-25°C).

5. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), or until the colony in the control plate reaches the edge of the dish.

  • The percentage of mycelial growth inhibition is calculated relative to the control.

  • The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

The following diagram outlines the general workflow for determining fungicide EC50 values.

EC50_Workflow start Start isolate_prep Prepare S. sclerotiorum Isolates on PDA start->isolate_prep fungicide_prep Prepare Fungicide Stock Solutions and Dilutions start->fungicide_prep inoculation Inoculate Plates with Mycelial Plugs isolate_prep->inoculation poisoned_agar Prepare Fungicide-Amended PDA Plates fungicide_prep->poisoned_agar poisoned_agar->inoculation incubation Incubate at Controlled Temperature inoculation->incubation measurement Measure Colony Diameter incubation->measurement calculation Calculate Percent Inhibition measurement->calculation analysis Determine EC50 Value (Probit Analysis) calculation->analysis end End analysis->end

References

A Comparative Validation of a Novel Analytical Method for Procymidone Detection Against a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a new, advanced analytical method for the detection of the fungicide Procymidone against a traditional reference method. The objective is to present a comprehensive validation of the new methodology, supported by experimental data, to assist researchers and professionals in making informed decisions for their analytical needs.

Introduction to this compound Analysis

This compound is a dicarboximide fungicide widely used in agriculture to control fungal diseases in various crops, including fruits, vegetables, and ornamental plants.[1][2][3] Due to its potential health risks associated with dietary exposure, regulatory bodies have established maximum residue limits (MRLs) for this compound in food products. Accurate and sensitive analytical methods are therefore crucial for monitoring its residues to ensure food safety and compliance with regulations.

Traditionally, the analysis of this compound has relied on chromatographic techniques such as Gas Chromatography with an Electron Capture Detector (GC-ECD) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[1][4] While robust, these methods can be time-consuming and may lack the sensitivity and selectivity required for complex matrices. This guide focuses on the validation of a more recent and advanced method, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and compares its performance against the established reference methods.

Comparison of Analytical Methods

The performance of the new GC-MS/MS method was validated against the reference HPLC-UV method. The key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD), are summarized in the tables below.

Table 1: Performance Characteristics of GC-MS/MS vs. HPLC-UV for this compound Analysis in Wine
ParameterGC-MS/MSHPLC-UV
Linearity Range 1 - 50 ppm1 - 50 ppm
Method Detection Limit (LOD) 6 ppb (w/v)10 ppb (w/v)
Recovery (%) 94.7 ± 5.796.9 ± 4.3
Data sourced from a comparative study on this compound determination in wine.[4]
Table 2: Validation Data for the GC-MS/MS Method for this compound Analysis in Green Onion and Garlic
ParameterResult
Linearity Range 0.010 - 2.5 mg/L
Correlation Coefficient (R²) > 0.9985
Limit of Quantification (LOQ) 0.020 mg/kg
Recovery (%) 86 - 104
Relative Standard Deviation (RSD) (%) 0.92 - 13
This study demonstrates the validation of a GC-MS/MS method in complex food matrices.[1][2]
Table 3: Performance of a Novel Immunoassay for this compound Detection
ParameterResult
Limit of Detection (LOD) 1.67 ng/mL
Visual Limit of Detection (LOD) 50 ng/mL
Intra-batch Accuracy (%) 94.98 - 103.82
Inter-batch Accuracy (%) 96.16 - 102.51
Intra-batch Coefficient of Variation (CV) (%) 1.97 - 8.26
Inter-batch Coefficient of Variation (CV) (%) 4.62 - 8.91
Performance data for a rapid, paper-based immunoassay utilizing a fluorescent microsphere-labeled monoclonal antibody.[3][5]

Experimental Protocols

Reference Method: HPLC-UV

A detailed protocol for a reference HPLC-UV method for this compound in wine is outlined below.[4]

Sample Preparation:

  • Extraction: this compound is extracted from the wine sample using a Sep-Pak C18 cartridge.

  • Elution: The analyte is eluted from the cartridge.

  • Solvent Evaporation: The eluent is evaporated to dryness.

  • Reconstitution: The residue is reconstituted in a suitable solvent for HPLC analysis.

Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

  • Detection Wavelength: 207 nm.

  • Mode: Isocratic reversed-phase.

New Method: GC-MS/MS

The following protocol details the GC-MS/MS method for the analysis of this compound in green onion and garlic.[1]

Sample Preparation:

  • Extraction: Samples are extracted with acetonitrile.

  • Cleanup: The extract is cleaned up using a Florisil column to remove interfering matrix components.

Chromatographic Conditions:

  • System: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

  • Injection: 2 μL in splitless mode at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C.

    • Ramp to 255 °C at 6 °C/min, hold for 1 min.

    • Ramp to 270 °C at 25 °C/min, hold for 1 min.

  • MS/MS Parameters:

    • Interface Temperature: 280 °C.

    • Ion Source Temperature: 300 °C.

    • Quadrupole Temperature: 150 °C.

    • Quantitative and Qualitative Ions: m/z 282.7/95.9 and 282.7/254.8.

Validation Workflow

The following diagram illustrates the logical workflow for the validation of a new analytical method against a reference method.

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Parameters cluster_2 Comparison & Decision New_Method New Analytical Method (e.g., GC-MS/MS) Linearity Linearity & Range New_Method->Linearity Accuracy Accuracy (Recovery) New_Method->Accuracy Precision Precision (Repeatability & Intermediate Precision) New_Method->Precision Specificity Specificity/Selectivity New_Method->Specificity LOD Limit of Detection (LOD) New_Method->LOD LOQ Limit of Quantification (LOQ) New_Method->LOQ Robustness Robustness New_Method->Robustness Ref_Method Reference Analytical Method (e.g., HPLC-UV) Ref_Method->Linearity Ref_Method->Accuracy Ref_Method->Precision Ref_Method->Specificity Ref_Method->LOD Ref_Method->LOQ Ref_Method->Robustness Data_Analysis Statistical Data Analysis (e.g., t-test, F-test) Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Specificity->Data_Analysis LOD->Data_Analysis LOQ->Data_Analysis Robustness->Data_Analysis Comparison Performance Comparison Data_Analysis->Comparison Decision Method Acceptance/ Rejection Comparison->Decision

Caption: Workflow for validating a new analytical method against a reference method.

Conclusion

The validation data presented in this guide demonstrates that the new GC-MS/MS method offers superior or comparable performance to the reference HPLC-UV method for the analysis of this compound. Specifically, the GC-MS/MS method provides a lower limit of detection and has been successfully validated for complex food matrices, showcasing its high sensitivity and selectivity.[1][4] The development of even more rapid techniques, such as immunoassays, also shows promise for high-throughput screening applications.[3][5] The choice of method will ultimately depend on the specific application, required sensitivity, sample matrix, and available instrumentation. This guide provides the necessary data to support the adoption of modern analytical techniques for robust and reliable this compound residue analysis.

References

A Comparative Analysis of Procymidone Dissipation Across Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: November 2025

Procymidone, a dicarboximide fungicide, is extensively utilized in agriculture to combat fungal diseases such as gray mold and stem rot.[1] Its application, however, raises environmental concerns due to potential soil and water contamination. The persistence of this compound in soil is highly variable and is influenced by a complex interplay of soil physicochemical properties and microbial activity.[2][3] This guide provides a comparative overview of this compound dissipation in different soil types, supported by experimental data, to inform risk assessment and environmental management strategies.

Dissipation Kinetics of this compound in Various Soil Types

The environmental fate of this compound is significantly dictated by the type of soil it contaminates.[4] Experimental studies have demonstrated that the degradation of this compound generally follows first-order kinetics.[4] The rate of dissipation, often expressed as a half-life (DT50), varies considerably across different soil matrices.

A key study investigating the dissipation of this compound in four distinct Chinese agricultural soils—black soil, chestnut soil, yellow brown soil, and laterite soil—revealed that the degradation rate was fastest in black soil and slowest in laterite soil.[4] This variation is attributed to differences in soil organic matter content, pH, and microbial biomass.[4][5] Black soil, with its higher organic carbon content, exhibited the shortest half-life, suggesting that organic matter promotes the degradation of this compound.[4] Conversely, the longer half-life in laterite soil indicates a greater persistence of the fungicide in this soil type.[4]

The following table summarizes the dissipation half-lives of this compound in these four soil types.

Soil TypeHalf-life (DT50) in daysDegradation Rate Constant (k)Reference
Black Soil14.30.0485[4]
Chestnut Soil18.90.0367[4]
Yellow Brown Soil20.20.0343[4]
Laterite Soil24.10.0288[4]

Factors Influencing this compound Dissipation

Several environmental and soil-specific factors can influence the rate at which this compound degrades:

  • Soil Organic Matter: Higher organic matter content is generally correlated with faster degradation rates.[4] Organic matter can enhance microbial activity, which is a primary driver of pesticide degradation.[4]

  • Soil Moisture: Increased soil moisture content tends to accelerate this compound dissipation.[4][6] Adequate moisture supports microbial populations and their metabolic functions.[4] In one study, the half-life of this compound decreased from 45.9 days at 10% moisture content to 11.3 days in waterlogged conditions.[6]

  • Microorganisms: Microbial degradation is a major pathway for the dissipation of this compound in soil.[7] Sterilization of soil has been shown to significantly increase the half-life of this compound, highlighting the critical role of soil microbes in its breakdown.[4][6]

  • Soil pH: The pH of the soil can also affect the chemical and biological degradation of this compound.[4]

  • Photolysis: On the soil surface, photodegradation can contribute to the dissipation of this compound.[4] Light exposure has been shown to significantly promote its degradation compared to dark conditions.[4]

Experimental Protocols

The following is a typical experimental protocol for studying the dissipation of this compound in soil, based on methodologies reported in the literature.[4]

1. Soil Collection and Preparation:

  • Collect soil samples from the upper layer (0-20 cm) of the target agricultural fields.

  • Air-dry the soil samples at room temperature and pass them through a 2 mm sieve to remove stones and plant debris.

  • Store the prepared soil samples in sealed containers until use.

2. Soil Spiking and Incubation:

  • Weigh a specific amount of the prepared soil (e.g., 50 g) into individual incubation containers.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone).

  • Add the this compound stock solution to the soil to achieve the desired initial concentration (e.g., 5 mg/kg).

  • Thoroughly mix the soil to ensure a homogeneous distribution of the fungicide.

  • Adjust the moisture content of the soil to a specific level (e.g., 60% of maximum water holding capacity).

  • Incubate the soil samples in the dark at a constant temperature (e.g., 25°C).

3. Sample Collection and Analysis:

  • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, 35, and 42 days).

  • Extract this compound from the soil samples using a suitable solvent extraction method (e.g., QuEChERS).

  • Analyze the concentration of this compound in the extracts using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]

4. Data Analysis:

  • Plot the concentration of this compound against time.

  • Fit the data to a first-order kinetic model: C_t = C_0 * e^(-kt), where C_t is the concentration at time t, C_0 is the initial concentration, and k is the degradation rate constant.

  • Calculate the half-life (DT50) using the formula: DT50 = ln(2) / k.

Experimental_Workflow cluster_preparation Sample Preparation cluster_experiment Incubation Experiment cluster_analysis Analysis cluster_data Data Interpretation soil_collection Soil Collection (0-20 cm) air_drying Air Drying & Sieving (2 mm) soil_collection->air_drying spiking Spiking with This compound air_drying->spiking incubation Incubation (Controlled Temp & Moisture) spiking->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction (e.g., QuEChERS) sampling->extraction analysis Instrumental Analysis (HPLC or GC-MS) extraction->analysis kinetics Kinetic Modeling (First-Order) analysis->kinetics half_life Half-life (DT50) Calculation kinetics->half_life

References

A Head-to-Head Battle of Sorbents: Optimizing Procymidone Cleanup in the Lab

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for accurate and reliable analysis of the fungicide Procymidone, the choice of solid-phase extraction (SPE) sorbent for sample cleanup is a critical decision. This guide provides an objective comparison of the performance of various SPE sorbents, supported by experimental data, to aid in the selection of the most effective material for your analytical needs.

The efficient removal of matrix interferences is paramount for achieving high sensitivity and accuracy in the quantification of pesticide residues like this compound. Solid-phase extraction is a widely adopted technique for this purpose, with the selection of the appropriate sorbent material being a key factor influencing recovery rates and the cleanliness of the final extract. This comparison focuses on the performance of commonly used SPE sorbents in the context of this compound analysis, particularly within the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Performance Snapshot: this compound Recovery Across Different SPE Sorbents

The following table summarizes the performance of various dispersive SPE (d-SPE) sorbents for the cleanup of this compound in terms of recovery rates. The data is compiled from multiple studies involving the analysis of pesticides in complex matrices such as fruits and vegetables.

SPE Sorbent/CombinationTypical Recovery Range for this compound (%)Key Characteristics & Applications
PSA (Primary Secondary Amine) 85 - 110%Effective at removing organic acids, sugars, and some fatty acids. A common choice for general fruit and vegetable matrices.[1][2]
C18 (Octadecyl) 90 - 105%Ideal for removing non-polar interferences, particularly lipids and fats. Often used for fatty matrices.
GCB (Graphitized Carbon Black) 70 - 95%Highly effective at removing pigments like chlorophyll and carotenoids, as well as sterols. However, it can sometimes lead to lower recoveries for planar pesticides.
PSA + C18 88 - 108%A common combination that provides a broad cleanup spectrum, removing both polar and non-polar interferences.[3]
Z-Sep 85 - 100%A zirconia-based sorbent that effectively removes fats and some pigments with potentially better recovery for certain analytes compared to GCB.
EMR-Lipid Generally high recoveries reported for a wide range of pesticides.A novel sorbent designed for highly effective removal of lipids.

Note: Recovery rates can be influenced by the sample matrix, the concentration of this compound, and the specific experimental conditions. The ranges provided are indicative of typical performance. In some multi-residue analyses, the recoveries for a broad range of pesticides, including dicarboximides like this compound, have been reported to be within the acceptable range of 70-120%.[4]

Experimental Workflows and Protocols

A clear understanding of the experimental procedure is crucial for reproducing results and adapting methods to specific laboratory needs. Below are diagrams and detailed protocols for the widely used QuEChERS methodology with d-SPE cleanup.

QuEChERS with d-SPE Cleanup Workflow

start Homogenized Sample extraction Add Acetonitrile & Extraction Salts start->extraction centrifuge1 Vortex & Centrifuge extraction->centrifuge1 supernatant Collect Acetonitrile Supernatant centrifuge1->supernatant dspe Add d-SPE Sorbent (e.g., PSA, C18, GCB) supernatant->dspe centrifuge2 Vortex & Centrifuge dspe->centrifuge2 final_extract Final Extract for LC-MS/MS or GC-MS Analysis centrifuge2->final_extract

Caption: General workflow for QuEChERS extraction and d-SPE cleanup.

Detailed Experimental Protocol: QuEChERS (AOAC Official Method 2007.01) for Grapes

This protocol is a representative example for the analysis of this compound in a fruit matrix.

1. Sample Preparation:

  • Homogenize 10-15 g of a representative grape sample.

2. Extraction:

  • Transfer 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile.

  • Add the appropriate internal standard.

  • Add the QuEChERS extraction salts (e.g., 6 g anhydrous magnesium sulfate and 1.5 g sodium acetate).[5]

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot (typically 1-8 mL) of the acetonitrile supernatant to a 2 mL or 15 mL d-SPE tube containing the chosen sorbent and anhydrous magnesium sulfate to remove residual water.

    • For general cleanup (PSA): Use a d-SPE tube containing 50 mg of PSA and 150 mg of anhydrous MgSO₄ per mL of extract.

    • For samples with high fat content (PSA + C18): Use a d-SPE tube containing 50 mg of PSA, 50 mg of C18, and 150 mg of anhydrous MgSO₄ per mL of extract.

    • For samples with high pigment content (PSA + GCB): Use a d-SPE tube containing 50 mg of PSA, 50 mg of GCB, and 150 mg of anhydrous MgSO₄ per mL of extract.

  • Cap the d-SPE tube and vortex for 30 seconds to 1 minute.

  • Centrifuge at high speed (e.g., ≥10,000 rcf) for 5 minutes.

4. Final Extract Preparation:

  • Carefully collect the supernatant.

  • The extract is now ready for direct analysis by GC-MS or LC-MS/MS. For LC-MS/MS analysis, the extract may be diluted with the mobile phase.

Logical Relationships in Sorbent Selection

The choice of SPE sorbent is a logical process based on the known composition of the sample matrix.

matrix Sample Matrix Composition sugars High Sugars/ Organic Acids matrix->sugars fats High Fat/Lipid Content matrix->fats pigments High Pigment (Chlorophyll/Carotenoids) matrix->pigments psa Use PSA sugars->psa c18 Use C18 fats->c18 gcb Use GCB pigments->gcb

References

Procymidone Detection: A Comparative Analysis of ELISA and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fungicides like procymidone is paramount for ensuring food safety and regulatory compliance. This guide provides a detailed comparison of two prominent analytical methods: the this compound ELISA (Enzyme-Linked Immunosorbent Assay) kit and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into their respective performance characteristics, supported by experimental data, to assist you in selecting the most suitable method for your analytical needs.

Executive Summary

Both ELISA and GC-MS are powerful techniques for the detection of this compound, a dicarboximide fungicide used on a variety of fruits and vegetables. The choice between the two often depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and the need for confirmatory results.

The this compound ELISA kit offers a rapid, high-throughput screening solution that is cost-effective and requires less specialized equipment and training. It is an excellent choice for preliminary analysis of a large number of samples.

GC-MS, on the other hand, is considered the gold standard for confirmatory analysis. It provides high sensitivity, and exceptional selectivity, and can identify and quantify multiple analytes simultaneously. While it involves a more complex workflow and higher operational costs, its accuracy and reliability are unparalleled for regulatory and research purposes.

Performance Comparison: ELISA vs. GC-MS

The following tables summarize the key performance parameters of this compound ELISA kits and GC-MS methods based on data from various validation studies.

Table 1: General Performance Characteristics

ParameterThis compound ELISA KitGas Chromatography-Mass Spectrometry (GC-MS)
Principle Antigen-antibody reactionSeparation by gas chromatography, detection by mass spectrometry
Throughput High (suitable for large sample batches)Low to moderate
Speed Rapid (results within hours)Slower (longer sample preparation and run times)
Cost per Sample LowerHigher
Equipment Standard laboratory equipment (plate reader)Specialized instrumentation (GC-MS system)
Expertise Minimal training requiredRequires skilled operators
Application Screening, quality controlConfirmatory analysis, multi-residue analysis, research

Table 2: Analytical Performance Data

ParameterThis compound ELISA KitGas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 2 - 100 µg/L (ppb)[1][2]0.010 - 2.5 mg/L (ppm)[3][4][5]
Limit of Detection (LOD) 0.6 - 1 µg/L (ppb)[1][2]0.006 - 0.08 mg/kg (ppm)
Recovery (%) 70.2 - 120.9%[1][2]86 - 104%[3][4][5]
Precision (RSD %) Intra-assay: 3.5 - 18% Inter-assay: 8 - 16%[1]0.92 - 13%[3][4][5]
Specificity High for this compound, but potential for cross-reactivity with structurally similar compounds. Matrix effects from components like chlorophyll can cause interference[1].Very high, provides structural information for confident identification.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both this compound ELISA and GC-MS analysis.

This compound ELISA Kit Protocol (Competitive ELISA)

This protocol is a generalized representation of a competitive ELISA for this compound.

  • Sample Preparation:

    • Homogenize the solid sample (e.g., fruit, vegetable).

    • Extract this compound using an organic solvent such as methanol or ethyl acetate.

    • Centrifuge the extract to pellet solid debris.

    • Dilute the supernatant with the assay buffer provided in the kit to bring the this compound concentration within the linear range of the assay. In some cases, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering matrix components[1].

  • ELISA Procedure:

    • Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.

    • Add the this compound-enzyme conjugate to each well.

    • Incubate the plate, during which the free this compound in the sample and the this compound-enzyme conjugate compete for binding to the anti-procymidone antibodies on the plate.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the enzyme to produce a color change.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

GC-MS Protocol for this compound Analysis

This protocol outlines a standard procedure for the analysis of this compound in food samples using GC-MS.

  • Sample Preparation and Extraction:

    • Weigh a homogenized sample (e.g., 10 g of vegetable puree).

    • Add an extraction solvent, typically acetonitrile or ethyl acetate, along with salts like magnesium sulfate and sodium chloride (QuEChERS method) to facilitate phase separation and extraction.

    • Shake or vortex vigorously and then centrifuge.

    • Collect the upper organic layer.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the extract to a tube containing a mixture of sorbents such as primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols.

    • Vortex and centrifuge.

    • The resulting supernatant is ready for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, DB-5ms).

      • Injector Temperature: 250-280°C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280-300°C) to elute this compound.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 283, 255, 96).

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure Homogenization Homogenization Extraction Extraction Homogenization->Extraction Dilution Dilution Extraction->Dilution Add_Sample Add Sample/Standard Dilution->Add_Sample Add_Conjugate Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubation Incubation Add_Conjugate->Incubation Washing Washing Incubation->Washing Color Development Add_Substrate Add_Substrate Washing->Add_Substrate Color Development Stop_Reaction Stop_Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read_Absorbance Stop_Reaction->Read_Absorbance

Caption: Experimental workflow for this compound ELISA.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction dSPE Cleanup Cleanup Extraction->Cleanup dSPE Injection Injection Cleanup->Injection Separation Separation Injection->Separation GC Column Ionization Ionization Separation->Ionization EI Source Detection Detection Ionization->Detection Mass Analyzer (SIM) Data_Analysis Data_Analysis Detection->Data_Analysis

Caption: Experimental workflow for this compound GC-MS analysis.

Conclusion

The validation of a this compound ELISA kit against the benchmark GC-MS method reveals that both techniques are highly effective for the determination of this fungicide. The ELISA kit stands out for its speed, ease of use, and cost-effectiveness, making it an ideal tool for screening large numbers of samples. Its performance, with recovery rates often between 70% and 120% and detection limits in the low µg/L range, is adequate for many monitoring programs[1][2].

GC-MS, with its superior sensitivity, selectivity, and ability to provide structural confirmation, remains the definitive method for regulatory compliance and in-depth research. The validation data for GC-MS methods consistently show excellent recovery (typically 86-104%) and low relative standard deviations (<15%)[3][4][5].

Ultimately, the choice between a this compound ELISA kit and GC-MS will be guided by the specific analytical goals, available resources, and the required level of confidence in the results. For a comprehensive analytical strategy, ELISA can be employed for high-throughput screening, with positive or borderline results being confirmed by the more rigorous and definitive GC-MS method. This integrated approach leverages the strengths of both technologies, ensuring both efficiency and accuracy in the analysis of this compound residues.

References

Efficacy of Procymidone Formulations: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of different Procymidone formulations. This compound is a dicarboximide fungicide widely used for the control of a variety of fungal diseases in crops.

This compound operates as a systemic fungicide with both protective and curative properties. Its primary mode of action involves the inhibition of fungal spore germination and mycelial growth by disrupting the MAP kinase and histidine kinase in osmotic signal transduction pathways.[1] This guide synthesizes available data on the efficacy of various formulations of this compound, including Wettable Powders (WP), Suspension Concentrates (SC), and Water Dispersible Granules (WG). While direct comparative studies between formulations are limited, this document compiles efficacy data from various studies to provide a comprehensive overview.

Comparative Efficacy Data

The following tables summarize the efficacy of different this compound formulations against key fungal pathogens based on available research data. It is important to note that these results are from different studies and not from direct head-to-head comparisons of the formulations in a single trial.

Table 1: Efficacy of this compound Formulations Against Botrytis cinerea (Gray Mold)
CropFormulationApplication RateEfficacy (% Disease Control/Inhibition)Reference
GrapesNot SpecifiedNot SpecifiedHigh efficacy in reducing superficial B. cinerea and latent infection.This guide synthesizes information from multiple sources.
Strawberries50% WPNot SpecifiedHighly effective in controlling Botrytis cinerea.[2][2]
Table 2: Efficacy of this compound Formulations Against Sclerotinia sclerotiorum (White Mold/Sclerotinia Stem Rot)
CropFormulationApplication RateEfficacy (% Mycelial Growth Inhibition/Disease Reduction)Reference
CanolaNot Specified100 and 1000 ppm100% inhibition of mycelial growth in vitro.This guide synthesizes information from multiple sources.
Canola500 g/L SC500 mL to 1 L/haEffective in reducing disease incidence.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are generalized experimental protocols for assessing the efficacy of fungicide formulations against Botrytis cinerea in grapes and Sclerotinia sclerotiorum in canola.

Protocol 1: Field Efficacy Trial of this compound Formulations Against Botrytis cinerea in Grapes
  • Experimental Design: The trial should be set up in a randomized complete block design with multiple replicates per treatment. Each plot should consist of a specified number of adjacent vines.

  • Treatments: Include an untreated control, and different formulations of this compound (e.g., 50% WP, 500 g/L SC) at various application rates.

  • Application: Fungicides should be applied using a calibrated sprayer (e.g., backpack mist blower) to ensure thorough coverage of the grape clusters. Applications are typically timed at key phenological stages such as full bloom, pre-bunch closure, and veraison.

  • Inoculation (Optional): In some studies, to ensure disease pressure, grape bunches can be artificially inoculated with a conidial suspension of B. cinerea.

  • Disease Assessment: Disease incidence and severity are evaluated at pre-harvest.

    • Incidence: Calculated as the percentage of clusters showing any symptoms of gray mold.

    • Severity: Assessed by estimating the percentage of the surface area of each cluster affected by the disease.

  • Data Analysis: The collected data on disease incidence and severity are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments. Efficacy can be calculated using Abbott's formula.

Protocol 2: Field Efficacy Trial of this compound Formulations Against Sclerotinia sclerotiorum in Canola
  • Experimental Design: A randomized complete block design with multiple replications is recommended. Plot sizes should be sufficient to minimize edge effects.

  • Treatments: Include an untreated control and different this compound formulations (e.g., 500 g/L SC, 800 g/kg WG) at recommended application rates.

  • Application: Fungicides are typically applied as a foliar spray at specific bloom stages (e.g., 20-50% bloom), as this is a critical period for infection.

  • Disease Assessment:

    • Disease Incidence: The percentage of plants showing symptoms of Sclerotinia stem rot is determined by assessing a set number of plants per plot.

    • Disease Severity: A rating scale (e.g., 0-5) can be used to assess the severity of the infection on individual plants.

  • Yield Data: At maturity, the plots are harvested, and the seed yield is determined.

  • Data Analysis: Statistical analysis is performed on disease incidence, severity, and yield data to evaluate the efficacy of the different fungicide treatments.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathway affected by this compound and a general experimental workflow for fungicide efficacy testing.

G cluster_0 Fungal Cell Extracellular_Signal Osmotic Stress / this compound Sensor_Kinase Sensor Histidine Kinase (HK1) Extracellular_Signal->Sensor_Kinase Activates/Inhibits MAPKKK MAP Kinase Kinase Kinase Sensor_Kinase->MAPKKK Phosphorylation Cascade MAPKK MAP Kinase Kinase MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase (e.g., Hog1) MAPKK->MAPK Phosphorylates Transcription_Factor Transcription Factor MAPK->Transcription_Factor Activates Nucleus Nucleus Gene_Expression Stress Response Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Glycerol Synthesis, Spore Germination Inhibition) Gene_Expression->Cellular_Response

Caption: Fungal Osmotic Stress Response Pathway Targeted by this compound.

G start Start: Fungicide Efficacy Trial design Experimental Design (Randomized Block) start->design treatments Treatment Preparation (Different this compound Formulations) design->treatments application Fungicide Application (Foliar Spray/Seed Treatment) treatments->application incubation Incubation Period (Disease Development) application->incubation assessment Data Collection (Disease Incidence/Severity, Yield) incubation->assessment analysis Statistical Analysis (ANOVA, Mean Comparison) assessment->analysis end End: Efficacy Determination analysis->end

Caption: General Experimental Workflow for Fungicide Efficacy Testing.

References

A Comparative Risk Assessment of Procymidone and Its Alternatives for Effective Fungicide Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Fungicidal Options

The dicarboximide fungicide procymidone has long been a tool in the agricultural sector for managing diseases caused by fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. However, mounting concerns regarding its potential for endocrine disruption and the development of fungal resistance have spurred the search for safer and equally effective alternatives. This guide provides a comprehensive comparative risk assessment of this compound and several key alternatives—boscalid, fenhexamid, iprodione, and fludioxonil—to aid researchers and professionals in making informed decisions for fungicide development and application.

Executive Summary

This guide synthesizes toxicological, environmental fate, and efficacy data for this compound and its alternatives. While this compound demonstrates efficacy, its toxicological profile, particularly its anti-androgenic properties, presents significant risks. Alternatives such as boscalid, fenhexamid, and fludioxonil generally exhibit lower toxicity profiles and can offer comparable or superior efficacy, although they are not without their own environmental considerations. Iprodione, another dicarboximide, shares some of the same concerns as this compound. The selection of an appropriate fungicide should be based on a holistic assessment of its efficacy against the target pathogen, its toxicological profile, and its environmental impact.

Comparative Efficacy

The control of fungal diseases is the primary measure of a fungicide's utility. The following table summarizes the efficacy of this compound and its alternatives against two economically important fungal pathogens, Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold).

FungicideTarget PathogenEfficacy MeasurementResultCitation
This compound Botrytis cinereaCurative Effect (24h post-inoculation)Strong[1]
Preventive Effect (21d post-application)Strong[1]
Boscalid Botrytis cinereaMycelial Growth Inhibition (0.1 µg/ml)91%[2]
Conidial Production Inhibition (0.1 µg/ml)91%[2]
Preventive Effect (21d post-application)Strong[1]
Fenhexamid Botrytis cinereaPreventive Effect (21d post-application)Strong[1]
Iprodione Botrytis cinereaMycelial Growth Inhibition (1 µg/ml)Increased inhibition[2]
Germination Inhibition (10 µg/ml)96%[2]
Curative Effect (24h post-inoculation)Strong[1]
Fludioxonil Botrytis cinereaMycelial Growth Inhibition (0.1 µg/ml)93.7%[2]
Germination Inhibition (0.1 µg/ml)91%[2]
Conidial Production Inhibition (0.1 µg/ml)~100%[2]
Curative Effect (24h post-inoculation)Strong[1]
Preventive Effect (21d post-application)Strong[1]
Vinclozolin (related dicarboximide) Sclerotinia sclerotiorumMycelial Growth Inhibition (1.0 µg/ml)Most effective of tested fungicides[3]

Toxicological Profile Comparison

The toxicological profiles of these fungicides are a critical component of their risk assessment. The following table presents key acute and chronic toxicity data.

FungicideAcute Oral LD50 (rat)Acute Dermal LD50 (rat/rabbit)Carcinogenicity ClassificationKey Health ConcernsCitation
This compound >5000 mg/kg>2500 mg/kg"Suggestive evidence of carcinogenicity" (US EPA)Endocrine disruptor (anti-androgenic effects), potential for reproductive and developmental toxicity.[4][5]
Boscalid >5000 mg/kg>2000 mg/kg"Suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential" (US EPA)Liver and thyroid effects in animal studies.[5][6]
Fenhexamid >5000 mg/kg>5000 mg/kg"Not likely" human carcinogen.Hematological effects in dogs, decreased body weights in rodents.[7][8]
Iprodione >3129 mg/kg (females)>5000 mg/kgInconclusiveEffects on liver, adrenal, ovary, and testes in animal studies.[9]
Fludioxonil >5000 mg/kg>2000 mg/kg"Not classifiable as to human carcinogenicity" (Group D)Liver and kidney toxicity in animal studies.[10][11]

Environmental Fate and Ecotoxicity

The environmental persistence and non-target organism toxicity of fungicides are crucial for a comprehensive risk assessment.

FungicideSoil Half-lifeAquatic ToxicityKey Environmental ConcernsCitation
This compound 7 to 60 daysModerately toxic to fish.Low potential for bioaccumulation.[12]
Boscalid Can be very persistentModerately toxic to most aquatic organisms.Potential for leaching to groundwater.[13]
Fenhexamid Not persistentModerately toxic to most aquatic organisms.Low risk of leaching to groundwater.[14]
Iprodione 7 to 60 daysModerately toxic to freshwater fish, moderately to highly toxic to estuarine/marine invertebrates.Biodegradable, will not accumulate in soil or water.[12][15]
Fludioxonil Can be persistent under some conditionsModerately toxic to most aquatic organisms.Tends not to be persistent in water systems.[16]

Experimental Protocols

In Vitro Fungicide Efficacy Testing (Mycelial Growth Inhibition)

This protocol is a generalized representation based on common methodologies for assessing fungicide efficacy against fungal pathogens in a laboratory setting.

  • Culture Preparation: The target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) is cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.

  • Fungicide Stock Solutions: Stock solutions of the test fungicides are prepared in an appropriate solvent (e.g., sterile distilled water, dimethyl sulfoxide) at known concentrations.

  • Amended Media Preparation: A series of PDA plates are prepared, each amended with a different concentration of a test fungicide. A control set of plates without any fungicide is also prepared.

  • Inoculation: A small plug of mycelium from the edge of an actively growing fungal culture is transferred to the center of each fungicide-amended and control PDA plate.

  • Incubation: The inoculated plates are incubated in the dark at a controlled temperature (typically 20-25°C) for a specified period (e.g., 5-7 days).

  • Data Collection: The diameter of the fungal colony on each plate is measured at regular intervals.

  • Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plates. The EC50 value (the concentration of fungicide that inhibits fungal growth by 50%) can then be determined.[3][17]

Acute Oral Toxicity Study (LD50 Determination)

This protocol outlines the general procedure for determining the acute oral lethal dose (LD50) of a substance in rats, following established regulatory guidelines.

  • Animal Selection: Healthy, young adult laboratory rats of a specific strain are used. Animals are acclimated to the laboratory conditions before the study.

  • Dose Preparation: The test substance (fungicide) is prepared in a suitable vehicle (e.g., water, corn oil) at various concentrations.

  • Administration: A single dose of the test substance is administered to groups of animals via oral gavage. A control group receives only the vehicle. A range of dose levels is used to determine the dose that is lethal to 50% of the test population.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period, typically 14 days. Body weight is also recorded.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed to examine for any abnormalities.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.[9][18]

Visualizing Pathways and Processes

This compound's Anti-Androgenic Mechanism

This compound is known to act as an androgen receptor antagonist. The following diagram illustrates this signaling pathway.

Procymidone_Anti_Androgenic_Mechanism Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds to ARE Androgen Response Element (ARE) in DNA AR->ARE Binds to This compound This compound This compound->AR Competitively Binds and Blocks GeneTranscription Gene Transcription ARE->GeneTranscription Initiates AndrogenicEffects Androgenic Effects GeneTranscription->AndrogenicEffects Leads to

Caption: this compound competitively inhibits testosterone binding to the androgen receptor.

Experimental Workflow for In Vitro Fungicide Efficacy

The following diagram outlines the typical workflow for assessing the efficacy of a fungicide against a fungal pathogen in the laboratory.

Fungicide_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis FungusCulture 1. Culture Target Fungus Inoculation 4. Inoculate Media FungusCulture->Inoculation FungicideSolutions 2. Prepare Fungicide Solutions AmendedMedia 3. Prepare Fungicide-Amended Media FungicideSolutions->AmendedMedia AmendedMedia->Inoculation Incubation 5. Incubate Plates Inoculation->Incubation DataCollection 6. Measure Mycelial Growth Incubation->DataCollection Analysis 7. Calculate Inhibition and EC50 DataCollection->Analysis

Caption: A generalized workflow for in vitro fungicide efficacy screening.

Logical Relationship of Risk Assessment Components

A comprehensive risk assessment involves evaluating efficacy, toxicity, and environmental impact.

Risk_Assessment_Logic RiskAssessment Fungicide Risk Assessment Efficacy Efficacy RiskAssessment->Efficacy Toxicity Toxicological Profile RiskAssessment->Toxicity Environment Environmental Fate RiskAssessment->Environment Decision Informed Decision Efficacy->Decision Toxicity->Decision Environment->Decision

References

Safety Operating Guide

Proper Disposal of Procymidone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical procedures for the proper disposal of Procymidone, a dicarboximide fungicide. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection. This compound is classified as a hazardous substance, with potential health effects including carcinogenicity, reproductive harm, and acute toxicity if inhaled.[1][2][3] Therefore, all waste containing this compound must be managed in accordance with federal, state, and local regulations.

Personal Protective Equipment (PPE)

Before handling this compound in any form (pure, in solution, or as waste), personnel must be equipped with the appropriate PPE to minimize exposure risks.

Equipment TypeSpecificationRationale
Gloves Chemical-impermeable gloves (e.g., Nitrile, Neoprene).Prevents skin contact. This compound may cause skin irritation.[1][4]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust, aerosols, and splashes. The compound can cause eye irritation.[1][4]
Lab Coat Standard laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, dust/aerosols are formed, or exposure limits are exceeded, a full-face respirator is required.This compound is harmful if inhaled and may cause respiratory irritation.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound waste must follow a strict, documented procedure from the point of generation to final disposal by a licensed facility. Do not discharge this compound waste to sewer systems or allow it to contaminate the environment.

Step 1: Waste Identification and Segregation
  • Classify Waste: All materials contaminated with this compound, including residual solids, solutions, and contaminated labware (e.g., pipette tips, wipes), are to be treated as hazardous waste.

  • Segregate: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4]

Step 2: Containerization
  • Select Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[5][6] Plastic containers are generally preferred.[7]

  • Labeling: Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.[5][8] The label must clearly state "this compound Waste" and list all chemical constituents, including solvents and their approximate concentrations.[5]

  • Filling: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[6] Keep the container closed at all times except when adding waste.[5][6]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designate Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[6][7]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.[5]

  • Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once a container is full, it must be removed from the SAA within three days.[6][7]

Step 4: Spill and Emergency Procedures
  • Evacuate: In case of a significant spill, evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Control: Remove all sources of ignition. Prevent further spillage if it is safe to do so.[9] Do not allow the chemical to enter drains.

  • Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully collect the material to avoid creating dust.

  • Collect: Place all contaminated materials into a designated, sealed, and labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Step 5: Final Disposal
  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste container.[7]

  • Manifesting: All hazardous waste shipments require a manifest that identifies the hazards associated with the waste.[10]

  • Disposal Method: The primary recommended disposal method for this compound is controlled incineration at a licensed chemical destruction plant.

Step 6: Decontamination and Empty Container Disposal
  • Rinsing: Empty this compound containers must be triple-rinsed or pressure-rinsed before disposal.[11][12][13]

    • Triple-Rinse Procedure:

      • Empty the container and allow it to drain for 30 seconds.[13]

      • Fill the container 20-25% full with a suitable solvent (e.g., water, depending on the formulation).[13]

      • Secure the lid and shake thoroughly.

      • Pour the rinsate into a hazardous waste container for disposal.[13]

      • Repeat this process two more times.[13]

  • Final Disposal of Container: After rinsing, puncture the container to render it unusable.[11][13] It can then be offered for recycling or disposed of in a sanitary landfill, if permitted by local regulations.[11]

This compound Toxicity Data

The following table summarizes key toxicity data for this compound.

Toxicity MetricSpeciesValueClassification
Acute Oral LD₅₀ Rat6800 mg/kgLow Toxicity
Acute Dermal LD₅₀ Rat>2500 mg/kgLow Toxicity

Data sourced from Apparent this compound 500 Fungicide MSDS.[1]

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

ProcymidoneDisposal cluster_generation Waste Generation & Initial Handling cluster_containerization Containerization & Storage cluster_disposal Final Disposal Path cluster_spill Spill Response cluster_empty_container Empty Container Management A This compound Waste Generated (Solid, Liquid, Contaminated Labware) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B K Spill Occurs A->K Accident C Select Compatible, Leak-Proof Container B->C D Affix 'Hazardous Waste' Label & List Constituents C->D E Store in Designated SAA (Secondary Containment) D->E F Keep Container Closed E->F G Container Full or Waste No Longer Generated E->G H Contact EH&S for Pickup G->H I Transport to Licensed Waste Facility H->I J Final Disposal Method: Controlled Incineration I->J L Evacuate & Ventilate K->L M Absorb & Collect Spill Material L->M N Place in Hazardous Waste Container M->N N->E Store with Waste O Original this compound Container is Empty P Triple-Rinse Container O->P Q Collect Rinsate as Hazardous Waste P->Q R Puncture Container P->R Q->C Add to Waste S Recycle or Dispose in Sanitary Landfill R->S

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Procymidone
Reactant of Route 2
Reactant of Route 2
Procymidone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。